molecular formula C5H6O2 B7821939 5-Methyl-2(5H)-furanone CAS No. 17300-24-2

5-Methyl-2(5H)-furanone

Cat. No.: B7821939
CAS No.: 17300-24-2
M. Wt: 98.10 g/mol
InChI Key: BGLUXFNVVSVEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-angelica lactone is an angelica lactone and a butenolide. It is functionally related to a but-2-en-4-olide. It is a tautomer of an alpha-angelica lactone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUXFNVVSVEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014526
Record name 5-Methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 5-Methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

208.00 to 210.00 °C. @ 760.00 mm Hg
Record name 5-Methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

50 mg/mL at 15 °C
Record name 5-Methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8
Record name 5-Methyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-pentenoic acid gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angelica lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 5-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methylfuran-2(5H)-one, dimer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2(5H)-furanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

18 °C
Record name 5-Methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

5-Methyl-2(5H)-furanone chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methyl-2(5H)-furanone for Researchers and Drug Development Professionals

Introduction

This compound, a member of the butenolide class of lactones, is a versatile chemical entity with significant applications in synthetic organic chemistry and the flavor and fragrance industry. Its chiral nature and inherent reactivity make it a valuable starting material and intermediate for the synthesis of complex bioactive molecules and natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, tailored for professionals in research and drug development.

Nomenclature and Structural Elucidation

The systematic identification of a compound is fundamental to scientific communication. This section details the IUPAC name and structural features of this compound.

IUPAC Name and Synonyms

The unequivocally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 5-methylfuran-2(5H)-one [1][2].

It is also widely known by several other names, including:

  • β-Angelica lactone[2][3][4]

  • 4-Hydroxy-2-pentenoic acid γ-lactone[2][3][4]

  • 4-Methyl-2-buten-4-olide[2][3][4]

The CAS Registry Number for this compound is 591-11-7 [1][2].

Chemical Structure

The structure consists of a five-membered unsaturated lactone (a furanone ring) with a methyl group at the 5-position. The "(5H)" designation indicates the position of the saturated carbon atom in the furanone ring, which in this case is where the methyl group is attached.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its handling, application, and analysis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₆O₂[1][5]
Molecular Weight 98.10 g/mol [1][4][6]
Appearance Liquid[7]
Boiling Point 209 °C[3][7]
Melting Point 18 °C (some sources report <-17 °C)[3][7]
Density 1.078 - 1.081 g/mL[3][7]
Refractive Index 1.459 - 1.463[3][7]
Solubility in Water 50 mg/mL at 15 °C[7]
CAS Registry Number 591-11-7[1]

Synthesis and Reactivity

The synthetic accessibility and reactivity profile of this compound are central to its utility in research and development.

Synthetic Approaches

A notable synthesis of the chiral form, (+)-5(S)-methyl-2(5H)-furanone, commences from the readily available ethyl (S)-(-)-lactate. This multi-step process highlights a stereoselective approach to obtaining an enantiomerically pure product.[8]

The key steps in this synthesis are:

  • Conversion of ethyl (S)-(-)-lactate to the corresponding aldehyde.[8]

  • Stereoselective Wittig olefination of the aldehyde to yield a mixture of (E)- and (Z)-pentenoates.[8]

  • Acid-catalyzed cyclization of the (Z)-pentenoate to afford the desired (+)-5(S)-methyl-2(5H)-furanone.[8]

Caption: Synthetic workflow for (+)-5(S)-methyl-2(5H)-furanone.

Reactivity Profile

The reactivity of this compound is characterized by the functionalities present in its structure: the α,β-unsaturated ester and the chiral center at the 5-position.

  • Nucleophilic Addition: The conjugated system is susceptible to Michael addition by various nucleophiles.

  • Reduction: The double bond can be hydrogenated, for instance, using rhodium on alumina to produce the corresponding saturated lactone.[8]

  • Use as a Chiral Synthon: The enantiomerically pure forms are valuable building blocks in the asymmetric synthesis of natural products. For example, it serves as a precursor for the synthesis of (S)-(+)-sulcatol, an aggregation pheromone.[8]

Applications in Research and Drug Development

The unique structural and chemical properties of this compound and its derivatives have led to their use in several specialized areas.

  • Flavor and Fragrance: It is recognized for its sensory properties and is used as a flavoring agent in the food industry.[7]

  • Synthesis of Bioactive Compounds: As a chiral building block, it is instrumental in the synthesis of various natural products and bioactive molecules.[8] Related furanone structures have been investigated for their potential antimicrobial properties.[9]

  • Pharmaceutical Intermediates: The furanone core is present in numerous pharmacologically active compounds, making its derivatives valuable intermediates in drug discovery and development.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of (+)-5(S)-methyl-2(5H)-furanone from its pentenoate precursor, adapted from published literature.[8]

Acid-Catalyzed Cyclization of (Z)-pentenoate

Objective: To synthesize (+)-5(S)-methyl-2(5H)-furanone via the cyclization of the corresponding (Z)-pentenoate.

Materials:

  • (Z)-pentenoate intermediate

  • Methanol (MeOH)

  • Sulfuric acid (30%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (Z)-pentenoate (1.02 g, 4.72 mmol) in methanol (5 mL).[8]

  • To this solution, add a catalytic amount of 30% sulfuric acid (6 drops).[8]

  • Stir the reaction mixture at room temperature for 1 hour.[8]

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield (+)-5(S)-methyl-2(5H)-furanone.

Spectral Data

Characterization of this compound is typically achieved through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference mass spectrometry and gas chromatography data for this compound.[2][10]

  • Mass Spectrometry (Electron Ionization): The mass spectrum provides information about the fragmentation pattern of the molecule, which is crucial for its identification.[2]

  • Gas Chromatography: Retention indices on both polar and non-polar columns are available, aiding in the separation and identification of this compound in complex mixtures.[10][11]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a valuable synthon. Its well-defined physicochemical properties, established synthetic routes, and diverse applications make it a key molecule for researchers and professionals in organic synthesis, medicinal chemistry, and the development of new materials. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for leveraging its full potential in scientific and industrial endeavors.

References

natural sources of 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Sources of 5-Methyl-2(5H)-furanone

Executive Summary

This compound, also known as β-angelica lactone, is a member of the butenolide class of unsaturated γ-lactones. While the broader family of 2(5H)-furanones has garnered significant attention for its potent biological activities, particularly in the realm of antimicrobial and anti-virulence research, the specific natural sourcing and biosynthesis of the 5-methyl derivative remain areas of limited exploration. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of this compound, methodologies for its extraction and analysis, and its potential applications in drug development, with a focus on its role within the wider context of bioactive furanones.

Introduction to this compound

This compound (CAS 591-11-7) is an organic compound with the molecular formula C₅H₆O₂. It belongs to a class of compounds known as butenolides, which are five-membered lactones featuring a double bond within the ring. Structurally, it exists as a tautomer of α-angelica lactone (5-methyl-2(3H)-furanone), and this isomeric relationship is critical when evaluating reports of its natural occurrence. The β-isomer, the focus of this guide, possesses the endocyclic double bond, a feature crucial to its chemical reactivity and biological activity.

The 2(5H)-furanone scaffold is a prominent pharmacophore found in numerous natural products isolated from plants and marine organisms, exhibiting a wide spectrum of bioactivities including anticancer, antimicrobial, antifungal, and antiviral properties. This has positioned the furanone core as a valuable target for synthetic chemistry and a promising lead structure in drug discovery programs.

Natural Occurrence of this compound

Despite the broad interest in furanones, documented are exceptionally scarce in peer-reviewed literature. The most definitive identification comes from the analysis of tropical fruit pulp.

Confirmed Natural Sources:

A 2022 study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound in the methanol extract of Tamarindus indica (tamarind) fruit pulp. In this analysis, the compound represented a relative peak area of 0.75% of the total identified volatile constituents, confirming its status as a natural product. The fruit of Tamarindus indica is consumed globally and is used extensively in traditional medicine for its antidiabetic, antimicrobial, antioxidant, and anti-inflammatory properties.

Ambiguous and Isomeric Reports:

Several databases report the presence of "angelica lactone" in other plant species. However, these reports often refer to the isomeric α-angelica lactone (5-methyl-2(3H)-furanone) or do not distinguish between the two tautomers.

  • α-Angelica Lactone (CAS 591-12-8): This isomer has been reported in Picea abies (Norway spruce), Arctostaphylos uva-ursi (bearberry), and Tamarindus indica. Other sources have also reported its presence in grapes, white bread, soybeans, and licorice. Given the tautomeric nature of the α and β forms, it is plausible that they coexist or interconvert depending on the chemical environment and extraction conditions. However, without specific analytical confirmation, these sources cannot be definitively cited for the β-isomer.

Data Summary: Natural Occurrence of this compound and its Isomer

CompoundCommon NameCAS NumberReported Natural SourceConfirmation Status & NotesReference(s)
This compound β-Angelica Lactone 591-11-7 Tamarindus indica (Tamarind) Fruit Pulp Confirmed by GC-MS analysis (0.75% relative peak area). ****
5-Methyl-2(3H)-furanoneα-Angelica Lactone591-12-8Picea abies (Norway spruce)Database entry; not confirmed for β-isomer in primary literature.
5-Methyl-2(3H)-furanoneα-Angelica Lactone591-12-8Arctostaphylos uva-ursi (Bearberry)Database entry; not confirmed for β-isomer in primary literature.
5-Methyl-2(3H)-furanoneα-Angelica Lactone591-12-8Grape, White Bread, Soybean, LicoriceReported occurrence of the α-isomer.

Biosynthesis Pathway

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been elucidated. However, insights can be drawn from the known biosynthesis of other furanones and related lactones. For instance, the formation of 4-hydroxy-5-methyl-3[2H]-furanone in the yeast Zygosaccharomyces rouxii proceeds from various carbohydrate phosphates via D-ribulose-5-phosphate as a key intermediate.

For alkylated butenolides like angelica lactone, a plausible, though speculative, pathway involves the modification and cyclization of fatty acid precursors or intermediates of amino acid catabolism. Levulinic acid, a known chemical precursor for the synthesis of angelica lactones, is itself derivable from carbohydrate degradation, suggesting a potential link to central metabolism.

Below is a hypothetical biosynthetic pathway illustrating a potential route from a common metabolic intermediate.

G cluster_0 Central Metabolism cluster_1 Hypothetical Butenolide Pathway Carbohydrates Carbohydrates (e.g., Glucose) Pyruvate Pyruvate Carbohydrates->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA C5_Precursor 5-Carbon Keto Acid (e.g., α-Ketovalerate) AcetylCoA->C5_Precursor Chain Elongation & Modification Hydroxy_Acid 4-Hydroxypentenoic Acid C5_Precursor->Hydroxy_Acid Reduction & Dehydration (Enzymatic) Furanone This compound Hydroxy_Acid->Furanone Lactonization (Spontaneous or Enzymatic)

Caption: Hypothetical biosynthesis of this compound.

Extraction and Analytical Methodology

A robust and validated protocol for the extraction and quantification of this compound from a complex plant matrix is essential for researchers. The following methodology is a comprehensive protocol adapted from established methods for analyzing volatile and semi-volatile compounds in plant materials and food matrices. This Gas Chromatography-Mass Spectrometry (GC-MS) based approach ensures high sensitivity and specificity.

Protocol: Extraction and GC-MS Analysis of this compound from Plant Material

1. Sample Preparation and Homogenization: 1.1. Obtain fresh plant material (e.g., 10 g of Tamarindus indica fruit pulp). 1.2. Freeze the sample immediately in liquid nitrogen to quench metabolic activity. 1.3. Lyophilize (freeze-dry) the sample to remove water, then grind to a fine, homogenous powder using a cryogenic mill. Store the powder at -80°C in an airtight, desiccated container.

2. Solvent Extraction: 2.1. Weigh 2.0 g of the homogenized powder into a 50 mL polypropylene centrifuge tube. 2.2. Add 10 mL of analytical grade methanol. For quantitative analysis, add an appropriate internal standard (e.g., 3,4-dimethylphenol) at a known concentration. 2.3. Vortex vigorously for 1 minute to ensure thorough mixing. 2.4. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. 2.5. Centrifuge the suspension at 4,000 x g for 15 minutes at 4°C.

3. Extract Cleanup (Optional, for complex matrices): 3.1. Carefully decant the methanolic supernatant into a clean tube. 3.2. For matrices high in lipids or pigments, a Solid Phase Extraction (SPE) step may be required. A C18 or silica cartridge can be used, eluting with a solvent of appropriate polarity. Causality Note: This step is crucial for removing non-volatile interferences that can contaminate the GC inlet and column, ensuring method robustness and longevity.

4. Concentration and Final Preparation: 4.1. Transfer the supernatant to a new vial and concentrate the extract to approximately 1 mL under a gentle stream of nitrogen gas at room temperature. Causality Note: Avoid excessive heat, as this compound is semi-volatile and can be lost during evaporation. 4.2. Transfer the final concentrated extract to a 2 mL autosampler vial with a glass insert for GC-MS analysis.

5. GC-MS Instrumentation and Conditions: 5.1. Gas Chromatograph: Agilent 7890B or equivalent. 5.2. Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Causality Note: A non-polar DB-5ms column provides excellent separation for a wide range of semi-volatile compounds. 5.3. Injection: 1 µL, splitless mode at 250°C. 5.4. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 5.5. Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes.

  • Ramp 1: Increase at 5°C/min to 150°C.

  • Ramp 2: Increase at 10°C/min to 280°C, hold for 5 minutes. 5.6. Mass Spectrometer: Agilent 5977A MSD or equivalent. 5.7. Ionization Mode: Electron Ionization (EI) at 70 eV. 5.8. Scan Range: m/z 40-450. 5.9. Identification: Compare the retention time and mass spectrum of the analyte with that of an authentic standard of this compound. The characteristic mass fragments (m/z) should be used for confirmation.

    G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Start Plant Material Freeze Cryogenic Grinding Start->Freeze Homogenate Homogenized Powder Freeze->Homogenate Extract Solvent Extraction (Methanol + Internal Std) Homogenate->Extract Sonicate Sonication Extract->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Concentrate N₂ Concentration Centrifuge->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing (Identification & Quant.) GCMS->Data

    Caption: Workflow for the extraction and analysis of this compound.

Biological Activity and Drug Development Potential

While specific biological studies on this compound are limited, its identification in Tamarindus indica suggests potential antibacterial and antifungal properties, consistent with the known activities of the fruit's extracts. The true potential for drug development, however, lies in the well-documented activity of the broader 2(5H)-furanone class as anti-virulence agents, specifically as inhibitors of bacterial quorum sensing.

Quorum Sensing (QS) Inhibition: A Modern Anti-Virulence Strategy

Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. Many pathogenic bacteria use QS to control the production of virulence factors (e.g., toxins, proteases) and to initiate biofilm formation. Disrupting this communication pathway offers a compelling therapeutic strategy that reduces pathogenicity without exerting direct bactericidal pressure, thereby lowering the risk of developing resistance.

The 2(5H)-furanone scaffold is structurally similar to N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. Halogenated furanones produced by the red algae Delisea pulchra are potent inhibitors of QS. Non-halogenated furanones, including the parent 2(5H)-furanone, have also been shown to inhibit QS and disrupt biofilm formation in various bacteria, including Pseudomonas aeruginosa and Aeromonas hydrophila.

The proposed mechanism involves the furanone competing with the native AHL signal for binding to the LuxR-type transcriptional regulator protein. This binding prevents the activation of QS-controlled genes, effectively disarming the bacteria.

G cluster_0 Bacterial Quorum Sensing (QS) cluster_1 Mechanism of Inhibition AHL_Synthase AHL Synthase (LuxI-type) AHL AHL Signal AHL_Synthase->AHL produces LuxR QS Receptor (LuxR-type) AHL->LuxR binds & activates Gene_Expression Virulence & Biofilm Gene Expression LuxR->Gene_Expression activates Furanone This compound Furanone->LuxR competitive binding

Introduction: The Furanone Scaffold as a Privileged Structure in Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Furanone Compounds

Furanones, five-membered heterocyclic compounds containing an oxygen atom, represent a cornerstone pharmacophore in medicinal chemistry and natural product science.[1][2] This structural motif is not merely a synthetic curiosity but is produced naturally by a diverse range of organisms, from marine algae to fungi.[3][4] The red macroalga Delisea pulchra, for instance, employs halogenated furanones as a sophisticated chemical defense against biofouling.[3][5] This natural precedent has inspired extensive research, revealing that the furanone scaffold is a "privileged structure"—a molecular framework that can bind to multiple, diverse biological targets.[6] Consequently, furanone derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutics.[1][7] This guide provides a technical exploration of these activities, focusing on the underlying mechanisms of action and the experimental methodologies used to validate them.

Antimicrobial Activity: Beyond Bactericidal Action

The most extensively studied biological activity of furanones is their ability to modulate microbial behavior, particularly through the disruption of cell-to-cell communication. This anti-virulence strategy presents a compelling alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, thereby potentially reducing the selective pressure for resistance development.[8][9]

Mechanism of Action: Quorum Sensing Inhibition

Many bacteria coordinate collective behaviors, such as biofilm formation and virulence factor production, through a communication system known as quorum sensing (QS).[10] In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signal molecules.[8] Furanones, which are structural analogs of AHLs, act as potent antagonists to this system.[11]

QS_Inhibition cluster_bacterium Gram-Negative Bacterium AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Signal AHL_Synthase->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Promoter DNA AHL_LuxR->DNA Activation Virulence Virulence Genes (Biofilm, Toxins) DNA->Virulence Transcription Furanone Furanone Compound Furanone->LuxR Competitive Inhibition AHL_ext AHLs AHL_ext->AHL Cell-to-Cell Communication

Caption: Furanone interference with AHL-mediated quorum sensing in Gram-negative bacteria.

The key consequences of QS inhibition are the reduction of biofilm formation and the downregulation of virulence factors.

  • Biofilm Inhibition: Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant protection against antibiotics and host immune responses. By disrupting QS, furanones prevent the initial attachment and maturation of biofilms.[3][8][12]

  • Attenuation of Virulence: Furanones have been shown to significantly reduce the production of QS-controlled virulence factors in P. aeruginosa, including pyocyanin, elastase, and rhamnolipids, and to inhibit swarming motility.[13][14]

  • Synergistic Effects: Importantly, some furanones can enhance the susceptibility of bacteria to conventional antibiotics, offering a promising strategy to rescue the efficacy of existing drugs.[3][12]

Direct Antimicrobial Effects

While renowned for their anti-virulence properties, certain furanone derivatives also exhibit direct bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[10][12][15] This activity is not dependent on QS inhibition. Mechanistic studies suggest that these compounds may act by directly interacting with and inhibiting the function of essential metabolic enzymes, such as enolase and thioredoxin reductase.[15]

Furanone DerivativeTarget OrganismMIC (µg/mL)MBC (µg/mL)Key ActivityReference
F131 S. aureus (clinical isolates)8–16Not specifiedAntimicrobial, Anti-biofilm[3]
F131 C. albicans (clinical isolates)32–128Not specifiedAntifungal, Anti-biofilm[3]
Sulfone 26 S. aureus8Not specifiedAntimicrobial, Synergistic with Gentamicin[12]
Sulfone 26 B. subtilis8Not specifiedAntimicrobial[12]
F105 S. aureus8–1632Selective against Gram-positives[15]
2(5H)-Furanone A. hydrophila≥ 1000Not specifiedPrimarily Anti-biofilm/QSI[8]

Table 1: Summary of direct antimicrobial and anti-biofilm activities of selected furanone compounds.

Experimental Protocols for Antimicrobial Assessment

This protocol determines the lowest concentration of a compound that prevents visible microbial growth.

Causality: The broth microdilution method is chosen for its efficiency, standardization (following EUCAST/CLSI guidelines), and quantitative output, allowing for direct comparison of compound potency.

  • Preparation of Inoculum: Culture bacteria in a suitable broth (e.g., Mueller-Hinton) to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in a 96-well microtiter plate.

  • Compound Dilution: Prepare a two-fold serial dilution of the furanone compound directly in the 96-well plate. A typical concentration range is 0.5–512 µg/mL.[3]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[3]

This protocol quantifies the ability of a compound to prevent biofilm formation.

Causality: Crystal violet stains the biomass (polysaccharides and cells) of the biofilm, providing a reliable and high-throughput method to quantify the extent of biofilm formation. Comparing the absorbance of treated wells to untreated controls gives a direct measure of inhibition.

  • Experimental Setup: In a 96-well flat-bottom plate, add bacterial culture (adjusted to ~1 x 10⁷ CFU/mL) and various concentrations of the furanone compound.[3]

  • Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells and wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Fixation: Add methanol to each well for 15 minutes to fix the biofilms.

  • Staining: Remove methanol and stain the biofilms with 0.1% crystal violet solution for 20 minutes.

  • Solubilization: Wash away excess stain with water and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or absolute ethanol.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader at ~570 nm. The reduction in absorbance compared to the untreated control indicates the percentage of biofilm inhibition.

Biofilm_Workflow start Start: Prepare Inoculum & Compound Dilutions plate Dispense into 96-well Plate start->plate incubate Incubate (24-48h, 37°C) Allow Biofilm Formation plate->incubate wash Wash Wells with PBS (Remove Planktonic Cells) incubate->wash stain Stain with 0.1% Crystal Violet wash->stain wash2 Wash Wells with Water (Remove Excess Stain) stain->wash2 solubilize Solubilize Stain (e.g., Acetic Acid) wash2->solubilize read Read Absorbance (~570 nm) solubilize->read end End: Calculate % Inhibition read->end

Caption: Experimental workflow for assessing anti-biofilm activity using the crystal violet assay.

Anticancer Activity: Inducing Selective Cell Death

The furanone scaffold is prevalent in numerous molecules exhibiting potent cytotoxicity against various cancer cell lines.[4][16] Their anticancer effects are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of cell proliferation.[6]

Mechanisms of Action
  • Induction of Apoptosis: A key mechanism is the generation of intracellular reactive oxygen species (ROS).[6] This oxidative stress triggers downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the activation of caspases and the execution of the apoptotic program.[17]

  • Cell Cycle Arrest: Furanone derivatives can arrest the cell cycle at critical checkpoints, preventing cancer cells from replicating. For example, some bis-2(5H)-furanone derivatives induce S-phase arrest in glioma cells, while others cause G2/M phase arrest in breast cancer cells, often as a result of DNA damage.[6][18]

  • DNA Interaction: Certain furanones can directly interact with DNA. Compound 4e, for instance, has been shown to bind to DNA, which may be the basis for its ability to induce cell cycle arrest and its cytotoxic effects.[18]

Anticancer_Mechanisms cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Disruption Furanone Furanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Furanone->ROS DNA Direct DNA Interaction Furanone->DNA Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Triggers Arrest Cell Cycle Arrest (S or G2/M Phase) DNA->Arrest Causes

Caption: Primary mechanisms of anticancer activity for furanone compounds.

Furanone DerivativeCancer Cell LineIC₅₀ Value (µM)Mechanism of ActionReference
Bis-2(5H)-furanone (4e) C6 (Glioma)12.1S-phase cell cycle arrest, DNA interaction[18]
Epoxide 7 MAC16 (Murine Adenocarcinoma)0.05Cytotoxicity[19]
Aziridine 8 MAC16 (Murine Adenocarcinoma)0.03Cytotoxicity[19]
Compound 5 DLA (Dalton's Lymphoma Ascites)62.5 (µg/mL)Cytotoxicity

Table 2: Cytotoxic activity of selected furanone derivatives against cancer cell lines.

Experimental Protocols for Anticancer Assessment

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: This protocol is a gold standard for initial cytotoxicity screening. The principle rests on the fact that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).[17]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the furanone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm with a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[17][19]

Anti-inflammatory Activity

Furanone derivatives have also been recognized for their significant anti-inflammatory properties. This activity is often linked to their antioxidant capacity.

Mechanisms of Action
  • Antioxidant Effects: Furanones can act as potent scavengers of superoxide anions and inhibitors of lipid peroxidation, thereby mitigating cellular damage caused by oxidative stress.[20]

  • Inhibition of Pro-inflammatory Pathways: Mechanistic studies have shown that furanones can suppress the production of pro-inflammatory cytokines like TNF-α. They achieve this by inhibiting key signaling pathways, such as NF-κB and MAPKs, which are central regulators of the inflammatory response.[20] The presence of phenol moieties on the furanone scaffold often enhances this activity.[20]

Challenges and Future Directions

Despite their immense therapeutic promise, the translation of furanone compounds from the bench to the clinic faces several challenges. A primary concern for some derivatives, particularly highly halogenated ones, is their potential toxicity to eukaryotic cells and their limited stability in aqueous environments.[10]

Future research must focus on:

  • Optimizing the Therapeutic Window: Synthesizing new analogs with improved selectivity for microbial or cancer cells over host cells.

  • Improving Pharmacokinetics: Modifying the furanone scaffold to enhance stability, solubility, and bioavailability for in vivo applications.

  • In Vivo Validation: Moving beyond in vitro assays to robust animal models to confirm efficacy and assess safety profiles for specific indications, such as treating biofilm-associated infections or as adjuncts to chemotherapy.[3][9][13]

Conclusion

The furanone core is a remarkably versatile scaffold that has given rise to a vast array of compounds with potent and diverse biological activities. From disarming pathogenic bacteria by inhibiting quorum sensing to selectively inducing apoptosis in cancer cells, furanones continue to be a source of inspiration for drug discovery. Their ability to modulate complex biological systems underscores their potential to address critical unmet medical needs, particularly in the face of rising antimicrobial resistance and the demand for more effective cancer therapies. Continued exploration and refinement of this privileged structure will undoubtedly pave the way for the next generation of innovative therapeutics.

References

5-Methyl-2(5H)-furanone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-2(5H)-furanone: Synthesis, Properties, and Applications

Abstract

This compound, also widely known by its synonym β-Angelica lactone, is a versatile five-membered lactone with significant applications in synthetic organic chemistry and flavor industries. As a member of the butenolide family, its reactive scaffold serves as a valuable building block for complex natural products and pharmacologically active molecules. Furthermore, the broader class of 2(5H)-furanones is the subject of intense research for its ability to modulate bacterial communication, presenting a promising avenue for the development of novel anti-virulence and anti-biofilm agents. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic signature, representative synthetic protocols, key applications, and biological significance, with a focus on insights relevant to researchers in chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a chiral lactone, existing as a racemic mixture or in its enantiopure forms. It is structurally characterized by a furanone ring with a methyl group at the C5 position.

Key Identifiers:

  • Chemical Name: this compound

  • Synonyms: β-Angelica lactone, 4-Hydroxy-2-pentenoic acid γ-lactone

  • CAS Number: 591-11-7[1]

  • Molecular Formula: C₅H₆O₂[1]

  • Molecular Weight: 98.10 g/mol [1]

  • Structure (SMILES): CC1C=CC(=O)O1

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in reactions.

PropertyValueSource(s)
Physical State Liquid[2]
Boiling Point 209 °CECHEMI
Melting Point < -17 °CECHEMI
Density 1.081 g/cm³ (at 20.44 °C)ECHEMI
Water Solubility 50 mg/mL (at 15 °C)BOC Sciences
Flash Point 78.9 °C (174 °F)The Good Scents Company
Refractive Index 1.459ECHEMI

Synthesis and Manufacturing

The synthesis of 2(5H)-furanones can be achieved from several renewable starting materials, including levulinic acid and furfural.[3][4] Levulinic acid, a top-tier platform chemical derived from the acid-catalyzed degradation of C6 sugars, is a particularly attractive precursor.[3] The general strategy involves the formation of a γ-hydroxy acid or its equivalent, followed by cyclization and dehydration to yield the unsaturated lactone ring.

Representative Synthesis Workflow

This diagram illustrates a conceptual workflow for the synthesis of this compound starting from the biomass-derived platform chemical, levulinic acid.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Purification A Levulinic Acid B 4-Hydroxypentanoic Acid A->B  Reduction  (e.g., NaBH₄) C This compound B->C  Acid-catalyzed  Dehydration D Crude Product C->D  Reaction Workup E Pure Product D->E  Distillation

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Levulinic Acid (Representative)

This protocol describes a two-step process involving the reduction of levulinic acid to 4-hydroxypentanoic acid, followed by acid-catalyzed cyclization and dehydration.

Step 1: Reduction of Levulinic Acid to 4-Hydroxypentanoic Acid

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve levulinic acid (0.1 mol) in 150 mL of water.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (0.15 mol) portion-wise to the stirred solution, maintaining the temperature below 20 °C. Causality: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching: Carefully acidify the reaction mixture to pH 2 with 2M hydrochloric acid (HCl) to neutralize excess borohydride and hydrolyze borate esters.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The resulting solution contains the intermediate, 4-hydroxypentanoic acid, and is used directly in the next step.

Step 2: Acid-Catalyzed Cyclization and Dehydration

  • Setup: To the ethyl acetate solution from Step 1, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.005 mol).

  • Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Causality: The Dean-Stark trap removes water as it is formed, driving the equilibrium towards the dehydrated lactone product.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis

Characterization and purity assessment of this compound are typically performed using a combination of mass spectrometry, NMR, and IR spectroscopy.

  • Mass Spectrometry (MS): The electron ionization mass spectrum is a key tool for confirming the molecular weight. The NIST database provides a reference mass spectrum for this compound.[1]

    • Molecular Ion (M⁺): m/z = 98

    • Key Fragments: Characteristic fragments arise from the loss of a methyl group (m/z = 83) and cleavage of the lactone ring.

    • ¹H NMR (CDCl₃, 400 MHz):

      • δ ~ 7.4 ppm (dd, 1H): Proton at C3, coupled to C2 and C5 protons.

      • δ ~ 6.1 ppm (dd, 1H): Proton at C2, coupled to C3 and C5 protons.

      • δ ~ 5.1 ppm (m, 1H): Proton at C5, coupled to the methyl protons and the olefinic protons.

      • δ ~ 1.5 ppm (d, 3H): Methyl protons at C5, coupled to the C5 proton.

    • ¹³C NMR (CDCl₃, 100 MHz):

      • δ ~ 172 ppm: Carbonyl carbon (C4).

      • δ ~ 155 ppm: Olefinic carbon (C2).

      • δ ~ 122 ppm: Olefinic carbon (C3).

      • δ ~ 80 ppm: Chiral carbon (C5).

      • δ ~ 20 ppm: Methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the α,β-unsaturated lactone.

    • ~1750-1780 cm⁻¹ (strong): C=O stretch of the α,β-unsaturated γ-lactone.

    • ~1640 cm⁻¹ (medium): C=C stretch of the olefinic bond.

    • ~3000-2850 cm⁻¹: C-H stretching from the methyl and methine groups.

Applications in Research and Drug Development

The this compound core is a privileged structure in chemical synthesis and medicinal chemistry.

Synthetic Building Block

It serves as a versatile C5 synthon for the construction of more complex molecules. Its conjugated system and chiral center make it an ideal starting material for stereoselective addition reactions, allowing for the introduction of new functional groups with high levels of control. This has been exploited in the synthesis of various natural products and their analogs.

Biological Activity and Anti-Biofilm Research

The furanone scaffold is of significant interest to drug development professionals due to its role in disrupting bacterial communication, a process known as quorum sensing (QS) .[5] Many pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, use QS to coordinate virulence factor production and biofilm formation.[5][6]

Mechanism of Action: Quorum Sensing Inhibition

  • Signaling Molecules: Gram-negative bacteria often use N-acyl homoserine lactones (AHLs) as signaling molecules. These molecules bind to transcriptional regulators (e.g., LasR in P. aeruginosa), activating genes responsible for virulence.

  • Furanone Interference: Halogenated furanones, structurally similar to AHLs, are known to competitively bind to these regulators, preventing the binding of the native AHL signal.[7] This blocks the downstream signaling cascade.

  • Outcome: By inhibiting QS, furanones can prevent the formation of biofilms, reduce the production of toxins and other virulence factors, and potentially increase the susceptibility of bacteria to conventional antibiotics.[6][8]

While many studies focus on halogenated furanones, the core 2(5H)-furanone structure is the key pharmacophore.[9] This makes this compound and its derivatives valuable tools for developing novel anti-virulence therapies that do not directly kill bacteria but instead disarm them, potentially reducing the selective pressure for antibiotic resistance.

G cluster_0 Bacterial Quorum Sensing Pathway cluster_1 Inhibition by Furanone A Bacteria Produce AHL Signals B AHL Binds to LasR Receptor A->B C Virulence & Biofilm Gene Expression B->C E Furanone Competitively Binds to LasR D Furanone (AHL Analog) D->E F Pathway Blocked E->F

Caption: Mechanism of quorum sensing inhibition by furanone compounds.

Safety and Handling

Proper safety precautions are essential when handling this compound and related compounds. Information is derived from safety data sheets for the parent compound, 2(5H)-furanone.[10][11]

  • Hazard Classification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles or a face shield.[10]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Avoid breathing vapors or mist.[10]

    • Wash hands thoroughly after handling.[11]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

    • Store under an inert atmosphere and protect from light. Recommended storage temperature is 2-8 °C.[2]

  • Fire Fighting:

    • Use water spray, dry chemical, foam, or carbon dioxide as extinguishing media.[11]

    • When heated to decomposition, it may emit acrid smoke and irritating fumes.

Conclusion

This compound is a fundamentally important chemical entity with a dual identity as both a practical synthetic intermediate and a lead structure for investigating novel therapeutic strategies. Its straightforward, biomass-derivable synthesis provides a sustainable foundation for its use. For researchers in drug development, the true potential of the furanone scaffold lies in its demonstrated ability to disrupt bacterial quorum sensing. This anti-virulence approach offers a compelling alternative to traditional bactericidal or bacteriostatic mechanisms, paving the way for therapies that can mitigate pathogenicity and combat the growing challenge of antibiotic resistance. Continued exploration of this and related furanone derivatives is warranted to fully unlock their therapeutic potential.

References

A Comprehensive Technical Guide to 5-Methyl-2(5H)-furanone (β-Angelica Lactone) and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Methyl-2(5H)-furanone, a versatile five-membered lactone. As a key bio-derived platform chemical, its study is crucial for researchers in organic synthesis, materials science, and drug development. We will delve into its nomenclature, isomeric forms, synthesis, analysis, and significant biological activities, offering field-proven insights for practical application.

The Isomeric Landscape: Nomenclature and Structure

This compound is most commonly known in the literature as β-angelica lactone.[1][2] It belongs to a class of compounds called butenolides and is a tautomer of the closely related α-angelica lactone.[1][3][4] The distinction between these isomers is critical for understanding their reactivity and stability.

  • β-Angelica Lactone (CAS 591-11-7): The systematic IUPAC name is 5-methylfuran-2(5H)-one.[5] In this isomer, the carbon-carbon double bond is conjugated with the carbonyl group of the lactone ring (an α,β-unsaturated lactone). This conjugation imparts greater thermodynamic stability compared to its α-isomer.[6]

  • α-Angelica Lactone (CAS 591-12-8): The systematic IUPAC name is 5-methyl-2(3H)-furanone.[3][7] Here, the double bond is in the β,γ-position relative to the carbonyl group, making it less stable.[6][8] It readily isomerizes to the β-form, particularly under basic or acidic conditions.[6][9]

Other synonyms for β-angelica lactone include 4-hydroxy-2-pentenoic acid γ-lactone, γ-methyl-α,β-crotonolactone, and 2-penten-4-olide.[10][11]

G cluster_beta β-Angelica Lactone (this compound) cluster_alpha α-Angelica Lactone (5-Methyl-2(3H)-furanone) beta beta alpha alpha beta->alpha Tautomerization (Equilibrium)

Caption: Isomeric forms of Angelica Lactone.

Physicochemical Properties

The distinct structural arrangements of α- and β-angelica lactone lead to different physical properties, which are crucial for their separation, handling, and application. The β-isomer's higher boiling point is consistent with its greater stability and polarity arising from the conjugated system.

Propertyβ-Angelica Lactoneα-Angelica Lactone
CAS Number 591-11-7[12]591-12-8[3]
Molecular Formula C₅H₆O₂[12]C₅H₆O₂[3]
Molecular Weight 98.10 g/mol [1][12]98.10 g/mol [3]
Appearance Liquid[6]Liquid or volatile needles[3][6]
Boiling Point 208-210 °C @ 760 mmHg[6][12]55-56 °C @ 13 mmHg[3]
Melting Point -17 °C[12]18 °C[6]
Solubility Soluble in alcohol; sparingly soluble in water.[6][12]1 g dissolves in 20 mL water at 15°C.[6]
Density ~1.076-1.081 g/cm³ @ 20°C[6][13]~1.084-1.092 g/cm³ @ 20°C[6][14]

Synthesis and Mechanistic Considerations

A prevalent and sustainable route to angelica lactones begins with levulinic acid, a platform chemical readily derived from the acid-catalyzed dehydration of C6 sugars from biomass.[15] The synthesis is a two-step process involving intramolecular cyclization followed by isomerization.

The initial step is an acid-catalyzed dehydration of levulinic acid, which yields the kinetically favored, less stable α-angelica lactone.[15][16] To obtain the desired β-isomer, the α-lactone is subsequently isomerized. This isomerization is an equilibrium-driven process, often catalyzed by a base such as triethylamine, which shifts the double bond into conjugation with the carbonyl, yielding the more thermodynamically stable β-angelica lactone.[6][9][17] Distillation of the equilibrium mixture can be used to isolate a product enriched in the β-isomer.[9]

G LA Levulinic Acid alpha_AL α-Angelica Lactone LA->alpha_AL Acid Catalyst Dehydration (e.g., H₂SO₄) beta_AL β-Angelica Lactone (Enriched Mixture) alpha_AL->beta_AL Base Catalyst Isomerization (e.g., Triethylamine)

Caption: General synthetic workflow for β-Angelica Lactone.

Experimental Protocol: Synthesis from Levulinic Acid

This protocol describes a representative lab-scale synthesis of a β-angelica lactone-enriched mixture from α-angelica lactone, which is presumed to be previously synthesized from levulinic acid.

Materials:

  • α-Angelica lactone (98%)

  • Triethylamine (≥99%)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: Equip a dry 250 mL two-neck flask with a condenser and a magnetic stirrer. Purge the system with argon or nitrogen.

  • Isomerization: Add α-angelica lactone (e.g., 120 g, 1.2 mol) to the flask. Add triethylamine (5 mol-%, approx. 8.5 mL) as the isomerization catalyst.[17]

  • Heating: Heat the reaction mixture under reflux for 4-6 hours. The progress of the isomerization can be monitored by taking small aliquots and analyzing them via GC-MS or ¹H NMR to observe the ratio of α- to β-isomers.

  • Workup: After cooling to room temperature, dilute the reaction mixture with 150 mL of diethyl ether. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 2 x 100 mL of water and 1 x 100 mL of saturated sodium bicarbonate solution to remove the catalyst and any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is an equilibrium mixture of angelica lactones. A fractional distillation under reduced pressure can be performed to obtain a mixture highly enriched in the more stable, higher-boiling β-angelica lactone (typically around 90%).[9][17]

Analytical Methodologies

Accurate identification and quantification of this compound and its isomers are essential for quality control and research. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS: This is a powerful technique for separating and identifying volatile compounds like angelica lactones.[18] The mass spectrum provides a unique fingerprint for structural confirmation. However, the thermal instability of some furanone derivatives can be a concern, potentially leading to degradation in the hot injector port.[18][19]

  • HPLC: HPLC is a suitable alternative that avoids high temperatures, making it ideal for analyzing thermally sensitive compounds.[18] A reverse-phase C18 column with a water/methanol or water/acetonitrile mobile phase and UV detection (around 220-280 nm) is typically effective.[20]

Protocol: Purity Analysis by HPLC-UV

Objective: To determine the purity and isomeric ratio of a synthesized angelica lactone sample.

Materials & Equipment:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Synthesized angelica lactone sample

  • Analytical standards for α- and β-angelica lactone (if available)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized lactone mixture by dissolving ~10 mg in 10 mL of acetonitrile. From this, prepare a working solution of ~10 µg/mL by further dilution.

  • Mobile Phase: Prepare an isocratic mobile phase of 40:60 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 220 nm

  • Analysis: Inject the prepared sample. The more polar α-isomer will typically elute earlier than the less polar, conjugated β-isomer.

  • Quantification: Integrate the peak areas for each isomer. The percentage purity and the α:β isomeric ratio can be calculated based on the relative peak areas, assuming similar response factors. For absolute quantification, a calibration curve using certified reference standards is required.

Biological Activity and Therapeutic Potential

The furanone scaffold is a privileged structure in medicinal chemistry, and angelica lactones are no exception. Their most significant and widely studied biological activity is the inhibition of bacterial quorum sensing (QS).[21]

Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, such as biofilm formation, swarming motility, and the production of virulence factors.[21][22] Many pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, rely on QS systems mediated by N-acyl homoserine lactone (AHL) signal molecules to cause infections.[23]

Furanone compounds, particularly halogenated derivatives, have been shown to act as potent inhibitors of these QS systems.[23][24][25] They are thought to function as antagonists of the AHL receptor proteins (e.g., LasR in P. aeruginosa), preventing the binding of the natural signal molecule and thereby repressing the expression of virulence genes.[23][25] By disrupting communication rather than killing the bacteria directly, these compounds represent a promising anti-virulence strategy that may exert less selective pressure for the development of resistance compared to traditional antibiotics.[24]

G cluster_qs Bacterial Quorum Sensing (QS) cluster_inhib Inhibition Pathway AHL AHL Signal (Autoinducer) Receptor Receptor Protein (e.g., LasR) AHL->Receptor Binds & Activates Virulence Virulence Gene Expression Receptor->Virulence Promotes Furanone Furanone Compound Furanone->Receptor Blocks Binding

References

A Technical Guide to the Synthesis of Substituted Furanones: Core Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furanone scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a focal point in medicinal chemistry and drug discovery.[3][4] This guide provides an in-depth exploration of the core synthetic strategies for constructing substituted furanones, with a focus on the underlying mechanisms, experimental rationale, and practical applications.

Cyclization Strategies: Building the Furanone Core

The construction of the furanone ring through intramolecular cyclization is a cornerstone of furanone synthesis. These methods typically involve the formation of a key C-O or C-C bond to close the five-membered ring.

The Paal-Knorr Furan Synthesis: A Classic Approach from 1,4-Dicarbonyls

The Paal-Knorr synthesis is a robust and widely utilized method for preparing furans, which can be subsequently oxidized to furanones. The reaction involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[5][6]

Mechanism and Rationale: The synthesis proceeds via the protonation of one carbonyl group, which activates it towards nucleophilic attack by the enol form of the other carbonyl.[7] Subsequent dehydration of the resulting hemiacetal yields the furan ring.[5] The choice of acid catalyst, ranging from protic acids like sulfuric acid to Lewis acids, is critical and depends on the substrate's sensitivity.[7]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

  • To a solution of hexane-2,5-dione (1 equivalent) in a suitable solvent such as toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to facilitate the azeotropic removal of water, driving the equilibrium towards furan formation.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 2,5-dimethylfuran.

Logical Flow of Paal-Knorr Furan Synthesis

G start 1,4-Dicarbonyl Compound enolization Enolization start->enolization Protonation of one carbonyl acid Acid Catalyst (e.g., H₂SO₄, p-TsOH) acid->start cyclization Intramolecular Nucleophilic Attack enolization->cyclization Attack by enol hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration Protonation & loss of H₂O furan Substituted Furan dehydration->furan

Caption: Workflow of the Paal-Knorr furan synthesis.

Feist-Benary Furan Synthesis: Condensation of α-Halo Ketones and β-Dicarbonyls

The Feist-Benary synthesis offers a versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][9][10]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate.[11][12] This enolate then displaces the halide from the α-halo ketone in an SN2 reaction.[10] The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to afford the furan product.[11] The choice of a mild base, such as pyridine or triethylamine, is crucial to prevent unwanted side reactions like ester hydrolysis.[10]

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

  • Dissolve ethyl acetoacetate (1 equivalent) and pyridine (1.2 equivalents) in a suitable solvent like ethanol.

  • Slowly add chloroacetone (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.[10]

  • After cooling, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired furan.[10]

Cyclization of γ-Keto Acids and their Derivatives

The intramolecular cyclization of γ-keto acids or their corresponding esters is a direct and efficient method for the synthesis of 2(5H)-furanones. This transformation is typically promoted by dehydrating agents or acid catalysts.

Mechanism and Rationale: The reaction proceeds through the formation of an enol or enolate, which then attacks the carbonyl of the carboxylic acid or ester functionality. The subsequent elimination of water or an alcohol molecule leads to the formation of the furanone ring. The choice of reaction conditions can influence the regioselectivity of the cyclization, particularly with unsymmetrical γ-keto acids.

Oxidative Approaches to Furanones

The oxidation of furan derivatives provides a powerful and direct route to various types of furanones. The choice of oxidant and reaction conditions dictates the nature of the resulting furanone.

Oxidation of Substituted Furans

The controlled oxidation of furans can lead to the formation of 2(5H)-furanones or other oxidized products.[13] A variety of oxidizing agents have been employed for this transformation, including singlet oxygen, hydrogen peroxide, and hypervalent iodine reagents.[14][15]

Mechanism and Rationale: The oxidation of furans often proceeds through the formation of an endoperoxide intermediate, which can then rearrange to yield the furanone product.[13] For instance, the photooxygenation of furans with singlet oxygen leads to the formation of 5-hydroxy-2(5H)-furanones.[14] The regioselectivity of the oxidation is influenced by the substitution pattern on the furan ring.

From Biomass: Notably, furfural, a key platform chemical derived from biomass, can be oxidized to 5-hydroxy-2(5H)-furanone (HFO), which serves as a versatile intermediate for the synthesis of other C4 chemicals.[16][17][18]

The Achmatowicz Reaction: Oxidative Rearrangement of Furfuryl Alcohols

The Achmatowicz reaction is a powerful transformation that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones through an oxidative ring expansion. While not a direct synthesis of furanones, the resulting dihydropyranones are valuable intermediates that can be further manipulated to access a variety of complex molecules.

Multicomponent Reactions: Convergent Synthesis of Furanones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted furanones in a single step from three or more starting materials.[19]

Mechanism and Rationale: The mechanistic pathways of MCRs leading to furanones can be complex and often involve a cascade of reactions, including condensations, additions, and cyclizations.[20] For example, the reaction of anilines, benzaldehydes, and diethyl acetylenedicarboxylate can potentially lead to either 2-pyrrolidones or furanones, and careful mechanistic investigation is often required to elucidate the actual product.[21]

Modern and Catalytic Methods

Recent advances in catalysis have provided new and efficient methods for the synthesis of substituted furanones.

Transition Metal-Catalyzed Cyclizations

Transition metals, such as gold, rhodium, and palladium, have been shown to catalyze the cyclization of various precursors to yield furanones.[22] For instance, gold catalysts can promote the cycloisomerization of allenic hydroxyketones to 3(2H)-furanones.[22] Palladium-catalyzed cross-coupling reactions of pre-functionalized furanones, such as 4-tosyl-2(5H)-furanone, with boronic acids provide a route to 4-substituted 2(5H)-furanones.[23]

Transition Metal-Catalyzed Furanone Synthesis

G substrate Functionalized Precursor (e.g., Alkyne, Allene) activation Substrate Activation substrate->activation catalyst Transition Metal Catalyst (e.g., Au, Rh, Pd) catalyst->activation cyclization Intramolecular Cyclization activation->cyclization product Substituted Furanone cyclization->product

Caption: General workflow for transition metal-catalyzed furanone synthesis.

Stereoselective Syntheses

The development of stereoselective methods for the synthesis of chiral furanones is of significant importance, particularly for applications in medicinal chemistry. Asymmetric catalysis, employing chiral catalysts or auxiliaries, has been successfully applied to control the stereochemistry of furanone-forming reactions.[24][25] For example, organocatalysts have been used to achieve high diastereo- and enantioselectivity in the nitro-Michael reaction of furanones.[24]

Comparative Summary of Key Synthesis Routes

Method Starting Materials Key Features Advantages Limitations
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid-catalyzed cyclization and dehydrationVersatile, well-established, good yieldsRequires synthesis of the 1,4-dicarbonyl precursor
Feist-Benary Synthesis α-Halo ketones, β-Dicarbonyl compoundsBase-catalyzed condensation and cyclizationReadily available starting materials, good functional group toleranceCan have regioselectivity issues with unsymmetrical substrates
Oxidation of Furans Substituted furansOxidation of the furan ringDirect route to furanones, can utilize biomass-derived furansCan lead to over-oxidation or ring-opening, regioselectivity can be a challenge
Multicomponent Reactions Three or more simple precursorsOne-pot convergent synthesisHigh atom economy, operational simplicity, rapid access to complexityMechanistic elucidation can be complex, optimization can be challenging
Transition Metal Catalysis Functionalized acyclic precursorsCatalytic cyclization/isomerizationMild reaction conditions, high efficiency, access to diverse structuresCatalyst cost and sensitivity, may require specific functional handles

Conclusion

The synthesis of substituted furanones is a rich and evolving field of organic chemistry. The classical methods of Paal-Knorr and Feist-Benary remain highly relevant and widely practiced. Concurrently, modern approaches involving the oxidation of biomass-derived furans, multicomponent reactions, and transition metal catalysis are providing more efficient, sustainable, and versatile routes to these important heterocyclic compounds. The continued development of novel synthetic strategies, particularly those that offer high levels of stereocontrol, will undoubtedly fuel further advancements in the application of furanones in drug discovery and materials science.

References

Navigating the Chemistry of 5-Methyl-2(5H)-furanone: A Technical Guide to Safe Handling and Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and the Imperative for Safety

5-Methyl-2(5H)-furanone, a member of the α,β-unsaturated lactone family, is a reactive chemical intermediate utilized in the synthesis of a variety of more complex molecules in the pharmaceutical and fine chemical industries. Its inherent reactivity, a desirable trait for chemical synthesis, also underpins its potential biological activity and associated hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this compound, grounding all recommendations in the fundamental principles of chemical reactivity and toxicology. The protocols outlined herein are designed to be self-validating systems, ensuring a robust culture of safety in the laboratory.

Hazard Identification and Risk Assessment: A Mechanistic Perspective

The primary hazards associated with this compound stem from its electrophilic nature, a characteristic of α,β-unsaturated carbonyl compounds.[1][2][3][4] This reactivity allows it to act as a Michael acceptor, readily forming covalent adducts with biological nucleophiles such as the thiol groups in proteins and nitrogen atoms in DNA.[1][2][5] This mechanism is the basis for its potential toxicity, including skin and respiratory irritation, and warrants careful handling to minimize exposure.

Summary of Toxicological Hazards

While comprehensive toxicological data for this compound is not fully available, the known effects of related furanones and α,β-unsaturated carbonyl compounds provide a strong basis for a precautionary approach.

Hazard ClassificationDescription of Potential Effects & Mechanistic Rationale
Acute Toxicity (Oral) Harmful if swallowed. Ingestion can lead to gastrointestinal irritation.
Skin Irritation/Corrosion Causes skin irritation upon contact. The electrophilic nature of the molecule can lead to reactions with skin proteins, triggering an inflammatory response.
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant damage to the cornea and other eye tissues.
Respiratory Irritation May cause respiratory irritation if inhaled. As a volatile organic compound, it can irritate the mucous membranes of the respiratory tract.
Mutagenicity/Genotoxicity While specific data is lacking, related α,β-unsaturated carbonyl compounds have been shown to interact with DNA, indicating a potential for genotoxicity.[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of vapors and to contain any potential spills.

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.
Hand Protection Chemical-resistant gloves are required. Nitrile gloves provide good short-term splash protection; however, for prolonged contact or immersion, butyl rubber gloves are recommended due to their higher resistance to a broader range of organic compounds.[6] Always inspect gloves for integrity before use and replace them immediately if contaminated.
Skin and Body Protection A flame-resistant laboratory coat must be worn and kept fully fastened. For larger scale operations, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][8][9][10][11]

Laboratory Handling and Storage Protocols: Ensuring Chemical Stability and Integrity

Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and maintain the chemical's purity.

Prudent Handling Practices
  • Avoid Inhalation, Ingestion, and Skin Contact: Always handle this compound within a chemical fume hood.

  • Use Appropriate Tools: Employ chemically compatible spatulas and glassware.

  • Prevent Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols.

  • Labeling: Ensure all containers are clearly and accurately labeled.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Chemical Incompatibility: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous reactions. A chemical compatibility chart should be consulted for detailed storage segregation.[12][13][14]

Emergency Procedures: A Blueprint for Rapid and Effective Response

Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel handling this compound must be familiar with these procedures.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one to two glasses of water. Seek immediate medical attention.
Spill Response Protocol

A tiered response is necessary depending on the scale of the spill.

  • Small Spill (up to 100 mL):

    • Alert personnel in the immediate vicinity.

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all contaminated cleaning materials in the hazardous waste container.

  • Large Spill (over 100 mL):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, eliminate all ignition sources.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Liquid Waste: Collect in a designated, labeled, and sealed container for halogenated or non-halogenated organic waste, as appropriate for your facility's waste streams. Do not mix with other incompatible waste.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and weighing papers should be collected in a separate, labeled container for solid hazardous waste.[15]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.[16]

Disposal Procedure

All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all waste containers are properly labeled with the contents and associated hazards.

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the critical decision points and safety protocols for handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimental Work cluster_post Post-Experiment & Cleanup cluster_disposal Storage & Disposal a Review SDS & Literature b Identify Hazards & Assess Risks a->b c Select Appropriate PPE & Engineering Controls b->c d Work in Chemical Fume Hood c->d e Don Appropriate PPE d->e f Weighing & Transfer e->f g Reaction Setup & Monitoring f->g h Quench Reaction & Workup g->h i Decontaminate Glassware & Surfaces h->i j Segregate & Label Waste i->j k Store in Cool, Dry, Ventilated Area j->k Store Unused Material l Dispose of Waste via EHS j->l Dispose of Waste

Caption: Workflow for the safe handling of this compound.

Conclusion: Fostering a Proactive Safety Culture

The safe and responsible use of this compound is predicated on a thorough understanding of its chemical properties and potential hazards. By integrating the principles and protocols outlined in this guide into your laboratory's standard operating procedures, you can effectively mitigate risks and foster a proactive safety culture. Continuous review of safety practices and staying informed about new toxicological data are essential components of responsible chemical research.

References

An In-Depth Technical Guide to the Solubility of 5-Methyl-2(5H)-furanone in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 5-Methyl-2(5H)-furanone

This compound, also known as β-Angelica lactone, is a five-membered lactone carrying a methyl substituent.[1][2] Its chemical structure, featuring both a polar lactone functional group and a nonpolar methyl group, imparts a unique solubility profile that is critical for its application in various fields. It is recognized for its sweet, caramel-like aroma, making it a valuable component in the food and fragrance industries.[3] Furthermore, its role as a versatile chemical intermediate makes it a compound of interest for synthetic chemists and drug development professionals.[3]

A thorough understanding of its solubility in different solvent systems is paramount for its effective use in synthesis, formulation, extraction, and purification processes. This guide provides a detailed analysis of the physicochemical properties governing its solubility, presents qualitative and quantitative solubility data, and outlines a robust experimental protocol for its determination.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₆O₂[1]
Molecular Weight 98.10 g/mol [1][4]
Appearance Liquid[1]
Density 1.081 g/cm³ (at 20.44 °C)[1]
Boiling Point 209 °C[1]
Melting Point < -17 °C[1]
Water Solubility 50 mg/mL (at 15 °C)[1]
XLogP3 (Octanol/Water) 0.6[1]
Topological Polar Surface Area 26.3 Ų[1]
Hydrogen Bond Acceptors 2[1]

Causality behind Solubility Behavior:

  • Polarity and Hydrogen Bonding: The presence of a lactone ring, specifically the carbonyl group (C=O) and the ester oxygen, creates a significant dipole moment, making the molecule polar. The two oxygen atoms can act as hydrogen bond acceptors. This polarity is the primary reason for its substantial solubility in polar solvents like water.[1] The reported water solubility of 50 mg/mL is quite high for an organic molecule of its size.

  • Hydrophobicity: The methyl group and the hydrocarbon backbone of the furanone ring introduce a degree of nonpolar character. This allows for interactions with less polar or nonpolar solvents through van der Waals forces.

  • XLogP3 Value: The XLogP3 value of 0.6 indicates a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[1] This value quantitatively supports the prediction of solubility in both polar and moderately nonpolar solvents.

Solubility Profile in Common Laboratory Solvents

The principle of "like dissolves like" provides a framework for predicting solubility. Solvents are broadly classified based on their polarity into polar protic, polar aprotic, and nonpolar categories.

Compound This compound (Polar Lactone + Nonpolar Methyl Group) Protic Polar Protic Solvents (e.g., Water, Ethanol) Compound->Protic High Solubility (H-Bonding) Aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) Compound->Aprotic High Solubility (Dipole-Dipole) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Compound->Nonpolar Low to Moderate Solubility (Van der Waals)

Caption: Predicted solubility based on intermolecular forces.

The following table summarizes the expected solubility of this compound. The quantitative value for water is from experimental data, while others are qualitative predictions based on chemical principles.

SolventSolvent TypePredicted SolubilityPrimary Intermolecular Forces
Water Polar ProticHigh (50 mg/mL at 15°C) [1]Hydrogen Bonding, Dipole-Dipole
Methanol Polar ProticHighHydrogen Bonding, Dipole-Dipole
Ethanol Polar ProticHighHydrogen Bonding, Dipole-Dipole
Acetone Polar AproticHighDipole-Dipole
Dimethyl Sulfoxide (DMSO) Polar AproticHighDipole-Dipole
Ethyl Acetate Moderately PolarHighDipole-Dipole, Van der Waals
Dichloromethane (DCM) Moderately PolarModerate to HighDipole-Dipole, Van der Waals
Diethyl Ether Weakly PolarModerateDipole-Dipole, Van der Waals
Toluene NonpolarLow to ModerateVan der Waals
Hexane NonpolarLowVan der Waals

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain precise and thermodynamically stable solubility data, the shake-flask method is considered the gold standard.[5][6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibrium, the undissolved solid is separated, and the concentration of the solute in the resulting saturated solution is determined analytically.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Accurately weigh excess This compound prep2 Add to a known volume of the test solvent in a sealed vial prep1->prep2 equil1 Incubate at constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate continuously (e.g., orbital shaker) for 24-72 hours equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through a 0.22 µm syringe filter sep2->sep3 analysis1 Prepare serial dilutions of the clear filtrate sep3->analysis1 analysis2 Quantify concentration using a validated analytical method (e.g., HPLC, GC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or mol/L) analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Thermostatically controlled incubator shaker

  • Centrifuge

  • Syringes and non-adsorptive syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC with UV detector, GC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[5][7] For example, add ~100 mg of the compound to 5 mL of the solvent. Prepare each solvent condition in triplicate for statistical validity.[8]

  • Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved.[7][9] The time required should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.[8]

  • Phase Separation: After incubation, visually confirm the presence of excess undissolved solid. Allow the vials to stand undisturbed at the incubation temperature for a short period. To separate the saturated liquid phase from the solid, centrifuge the vials at high speed.[9]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial.[7] This step is critical to remove any remaining microscopic particles.

    • Trustworthiness Check: To mitigate potential solute adsorption onto the filter, it is advisable to discard the first portion of the filtrate before collecting the analytical sample.[9]

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical instrument. Analyze the diluted sample using a pre-validated method (e.g., HPLC) to determine the concentration. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.[10]

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is reported as the average of the triplicate measurements, typically in units of mg/mL or mol/L.

Conclusion

This compound exhibits a favorable solubility profile in a wide range of common laboratory solvents, a direct consequence of its balanced molecular structure containing both polar and nonpolar moieties. It is highly soluble in polar protic and aprotic solvents and shows limited solubility in highly nonpolar solvents. For research and development applications requiring precise solubility data, the shake-flask method remains the definitive standard, providing reliable equilibrium solubility values.[6] The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working with this versatile compound.

References

The Genesis of a Furanone: A Technical Chronicle of 5-Methyl-2(5H)-furanone's Emergence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2(5H)-furanone, a seemingly simple unsaturated lactone, holds a significant place in the historical tapestry of organic chemistry. Its journey from initial synthesis to recognition as a valuable synthon and biologically active molecule reflects the evolution of synthetic methodologies and analytical techniques. This in-depth technical guide provides a comprehensive historical context of the discovery of this compound, offering insights into the foundational research that paved the way for its modern applications.

The Dawn of Furanone Chemistry: From Levulinic Acid to Angelica Lactones

The story of this compound is intrinsically linked to its isomer, α-angelica lactone, and their common precursor, levulinic acid. In the late 19th century, chemists were actively exploring the reactions of dicarbonyl compounds, laying the groundwork for the synthesis of various heterocyclic systems.

A pivotal moment in this exploration was the work of the German chemist Ludwig Wolff. In his 1885 publication in Justus Liebigs Annalen der Chemie, Wolff detailed the synthesis of angelica lactone from the distillation of levulinic acid.[1][2][3] This seminal research demonstrated that the intramolecular dehydration of levulinic acid yielded a five-membered unsaturated lactone ring system.[1] While Wolff's work primarily focused on the synthesis of what is now known as α-angelica lactone (5-methyl-2(3H)-furanone), it laid the crucial foundation for the discovery of its more stable isomer, this compound, or β-angelica lactone.

The initial synthesis, as described in historical literature, involved the distillation of levulinic acid, often in the absence of a catalyst, under reduced pressure.[1] The process relied on heat to drive the intramolecular cyclization and dehydration.

G Levulinic_Acid Levulinic Acid Intermediate Tautomeric Intermediate (γ-Hydroxyvinylacetic acid) Levulinic_Acid->Intermediate Tautomerization Alpha_Lactone α-Angelica Lactone (5-Methyl-2(3H)-furanone) Intermediate->Alpha_Lactone Intramolecular Esterification (Dehydration) Beta_Lactone β-Angelica Lactone (this compound) Alpha_Lactone->Beta_Lactone Isomerization (Base or Acid Catalyzed)

Figure 1: Conceptual pathway from levulinic acid to α- and β-angelica lactones.

The Emergence of the β-Isomer: A Tale of Two Lactones

Early investigations into the products of levulinic acid distillation revealed the presence of not one, but two isomeric angelica lactones. While the α-isomer was often the predominant product under certain conditions, subsequent research in the early 20th century led to a clearer understanding of the relationship between the two. It was established that the α- and β-isomers exist in equilibrium, with the β-isomer being the thermodynamically more stable of the two.

The conversion of the less stable α-angelica lactone to the more stable β-isomer can be achieved through catalysis, often with the use of a base. This isomerization is a key step in many modern synthetic routes that aim to produce this compound.

Early Characterization: A Glimpse into 19th-Century Analytical Chemistry

The characterization of this compound and its isomer in the late 19th and early 20th centuries relied on the analytical techniques of the era. These methods, while rudimentary by today's standards, were sufficient to establish the fundamental structural features of these new compounds.

Key Analytical Approaches of the Period:

  • Elemental Analysis: This destructive technique was a cornerstone of organic chemistry, allowing chemists to determine the empirical formula of a compound by precisely measuring the mass of carbon, hydrogen, and oxygen.

  • Boiling Point and Melting Point Determination: These physical constants were crucial for assessing the purity of a substance and for distinguishing between different compounds.

  • Chemical Reactivity: The characteristic reactions of esters and unsaturated compounds would have been employed to infer the presence of the lactone ring and the carbon-carbon double bond. For instance, the hydrolysis of the lactone to a hydroxy acid would have provided strong evidence for the ester functionality.

  • Derivative Formation: The preparation of crystalline derivatives with known melting points was a common method for identifying and confirming the structure of liquid compounds.

While techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which are indispensable for modern structural elucidation, were not yet available, these classical methods provided the foundational evidence for the structure of this compound.

The Natural World Beckons: Discovery in Natural Sources

Long after its initial synthesis in the laboratory, this compound was discovered to be a naturally occurring compound, contributing to the flavor and aroma of various foods and plants. This discovery expanded the significance of the molecule beyond the realm of synthetic chemistry and into the fields of food science and natural product chemistry. Its presence as a flavor component in various products has led to its use as a flavoring agent.

A Versatile Building Block: The Evolving Role of this compound

The historical journey of this compound has seen it evolve from a chemical curiosity to a versatile building block in organic synthesis. Its conjugated double bond and electrophilic carbonyl group make it a reactive and valuable synthon for the construction of more complex molecules. This has led to its use in the synthesis of a variety of biologically active compounds.

Conclusion: A Legacy of Discovery

The discovery of this compound is a testament to the foundational principles of organic chemistry laid down in the 19th century. From the pioneering work of Ludwig Wolff on the dehydration of levulinic acid to the subsequent understanding of its isomerization and its identification in natural sources, the story of this furanone is a microcosm of the broader history of organic synthesis and analysis. The early chemical explorations, driven by a desire to understand the transformations of simple organic molecules, have provided a legacy of knowledge that continues to be built upon by researchers and scientists today. The journey of this compound from a laboratory synthesis to a recognized flavor component and a valuable synthetic intermediate underscores the enduring importance of fundamental chemical research.

References

Methodological & Application

Application Note: Synthetic Strategies for 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-2(5H)-furanone (also known as β-angelica lactone) is a valuable chiral building block and a component of interest in flavor and fragrance chemistry. Its synthesis is a key topic for chemists requiring access to functionalized lactones for further elaboration. This application note provides detailed, field-proven protocols for two distinct and reliable synthetic routes to this compound, starting from different, readily available precursors. The methodologies are designed to be robust and reproducible, offering researchers a choice between an asymmetric synthesis yielding an enantiomerically enriched product and a direct oxidation route for producing the racemic compound. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, mechanistic diagrams, and comprehensive procedural details to ensure successful execution.

Introduction

The α,β-unsaturated γ-lactone core of this compound is a prevalent motif in numerous natural products and serves as a versatile intermediate in organic synthesis. The presence of a chiral center at the C5 position makes enantioselective synthesis particularly important for applications in drug development and total synthesis, where stereochemistry is critical. This guide details two divergent and validated synthetic strategies:

  • Asymmetric Synthesis from Ethyl (S)-(-)-lactate: A multi-step sequence that builds the carbon backbone and establishes chirality from a commercially available chiral pool starting material.

  • Direct Oxidation of 2-Methylfuran: A straightforward approach that converts a stable aromatic heterocycle directly into the target lactone using a common chemical oxidant.

These methods were selected for their reliability, differing strategic approaches, and the accessibility of their starting materials, providing researchers with practical options tailored to their specific needs, whether for racemic screening or stereospecific synthesis.

Method 1: Asymmetric Synthesis of (+)-5(S)-Methyl-2(5H)-furanone from Ethyl (S)-(-)-lactate

This pathway leverages a chiral starting material to construct the target molecule with high optical purity. The key transformations include the protection of a secondary alcohol, reduction to an aldehyde, stereoselective Wittig olefination to build the carbon chain, and a final acid-catalyzed deprotection and cyclization.

Principle and Rationale

The core of this strategy is the preservation and transfer of chirality from ethyl (S)-(-)-lactate. The initial steps convert the lactate into the corresponding chiral aldehyde. A crucial step is the Wittig reaction with (ethoxycarbonylmethylene)triphenylphosphorane, which, under specific conditions, favors the formation of the (Z)-alkene. This geometric isomer is essential for the final, efficient lactonization step. The acid-catalyzed cyclization proceeds via removal of the protecting group, followed by intramolecular transesterification to yield the thermodynamically stable five-membered lactone ring.[1]

Reaction Mechanism

The overall synthetic pathway involves several distinct steps, culminating in the acid-catalyzed cyclization shown below.

Asymmetric Synthesis Mechanism start Ethyl (S)-(-)-lactate intermediate1 Protected Aldehyde start->intermediate1 3 steps (Protection, Reduction) intermediate2 (Z)-α,β-Unsaturated Ester intermediate1->intermediate2 Wittig Olefination in Methanol wittig_reagent (EtO₂CCH)PPh₃ product (+)-5(S)-Methyl-2(5H)-furanone intermediate2->product H₂SO₄ (cat.) Methanol, RT (Deprotection & Cyclization) Oxidation Mechanism start 2-Methylfuran intermediate [ Oxidative Ring Opening & Intermediate Formation ] start->intermediate Pyridinium Chlorochromate (PCC) Dichloromethane, RT product This compound intermediate->product Recyclization Oxidation Workflow setup 1. Prepare PCC/Celite® Suspension in DCM addition 2. Add 2-Methylfuran Solution at 0°C setup->addition react 3. Stir at Room Temp (4-6 hours) addition->react filter 4. Dilute & Filter through Silica Pad react->filter concentrate 5. Concentrate Filtrate filter->concentrate purify 6. Purify by Distillation or Chromatography concentrate->purify product Final Product: This compound purify->product

References

Topic: Detailed Experimental Protocol for the Synthesis of 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 5-Methyl-2(5H)-furanone (CAS: 591-11-7), a valuable heterocyclic compound. The protocol is designed for chemistry professionals and assumes a standard laboratory environment equipped for organic synthesis.

Introduction and Scientific Background

This compound, also known as β-Angelica lactone, is a member of the butenolide class of compounds.[1][2] Its five-membered lactone ring structure is a key pharmacophore found in numerous natural products and biologically active molecules. Derivatives of the 2(5H)-furanone core have been extensively studied for their potential antimicrobial and quorum sensing inhibition properties, making them significant targets in drug discovery and development.[3][4][5]

This application note details a reliable and efficient method for the synthesis of chiral (+)-5(S)-Methyl-2(5H)-furanone, adapted from a well-established procedure.[6] The chosen method involves the acid-catalyzed cyclization and isomerization of an unsaturated ester precursor, which can be synthesized from commercially available ethyl (S)-(-)-lactate. The focus of this protocol is the final, critical step of forming the furanone ring.

Safety, Handling, and Waste Disposal

2.1. Hazard Identification

All chemical manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

  • This compound (Product): While specific data for the methyl derivative is limited, the parent compound, 2(5H)-Furanone, is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9][10] Handle with care, avoiding inhalation and direct contact with skin and eyes.[9]

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

  • Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Organic Solvents (e.g., Ether, Ethyl Acetate): Highly flammable. May cause drowsiness or dizziness.

2.2. Engineering Controls

  • Work must be conducted in a well-ventilated laboratory, inside a chemical fume hood.[8]

  • An eyewash station and safety shower must be readily accessible.[7][10]

2.3. Waste Disposal

  • Organic waste, including solvents and reaction residues, should be collected in a designated, labeled hazardous waste container.

  • Aqueous waste should be neutralized before disposal, following institutional guidelines. Do not release into the environment.[7]

Synthesis Methodology: Acid-Catalyzed Isomerization

The key step in this synthesis is the conversion of (Z)-ethyl 4-hydroxypent-2-enoate to this compound via an acid-catalyzed intramolecular cyclization. The (Z)-ester precursor is readily synthesized from ethyl (S)-(-)-lactate.[6] This protocol focuses on the final cyclization step.

Causality of Experimental Design:

The use of a strong acid catalyst, such as sulfuric acid, is crucial for this transformation. The acid protonates the ester carbonyl, activating it for nucleophilic attack. The intramolecular nucleophile is the terminal hydroxyl group of the pentenoate chain. This attack forms a five-membered ring intermediate. Subsequent elimination of ethanol, driven by the formation of a stable, conjugated lactone system, yields the final product. Methanol is used as the solvent due to its ability to dissolve the starting material and its compatibility with the acidic conditions.

Reaction Mechanism Diagram

Caption: Acid-catalyzed intramolecular cyclization mechanism.

Detailed Experimental Protocol

4.1. Materials and Equipment

Reagent/MaterialGradeSupplier
(Z)-ethyl 4-hydroxypent-2-enoateSynthesis Grade(Prepared in-house)
Methanol (MeOH), AnhydrousACS GradeSigma-Aldrich
Sulfuric Acid (H₂SO₄), Concentrated (98%)ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃), Saturated SolutionLaboratory GradeVWR
Magnesium Sulfate (MgSO₄), AnhydrousLaboratory GradeVWR
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
  • Equipment: Round-bottom flask (25 mL), magnetic stirrer and stir bar, glass pipette, separatory funnel, rotary evaporator, distillation apparatus (for purification, if necessary).

4.2. Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (Z)-ethyl 4-hydroxypent-2-enoate (1.02 g, 7.08 mmol).

  • Solvent Addition: Dissolve the starting material in 5 mL of anhydrous methanol.

  • Catalyst Addition: While stirring at room temperature (20-25°C), carefully add 5-6 drops of concentrated sulfuric acid (30% solution can also be used) to the solution using a glass pipette.[6]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching and Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 15 mL of a saturated sodium bicarbonate solution to neutralize the acid.

    • Shake the funnel, venting frequently. Separate the organic layer.

    • Extract the aqueous layer twice more with 15 mL portions of diethyl ether.

    • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).[6] Filter off the drying agent and concentrate the filtrate using a rotary evaporator in vacuo to remove the solvent.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Data Summary and Characterization

Quantitative Experimental Data
ParameterValueNotes
Molar Ratio (Substrate:Catalyst)1 : catalytic amountAcid serves as a catalyst.
Reaction TemperatureRoom Temperature (20-25°C)Mild conditions are sufficient.
Reaction Time1 hourMonitor by TLC for completion.
Expected Yield~85-95%Based on literature precedent.[6]
Characterization Data for (+)-5(S)-Methyl-2(5H)-furanone
  • Appearance: Colorless liquid.

  • Molecular Formula: C₅H₆O₂[2][11]

  • Molecular Weight: 98.10 g/mol [2][11]

  • ¹H NMR (80 MHz, CDCl₃): δ (ppm) 7.45 (dd, 1H), 6.10 (dd, 1H), 5.00 (m, 1H), 1.45 (d, 3H).[6]

  • IR (Neat): ν (cm⁻¹) 1770 (C=O, lactone).[6]

  • Mass Spectrum (EI): Key fragments (m/z) can be compared against the NIST database for confirmation.[1]

  • Optical Rotation [α]D: +93.8° (c = 0.5, CHCl₃).[6]

Experimental Workflow Diagram

workflow start Dissolve (Z)-ester in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst react Stir at RT for 1 hour add_catalyst->react quench Quench with NaHCO₃ & Extract with Et₂O react->quench dry Dry Organic Layer (MgSO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Vacuum Distillation concentrate->purify product Final Product: This compound purify->product

Caption: Overall experimental workflow for the synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or inactive catalyst.Allow the reaction to stir for a longer period. Add a few more drops of fresh sulfuric acid.
Low Yield Inefficient extraction or loss during work-up.Ensure thorough extraction with an adequate volume of solvent. Be careful during phase separations.
Product volatility.Use a cooled trap during rotary evaporation if the product is volatile. Avoid excessive heating.
Product Contamination Incomplete neutralization or residual solvent.Ensure the aqueous wash is basic (test with pH paper). Ensure complete removal of solvent on the rotary evaporator.

References

Application Notes and Protocols for the Purification of 5-Methyl-2(5H)-furanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purifying 5-Methyl-2(5H)-furanone

This compound (CAS 591-11-7) is a versatile five-membered lactone with applications as a building block in the synthesis of various natural products and pharmaceuticals.[1] Its α,β-unsaturated lactone moiety makes it a reactive synthon, but also susceptible to side reactions and impurity formation during its synthesis.[2] For researchers, scientists, and drug development professionals, obtaining this compound in high purity is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products. This application note provides a detailed, experience-driven guide to the purification of this compound using silica gel column chromatography, a robust and widely accessible technique for the separation of moderately polar organic compounds.[3]

Principle of Separation: Exploiting Polarity Differences

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] For the purification of this compound, we will employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (a mixture of hexane and ethyl acetate).

The separation is governed by the polarity of the molecules in the mixture. This compound, with its ester and alkene functional groups, is a moderately polar compound. Potential impurities from a typical synthesis, such as unreacted starting materials or side-products like isomeric furanones or over-oxidation products, will likely have different polarities. Less polar impurities will have weaker interactions with the silica gel and will be eluted first by the mobile phase. In contrast, more polar impurities will adsorb more strongly to the stationary phase and will elute later, or may require a more polar mobile phase for elution. By carefully selecting the mobile phase composition, we can achieve a clean separation of this compound from these impurities.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to large-scale column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column. The ideal solvent system for column chromatography will give the target compound a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[4] This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.

Protocol for TLC Analysis:
  • Prepare the TLC plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spot the sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the starting line.

  • Develop the plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the starting line. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the spots: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. As this compound is an α,β-unsaturated lactone, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[5] Additionally, staining with a potassium permanganate solution can be used, which will react with the double bond to produce a yellow spot on a purple background.

  • Calculate the Rf value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Adjust the ratio of hexane to ethyl acetate until the spot corresponding to this compound has an Rf value in the optimal range of 0.2-0.4. A good starting point for optimization is a 4:1 mixture of hexane to ethyl acetate.[6][7]

Column Chromatography Protocol for this compound Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.

Materials and Equipment:
ItemSpecifications
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane and Ethyl Acetate (HPLC grade)
Chromatography Column Glass column with stopcock, ~4 cm diameter, ~40 cm length
Collection Vessels Test tubes or small flasks
Other Cotton or glass wool, sand, TLC plates, UV lamp, rotary evaporator
Step-by-Step Methodology:

The wet slurry method is generally preferred as it minimizes the risk of air bubbles and cracks in the stationary phase, which can lead to poor separation.[8][9]

  • Prepare the column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, to support the packing. Add a thin layer (~1 cm) of sand on top of the plug.

  • Prepare the slurry: In a beaker, add approximately 30-50 g of silica gel. In a separate container, prepare the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Add the mobile phase to the silica gel while stirring to create a uniform slurry. The consistency should be pourable but not too dilute.

  • Pack the column: Close the stopcock and add a small amount of the mobile phase to the column to wet the sand. Pour the silica gel slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, and gently tap the side of the column to help the silica pack evenly. Continuously add the slurry to maintain a solvent layer above the packing silica.

  • Equilibrate the column: Once all the silica has been added, add a layer of sand (~1 cm) on top of the silica bed to prevent it from being disturbed. Wash the inside of the column with the mobile phase to dislodge any adhering silica. Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and there are no air bubbles. Never let the solvent level drop below the top of the sand.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_post Post-Purification a Prepare Column (Cotton Plug, Sand) b Prepare Silica Slurry a->b c Pour Slurry into Column b->c d Pack and Equilibrate Column c->d e Dissolve Crude Product f Load onto Column e->f g Add Mobile Phase h Collect Fractions g->h i Monitor Fractions by TLC h->i j Combine Pure Fractions k Evaporate Solvent j->k l Characterize Pure Product k->l

References

Application Note: High-Purity Recovery of 5-Methyl-2(5H)-furanone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

5-Methyl-2(5H)-furanone is a five-membered lactone that serves as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processes. Recrystallization is a powerful and economical purification technique for crystalline solids, leveraging differences in solubility to separate the target compound from contaminants.[2]

This document provides a comprehensive guide for researchers and drug development professionals on the principles and execution of recrystallization for this compound. It moves beyond a simple set of instructions to explain the rationale behind solvent selection, procedural steps, and troubleshooting, enabling scientists to adapt and optimize the methodology for their specific needs.

Pillar 1: The Principle of Selective Solubility

Recrystallization is fundamentally an exercise in exploiting differential solubility.[3][4] The ideal solvent for purifying this compound will exhibit the following characteristics:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of the crude material, freeing the molecules from the impure crystal lattice.[4][5]

  • Low-Temperature Insolubility: As the solution cools, the solubility of the compound should decrease dramatically, forcing it to crystallize out of the solution.[3][4][5]

  • Favorable Impurity Profile: Impurities should either be completely soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[4][5]

  • Chemical Inertness: The solvent must not react with this compound.[2][5]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals during the drying phase.[5]

The "like dissolves like" principle suggests that a solvent with a polarity similar to the solute will be most effective.[4] this compound possesses a polar lactone ring and a nonpolar methyl group, suggesting that solvents of intermediate polarity or binary solvent systems (a "good" solvent mixed with a "poor" solvent) may be optimal.

Pillar 2: Experimental Protocol and Workflow

This protocol is designed as a self-validating system, beginning with small-scale solvent screening to establish optimal conditions before proceeding to a larger-scale purification.

The following diagram illustrates the logical flow of the recrystallization process, from initial solvent selection to the final pure product.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_collection Collection & Drying Start Crude this compound Screen Solvent Screening (Small Scale) Start->Screen Select Solvent System Dissolve Dissolve in Minimum Hot Solvent Screen->Dissolve HotFilt_Q Insoluble Impurities? Dissolve->HotFilt_Q HotFilt Hot Gravity Filtration HotFilt_Q->HotFilt Yes Cool Slow Cooling to Room Temp HotFilt_Q->Cool No HotFilt->Cool IceBath Ice-Water Bath Cool->IceBath Maximize Yield Collect Vacuum Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the purification of this compound.

Before committing the bulk of your material, it is critical to identify a suitable solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[3]

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[5]

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • Observation: The best solvent is one that dissolves the compound when hot and produces a large quantity of crystalline precipitate upon cooling.

Parameter Suggested Solvents for Screening Rationale
Polar Protic Water, EthanolThe lactone functionality may allow solubility in hot protic solvents.[6]
Polar Aprotic Ethyl Acetate, AcetoneOften good solvents for ester/lactone-containing compounds.[6]
Nonpolar Toluene, HexaneUseful as anti-solvents in binary systems with a more polar solvent.[6]
Binary Systems Ethanol/Water, Ethyl Acetate/HexaneAllows for fine-tuning of solvent polarity to achieve ideal solubility characteristics.
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding the hot solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.[3][5]

  • Hot Filtration (Conditional): If insoluble impurities are visible or if the solution is colored and requires treatment with activated carbon, perform a hot gravity filtration.[4][7]

    • Set up a stemless or short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.[8]

    • Keep both the solution and the filtration apparatus hot throughout the transfer to prevent premature crystallization in the funnel.[4][8] Pour the boiling solution through the filter paper in portions.

    • Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop. Causality: Slow cooling encourages the formation of larger, more perfect crystals, which are typically purer as they have more time to exclude impurities from the growing crystal lattice.[3] Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Inducing Crystallization (If Necessary): If no crystals form after cooling, the solution may not be sufficiently supersaturated.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[9][10]

    • Seeding: Add a single, tiny crystal ("seed crystal") of the crude starting material to the solution to initiate crystallization.[9][11]

    • Concentration: If the above methods fail, reheat the solution and boil off a portion of the solvent to increase the concentration, then repeat the cooling process.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[4] Ensure the filter paper is wetted with the cold recrystallization solvent and that a good seal is formed before pouring the crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: This removes any residual mother liquor containing dissolved impurities. Using cold solvent is essential to prevent the purified crystals from re-dissolving.[12]

  • Drying: Press the crystals as dry as possible on the filter funnel using a clean stopper or spatula. Transfer the purified crystals to a watch glass and allow them to air-dry. For faster results, a vacuum oven at a temperature well below the compound's melting point (Melting Point: ~18 °C) can be used.[13]

Pillar 3: Troubleshooting and Validation

A robust protocol anticipates and addresses potential issues.

Problem Probable Cause(s) Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated or cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off a portion of the solvent to increase concentration and attempt cooling again.[9] Try inducing crystallization via scratching or seeding.[9][10]
Low Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is properly heated.[8]
Colored Product Colored impurities are present.Add a small amount of activated carbon to the hot solution before the hot filtration step. Note: Use sparingly, as carbon can adsorb the desired product.[4]

References

Application Note: High-Resolution NMR Characterization of 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 5-Methyl-2(5H)-furanone (also known as β-angelica lactone) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document outlines optimized sample preparation, data acquisition parameters, and a thorough interpretation of the resulting spectra. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

This compound is a key chiral intermediate in the synthesis of numerous natural products and bioactive molecules. Its precise structural characterization is paramount for ensuring the purity and identity of synthetic intermediates and final products. NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of small organic molecules in solution. This application note details the comprehensive ¹H and ¹³C NMR characterization of this furanone derivative, providing a foundational methodology for routine analysis and research applications.

cluster_molecule Structure of this compound cluster_labels Atom Numbering for NMR Assignment mol C2 2 C3 3 C4 4 C5 5 O1 1 CH3 CH3 p1 p2 p3 p4 p5 p6

Caption: Molecular structure of this compound with atom numbering.

PART 1: ¹H NMR Spectral Analysis

The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by three distinct sets of signals corresponding to the olefinic protons, the methine proton at the chiral center, and the methyl group protons.

Expected ¹H NMR Data

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on data acquired in deuterated chloroform (CDCl₃).[1]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.46ddJ = 5.7, 1.5
H-4~6.04ddJ = 5.7, 2.0
H-5~5.11qtJ = 6.9, 2.0, 1.5
5-CH₃~1.41dJ = 6.9
Causality of Spectral Features
  • Olefinic Protons (H-3 and H-4): These protons resonate at high chemical shifts (~7.46 and ~6.04 ppm) due to the deshielding effect of the α,β-unsaturated carbonyl system. The electron-withdrawing nature of the carbonyl group and the lactone oxygen reduces the electron density around these protons, shifting their signals downfield. Their mutual coupling results in a doublet of doublets (dd) pattern, with a characteristic cis-alkenic coupling constant of approximately 5.7 Hz.[1]

  • Methine Proton (H-5): This proton is attached to a carbon bearing both the lactone oxygen and the methyl group. Its chemical shift at ~5.11 ppm is a consequence of the deshielding effect of the adjacent oxygen atom. The multiplicity is a quartet of triplets (qt), arising from coupling to the three methyl protons (quartet, J ≈ 6.9 Hz) and further smaller couplings to the olefinic protons (triplet-like appearance from dd, J ≈ 2.0 and 1.5 Hz).[1]

  • Methyl Protons (5-CH₃): The methyl group protons appear as a doublet at ~1.41 ppm due to coupling with the adjacent methine proton (H-5), with a coupling constant of approximately 6.9 Hz.[1]

PART 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a count of unique carbon environments and information about their functionalization.

Expected ¹³C NMR Data

The table below details the expected chemical shifts for each carbon atom in this compound in CDCl₃.[1]

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (C=O)~173.3
C-3~158.0
C-4~121.3
C-5~80.0
5-CH₃~19.0
Rationale for Chemical Shifts
  • Carbonyl Carbon (C-2): The lactone carbonyl carbon resonates at the lowest field (~173.3 ppm), a characteristic chemical shift for ester and lactone carbonyls.[1]

  • Olefinic Carbons (C-3 and C-4): The β-carbon (C-3) is significantly deshielded (~158.0 ppm) due to the resonance effect of the carbonyl group. The α-carbon (C-4) appears at a higher field (~121.3 ppm).[1]

  • Methine Carbon (C-5): This carbon, directly attached to the electronegative lactone oxygen, shows a characteristic chemical shift around 80.0 ppm.[1]

  • Methyl Carbon (5-CH₃): The methyl carbon gives a signal in the aliphatic region at approximately 19.0 ppm.[1]

PART 3: Experimental Protocols

A self-validating experimental workflow is crucial for obtaining high-quality, reproducible NMR data. The following protocols are designed to meet this standard.

SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) DataAcq Data Acquisition (Lock, Shim, Acquire) SamplePrep->DataAcq Insert into Spectrometer Processing Data Processing (FT, Phase, Baseline) DataAcq->Processing Raw FID Data Analysis Spectral Analysis (Integrate, Assign) Processing->Analysis Processed Spectra Report Final Report Analysis->Report Interpreted Data

Caption: NMR analysis workflow for this compound.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for non-polar to moderately polar organic compounds and its single deuterium signal for locking.

  • Dissolution: Gently agitate the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

  • Filtering and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free cloth to remove any contaminants before insertion into the spectrometer.

Protocol 2: NMR Data Acquisition

These parameters are for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.

  • Instrument Setup: Insert the sample into the magnet. Lock the field frequency using the deuterium signal from CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This step is critical for achieving sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay ensures accurate integration).

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain data to the frequency domain.

    • Manually phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

PART 4: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of an internal standard (TMS) provides a reliable reference for chemical shifts. The expected multiplicities and coupling constants in the ¹H NMR spectrum serve as an internal check for structural integrity. Any deviation from the expected patterns could indicate the presence of impurities or an incorrect structure. For definitive structural confirmation, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities unequivocally.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furanone derivatives, a diverse class of heterocyclic organic compounds, are gaining significant attention in the field of antimicrobial research. Originally identified as natural products from marine algae, such as Delisea pulchra, these compounds and their synthetic analogs exhibit a broad spectrum of biological activities.[1] Unlike traditional antibiotics that often lead to rapid resistance development, many furanones act by interfering with bacterial communication systems, a mechanism known as quorum sensing (QS) inhibition.[2][3] By disrupting QS, furanones can prevent the expression of virulence factors and the formation of biofilms, which are structured communities of bacteria highly resistant to conventional antibiotics.[1][2] Some furanone derivatives also exhibit direct bactericidal or bacteriostatic effects by inducing the formation of reactive oxygen species (ROS) or inhibiting DNA and protein synthesis.[2][4]

The unique physicochemical properties of furanone derivatives, particularly their often hydrophobic nature, present challenges for standard antimicrobial susceptibility testing (AST) protocols.[5][6] These standardized methods, developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are primarily designed for water-soluble antibiotics.[7][8][9][10] Therefore, a tailored approach is necessary to accurately evaluate the antimicrobial efficacy of furanone compounds.

This comprehensive guide provides detailed protocols for the antimicrobial susceptibility testing of furanone derivatives, addressing the specific challenges associated with these molecules. It is intended for researchers, scientists, and drug development professionals working to explore the potential of furanones as a novel class of antimicrobial agents.

Understanding the Mechanism of Action

A key consideration in designing an AST protocol for furanone derivatives is their mode of action. While some exhibit direct antimicrobial activity, many function as QS inhibitors or anti-biofilm agents.[2][11]

  • Quorum Sensing Inhibition: Furanones can competitively inhibit the binding of signaling molecules (e.g., N-acyl-homoserine lactones or AHLs) to their cognate receptors, thereby downregulating the expression of genes responsible for virulence and biofilm formation.[1][12][13]

  • Biofilm Inhibition: By interfering with QS pathways, furanones can prevent the initial attachment of bacteria to surfaces and the subsequent development of mature biofilms.[14][15][16] Some derivatives have also been shown to eradicate established biofilms.[17]

  • Direct Antimicrobial Effects: Certain furanone derivatives, such as nitrofurans, are prodrugs that, upon intracellular reduction, generate reactive intermediates that damage bacterial DNA and proteins.[2] Others can induce ROS production, leading to oxidative stress and cell death.[1][4]

Given these diverse mechanisms, a comprehensive evaluation of a furanone derivative's antimicrobial potential should include not only the determination of its Minimum Inhibitory Concentration (MIC) but also an assessment of its anti-QS and anti-biofilm activities.

Challenges in AST of Furanone Derivatives

The lipophilic nature of many furanone derivatives poses significant challenges for traditional AST methods.[5]

  • Solubility: Furanones often have poor solubility in aqueous media, such as the commonly used Mueller-Hinton Broth (MHB). This can lead to precipitation of the compound and inaccurate MIC values.

  • Stability: Some furanone derivatives may be unstable in aqueous solutions, degrading over the course of the incubation period.[18]

  • Bioavailability: The hydrophobic nature of these compounds can affect their interaction with bacterial cells in an aqueous environment.

To address these challenges, modifications to standard protocols are necessary, including the use of appropriate solvents and careful optimization of assay conditions.

Core Experimental Protocols

Preparation of Furanone Stock Solutions

Due to the limited aqueous solubility of many furanone derivatives, a stock solution in an appropriate organic solvent is required.

Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent. Ethanol can also be used, but its volatility and potential for antimicrobial activity at higher concentrations must be considered.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) to minimize the final concentration of the solvent in the assay medium.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of the organic solvent in the test medium should not exceed a level that affects bacterial growth (typically ≤1% v/v for DMSO). A solvent toxicity control must be included in all experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[19][20][21] The following protocol is adapted for furanone derivatives based on EUCAST and CLSI guidelines with necessary modifications.[15][18]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in the logarithmic growth phase

  • Furanone derivative stock solution

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (medium only)

  • Solvent control (medium with the highest concentration of solvent used)

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilutions: Perform two-fold serial dilutions of the furanone stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Growth Control: 100 µL of MHB + 100 µL of bacterial suspension.

    • Negative Sterility Control: 200 µL of uninoculated MHB.

    • Solvent Toxicity Control: 100 µL of MHB containing the highest concentration of the solvent used + 100 µL of bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the furanone derivative that completely inhibits visible bacterial growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Furanone Stock Solution (DMSO) C Serial Dilution of Furanone in 96-well Plate A->C B Prepare 0.5 McFarland Bacterial Inoculum D Inoculate with Bacterial Suspension B->D C->D E Include Controls (Growth, Sterility, Solvent) D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Growth F->G H Determine MIC G->H

Caption: Workflow for MIC determination of furanone derivatives.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Quorum Sensing Inhibition (QSI) Assay

This assay utilizes a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.[11][22] Inhibition of violacein production indicates QSI activity.

Protocol:

  • Prepare an overnight culture of C. violaceum.

  • In a 96-well plate, prepare serial dilutions of the furanone derivative in Luria-Bertani (LB) broth.

  • Add an appropriate AHL signal molecule to induce violacein production.

  • Inoculate the wells with the C. violaceum culture.

  • Incubate the plate at 30°C for 24 hours.

  • Visually assess the inhibition of purple pigment production. Quantitative analysis can be performed by measuring the absorbance at 585 nm after extracting the violacein.

Biofilm Inhibition and Eradication Assays

These assays assess the ability of furanone derivatives to prevent biofilm formation or destroy pre-formed biofilms.[15][17][23]

Biofilm Inhibition Assay:

  • In a 96-well plate, prepare serial dilutions of the furanone derivative in a suitable growth medium (e.g., Tryptic Soy Broth).

  • Inoculate the wells with a bacterial suspension.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilm with crystal violet (0.1% w/v) for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the stain with 30% acetic acid or ethanol.

  • Quantify the biofilm by measuring the absorbance at 570 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that significantly reduces biofilm formation compared to the untreated control.[17]

Biofilm Eradication Assay:

  • First, grow biofilms in a 96-well plate as described above (steps 2-4 of the inhibition assay) without the furanone derivative.

  • After washing away the planktonic cells, add fresh medium containing serial dilutions of the furanone derivative to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Wash, stain, and quantify the remaining biofilm as described above. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that significantly reduces the pre-formed biofilm.[17]

Workflow for Biofilm Assays

Biofilm_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication cluster_quantification Quantification (Common for both) I1 Add Furanone Dilutions & Bacterial Suspension I2 Incubate (24-48h) I1->I2 I3 Wash Planktonic Cells I2->I3 Q1 Stain with Crystal Violet I3->Q1 E1 Grow Biofilm (24-48h) E2 Wash Planktonic Cells E1->E2 E3 Add Furanone Dilutions E2->E3 E4 Incubate (24h) E3->E4 E4->Q1 Q2 Wash Excess Stain Q1->Q2 Q3 Solubilize Stain Q2->Q3 Q4 Measure Absorbance (570nm) Q3->Q4 Q5 Determine MBIC/MBEC Q4->Q5

Caption: Workflow for biofilm inhibition and eradication assays.

Data Interpretation and Quality Control

Accurate and reproducible results depend on stringent quality control measures.

ParameterQuality Control StrainAcceptable RangeReference
MIC (Broth Microdilution) Escherichia coli ATCC 25922Refer to current CLSI/EUCAST tables for specific antibiotic controls.[24]
Staphylococcus aureus ATCC 29213Refer to current CLSI/EUCAST tables for specific antibiotic controls.[24]
Solvent Toxicity Test organismNo inhibition of growth at the highest solvent concentration used.Internal Validation
Media Sterility Uninoculated mediumNo growth observed.Standard Lab Practice

Table 1: Quality Control Parameters for AST of Furanone Derivatives

AssayKey Parameters and Interpretation
MIC Lowest concentration with no visible growth.
MBC Lowest concentration killing ≥99.9% of the initial inoculum.
QSI Significant reduction in reporter signal (e.g., violacein production) at sub-MIC concentrations.
MBIC Lowest concentration significantly inhibiting biofilm formation compared to the control.
MBEC Lowest concentration significantly reducing pre-formed biofilm compared to the control.

Table 2: Interpretation of Results for Furanone Derivative AST

Conclusion

The antimicrobial susceptibility testing of furanone derivatives requires a multi-faceted approach that extends beyond standard MIC determination. By incorporating assays for quorum sensing and biofilm inhibition, and by addressing the challenges of solubility, researchers can gain a more comprehensive understanding of the therapeutic potential of these promising compounds. Adherence to established guidelines from bodies like CLSI and EUCAST for core methodologies, coupled with the specialized protocols outlined here, will ensure the generation of reliable and comparable data, ultimately accelerating the development of novel anti-infective strategies.

References

application of 5-Methyl-2(5H)-furanone in flavor and fragrance chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Methyl-2(5H)-furanone in Flavor and Fragrance Chemistry

Introduction: The Subtle Power of Lactones

Within the vast palette of flavor and fragrance molecules, lactones hold a unique position, often imparting creamy, fruity, and fatty nuances that provide richness and depth. Among these, the furanone family is particularly significant, contributing powerful caramel, nutty, and savory notes. While compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) are celebrated for their potent sweet, strawberry-like character, other members of this class offer more subtle, yet equally critical, contributions.[1][2] This guide focuses on This compound (CAS No. 591-11-7), also known as β-Angelica lactone, a versatile ingredient whose applications are a testament to the nuanced art of flavor and fragrance creation.[3] This document serves as a technical resource for researchers and product developers, providing in-depth protocols and application insights grounded in scientific principles.

Chemical Profile and Sensory Characteristics

This compound is a five-membered lactone, a cyclic ester, with a methyl group at the 5-position.[3] This structure is fundamental to its chemical behavior and sensory perception. Its stability and solubility are key considerations for its incorporation into various matrices.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 591-11-7 [3]
Molecular Formula C₅H₆O₂ [4]
Molecular Weight 98.10 g/mol [3]
Appearance Liquid [3]
Boiling Point 209 °C [3]
Flash Point 78.9 °C [3]
Water Solubility 50 mg/mL (at 15 °C) [3]

| Synonyms | β-Angelica lactone, 4-Hydroxy-2-pentenoic acid γ-lactone |[3] |

Sensory Profile: A Multifaceted Note

Unlike its more intensely sweet furanone cousins, this compound offers a more complex and subtle profile. It is generally described as having hay-like, coumarinic, and slightly nutty or herbaceous notes. Its versatility lies in its ability to act as a blender and enhancer rather than a dominant character note. In flavor applications, it can round out savory profiles, add a toasted background note to sweet formulations, and bridge disparate flavor elements.

While specific odor threshold data for this compound is not as widely published as for other furanones, the thresholds of related compounds highlight the general potency of this chemical class. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) has an odor threshold as low as 0.03 µg/L, and sotolon's is a mere 1.7 µg/kg in water.[5][6] This underscores the importance of precise dosing in formulation.

Natural Occurrence and Synthesis

Furanones are widespread in nature, often formed through the Maillard reaction between sugars and amino acids during the heating of food.[7][8] They are key aroma components in fruits like strawberries and pineapple, as well as in cooked meats, coffee, and soy sauce.[1][9] While specific data on the widespread natural occurrence of this compound is less common, its structural relatives are well-documented products of both enzymatic pathways in plants and thermal processing in food.[6][10]

Commercially, furanones are typically produced via chemical synthesis. A common approach involves the cyclization of appropriate precursors. For example, methods have been developed for preparing hydroxylated furanones through the reaction of compounds like glyoxylic acid hydrate and propionaldehyde, followed by cyclization and distillation.[11][12] The synthesis of 2(5H)-furanone itself can be achieved through the oxidation of furfural.[13] These synthetic routes allow for the high-purity production required for food and fragrance applications.

Application in Flavor Systems

The primary role of this compound in flavor chemistry is that of a modifier and complexity-enhancer. Its profile allows it to be used across a spectrum of applications.

  • Savory & Meaty Flavors : In beef, chicken, or pork flavor systems, it can impart a subtle roasted or browned background note, enhancing the overall impression of cooked meat. It complements the effects of sulfur compounds and other Maillard reaction products.

  • Baked Goods & Cereals : Its hay-like, slightly sweet character can enhance the toasted notes in bread, cracker, and cereal flavors. It provides a more authentic "baked" character.

  • Nut & Tobacco Flavors : The nutty and coumarinic facets of its profile make it a valuable component in almond, hazelnut, and tobacco flavor formulations, where it adds depth and realism.

  • Caramel & Maple Flavors : While not a primary caramel note itself, it can be used in trace amounts to modify and add complexity to caramel and maple flavors, steering them towards a more "burnt sugar" or brown character.[14]

Application in Fragrance Systems

In perfumery, this compound is used more sparingly. Its profile lends itself to specific niche applications:

  • Fougère and Chypre Accords : Its coumarinic, hay-like character can be used to support or modify the classic coumarin note in Fougère fragrances.

  • Gourmand Fragrances : In gourmand compositions, it can introduce a subtle toasted or nutty nuance that enhances the edible impression without being overtly sweet.

  • Amber and Oriental Accords : It can add a unique, warm, and slightly herbaceous complexity to rich amber and oriental fragrances.

Protocols for Application and Analysis

The following protocols are designed to provide a standardized framework for evaluating and utilizing this compound in a laboratory or R&D setting.

Protocol 1: Sensory Evaluation of this compound

Objective: To establish the sensory profile and perceived intensity of this compound at various concentrations in relevant solvents.

Causality: Different solvents are used for flavor and fragrance evaluation because they mimic the final product matrix. Propylene glycol (PG) is a common food-grade solvent, while ethanol is standard in perfumery. A concentration gradient is essential to understand how the character of the molecule changes with intensity, from trace levels to higher concentrations.

Materials:

  • This compound (≥98% purity)

  • Propylene Glycol (PG), food grade

  • Ethanol (200 proof, odorless)

  • Glass vials with caps

  • Graduated pipettes or micropipettes

  • Odor-free paper blotters

Procedure:

  • Stock Solution Preparation: Create a 1.0% solution of this compound in both PG and ethanol. Ensure complete dissolution.

  • Serial Dilution: From the 1.0% stock, prepare a series of dilutions in each solvent: 0.1%, 0.01%, and 0.001%.

  • Fragrance Evaluation (Ethanol):

    • Dip a clean paper blotter into each ethanol dilution, starting with the lowest concentration.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Evaluate the odor at different time points (top note, mid-note after 15 mins, dry-down after 1 hour) and record descriptors.

  • Flavor Evaluation (PG):

    • Prepare aqueous solutions from the PG dilutions. For example, add 0.1 mL of the 0.01% PG solution to 100 mL of spring water to create a 1 ppm solution.

    • Taste the solutions, starting with the lowest concentration.

    • Record flavor descriptors, intensity, and any aftertaste.

Interpretation: This evaluation will provide a comprehensive profile of the material, noting how its character shifts from subtle and herbaceous at low concentrations to potentially more intense and coumarinic at higher levels.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_stock Prepare 1% Stock Solutions (PG & Ethanol) prep_dilutions Create Serial Dilutions (0.1%, 0.01%, 0.001%) prep_stock->prep_dilutions eval_frag Fragrance Evaluation (Ethanol on Blotters) prep_dilutions->eval_frag eval_flav Flavor Evaluation (PG in Water) prep_dilutions->eval_flav record Record Descriptors (Odor, Taste, Intensity) eval_frag->record eval_flav->record profile Develop Sensory Profile record->profile

Caption: Workflow for sensory evaluation of an aroma chemical.

Protocol 2: Analytical Quantification by GC-MS

Objective: To accurately quantify the concentration of this compound in a food or fragrance matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Causality: This method is the industry standard for analyzing volatile and semi-volatile compounds. The QuEChERS method is a streamlined and effective sample preparation technique for complex food matrices, ensuring a clean extract for analysis.[15] A non-polar column like a DB-5ms is chosen for its robustness and excellent separation of a wide range of analytes.

Materials:

  • Sample containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • QuEChERS salts (e.g., MgSO₄, NaCl, Na₃Citrate)

  • GC-MS system with a DB-5ms column (or equivalent)

  • This compound analytical standard

  • Internal standard (e.g., deuterated analog or a compound with similar properties not present in the sample)

Procedure:

  • Sample Preparation (QuEChERS):

    • Homogenize a representative portion of the sample (e.g., 4g).[15]

    • Mix with 10 mL water and 10 mL ACN in a 50 mL centrifuge tube.

    • Add QuEChERS salts, shake vigorously for 10 minutes, and centrifuge.[15]

    • Take an aliquot of the supernatant (ACN layer) for cleanup if necessary (e.g., using dSPE tubes).

    • Transfer the final extract into a GC vial.

  • GC-MS Instrument Setup:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Injection: 1 µL, splitless mode, inlet temperature 250°C.[15]

    • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 150°C, then ramp at 25°C/min to 280°C (hold 5 min). (This is an example program; optimization is required).

    • MS Parameters: Scan mode for initial identification, then Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.

  • Calibration and Quantification:

    • Prepare a calibration curve using the analytical standard and internal standard in a clean solvent matrix.

    • Analyze the sample extract.

    • Quantify the concentration of this compound by comparing its peak area (relative to the internal standard) against the calibration curve.

GCMS_Workflow start Homogenized Sample extraction QuEChERS Extraction (ACN + Salts) start->extraction centrifuge Centrifugation extraction->centrifuge cleanup Dispersive SPE Cleanup (Optional) centrifuge->cleanup injection GC-MS Injection cleanup->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection Mass Spectrometry Detection (Scan / SIM) separation->detection quant Data Analysis & Quantification detection->quant

Caption: General workflow for GC-MS analysis of a flavor compound.

Safety and Regulatory Status

This compound is recognized as a flavoring agent by regulatory bodies. It is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3] As with all concentrated flavor and fragrance materials, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. The Research Institute for Fragrance Materials (RIFM) and other bodies conduct safety assessments on fragrance ingredients, establishing safe use levels in various consumer product categories.[16][17] Users should always consult the material's Safety Data Sheet (SDS) for specific handling and safety information.

Conclusion

This compound is a valuable and versatile molecule in the arsenal of flavorists and perfumers. While it may not possess the headline-grabbing potency of some of its furanone relatives, its strength lies in its subtlety and complexity. Its ability to provide warm, toasted, and coumarinic notes allows it to enhance and add realism to a wide array of savory and sweet formulations. Through careful sensory evaluation and precise analytical quantification, researchers and developers can effectively harness the nuanced character of this compound to create more sophisticated and authentic flavor and fragrance profiles.

References

Troubleshooting & Optimization

Navigating the Synthesis of 5-Methyl-2(5H)-furanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2(5H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. We will delve into the nuances of reaction mechanisms, explain the rationale behind procedural steps, and offer solutions to common challenges encountered in the laboratory.

I. Understanding the Landscape: Common Synthetic Routes

The synthesis of this compound, a valuable building block in organic synthesis, is most prominently achieved through the dehydration of levulinic acid. This process, however, is not without its complexities, primarily due to the formation of various isomers known as angelica lactones.

A critical aspect of this synthesis is the selective formation of the desired β-angelica lactone (this compound) over the α- and γ-isomers. The reaction typically proceeds through an intramolecular condensation and dehydration of levulinic acid, often catalyzed by acidic conditions at elevated temperatures.[1]

Synthesis_Overview Levulinic_Acid Levulinic Acid Intermediates Angelica Lactone Isomers (α, β, γ) Levulinic_Acid->Intermediates Dehydration (Acid Catalyst, Heat) Target This compound (β-Angelica Lactone) Intermediates->Target Isomerization Byproduct γ-Valerolactone (GVL) Intermediates->Byproduct Hydrogenation

Caption: General reaction pathway for this compound synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What are the primary challenges in synthesizing this compound from levulinic acid?

A1: The main challenge is controlling the selectivity of the dehydration reaction. Levulinic acid can isomerize to form a mixture of α-, β-, and γ-angelica lactones.[2] The desired product, β-angelica lactone (this compound), is often not the thermodynamic product, making its selective synthesis difficult. Furthermore, under certain conditions, particularly with hydrogenation catalysts, the angelica lactones can be further reduced to γ-valerolactone (GVL), leading to a decrease in the desired product yield.

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst is crucial for promoting the intramolecular esterification and subsequent dehydration of levulinic acid to form the angelica lactone ring.[1] Both Lewis and Brønsted acids can be employed. The strength and type of acid can significantly influence the reaction rate and the distribution of isomers. For instance, solid acid catalysts like zeolites and silica-alumina have been explored to improve selectivity and ease of separation.[3]

Q3: Can I use a base catalyst for this synthesis?

A3: While acid catalysis is more common for the initial dehydration of levulinic acid, base-catalyzed isomerization of α-angelica lactone to the desired β-angelica lactone has been reported.[4] This can be a useful strategy if the initial dehydration yields a high proportion of the α-isomer.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the quantification of the starting material (levulinic acid) and the different products (angelica lactone isomers and GVL), enabling you to track the reaction progress and determine the optimal reaction time.

III. Troubleshooting Guide: Overcoming Common Hurdles

This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Incomplete conversion of levulinic acid The reaction may not have reached equilibrium, or the reaction conditions (temperature, time, catalyst loading) are suboptimal.1. Optimize Reaction Temperature: The dehydration of levulinic acid is an endothermic equilibrium reaction. Increasing the temperature can shift the equilibrium towards the products. However, excessively high temperatures can lead to side reactions and decreased selectivity. A systematic study of the temperature profile is recommended.[2] 2. Adjust Reaction Time: Monitor the reaction progress over time to determine the point of maximum yield before significant side product formation occurs. 3. Increase Catalyst Loading: Insufficient catalyst can lead to slow reaction rates. Gradually increase the catalyst amount and observe the effect on the conversion.
Formation of undesired isomers (α- and γ-angelica lactones) The relative stability of the angelica lactone isomers and the reaction kinetics under specific catalytic conditions determine the product distribution. The α-isomer is often formed as a major product.1. Catalyst Selection: Different catalysts exhibit different selectivities. Experiment with a range of solid acid catalysts (e.g., SiO2, SiO2-Al2O3, zeolites) to find one that favors the formation of the β-isomer. The pore structure and acidity of the catalyst play a crucial role.[2] 2. Isomerization: If the α-isomer is the major product, consider a subsequent base-catalyzed isomerization step to convert it to the more desirable β-isomer.[4]
Reduction to γ-valerolactone (GVL) If a hydrogenation-active catalyst is used or if hydrogen is present (e.g., from a transfer hydrogenation source), the angelica lactones can be reduced to GVL.1. Avoid Hydrogenation Catalysts: If the goal is this compound, avoid catalysts known for their hydrogenation activity (e.g., precious metals like Pd, Pt, Ru on carbon supports). 2. Control Hydrogen Source: If using a hydrogen donor for other purposes, ensure it does not lead to the reduction of the furanone ring.

Low_Yield_Troubleshooting Problem Low Yield of This compound Cause1 Incomplete Conversion Problem->Cause1 Cause2 Isomer Formation Problem->Cause2 Cause3 Reduction to GVL Problem->Cause3 Solution1a Optimize Temperature & Time Cause1->Solution1a Solution1b Increase Catalyst Loading Cause1->Solution1b Solution2a Catalyst Screening Cause2->Solution2a Solution2b Base-catalyzed Isomerization Cause2->Solution2b Solution3a Avoid Hydrogenation Catalysts Cause3->Solution3a Solution3b Control Hydrogen Source Cause3->Solution3b

Caption: Troubleshooting flowchart for low yield of this compound.

Problem 2: Difficulty in Product Purification

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Co-elution of isomers The angelica lactone isomers have very similar polarities and boiling points, making their separation by distillation or column chromatography challenging.1. Fractional Distillation under Reduced Pressure: Careful fractional distillation using a column with a high number of theoretical plates can sometimes separate the isomers. Operating under reduced pressure is crucial to prevent thermal decomposition.[5] 2. Preparative Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a suitable chiral or achiral stationary phase may be necessary for achieving high purity.
Presence of unreacted levulinic acid Incomplete conversion will lead to the presence of the starting material in the crude product. Levulinic acid is polar and can interfere with the purification of the less polar furanone.1. Aqueous Workup: Perform a basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) to extract the acidic levulinic acid into the aqueous phase. Ensure the desired furanone is not sensitive to the basic conditions. 2. Optimize Reaction: The most effective solution is to drive the reaction to completion to minimize the amount of starting material in the final mixture.
Formation of polymeric byproducts At high temperatures, angelica lactones can undergo polymerization, leading to the formation of high molecular weight, tarry substances that complicate purification.1. Lower Reaction Temperature: If polymerization is observed, try to conduct the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. 2. Use of Inhibitors: In some cases, radical inhibitors can be added to the reaction mixture to prevent polymerization, although their compatibility with the catalyst must be verified.

IV. Experimental Protocol: A High-Yield Approach

While a universally optimal protocol is elusive due to variations in equipment and reagent quality, the following procedure, adapted from literature, provides a robust starting point for the synthesis of a mixture of angelica lactones with a high proportion of the β-isomer.[4]

Materials:

  • Levulinic acid

  • Triethylamine

  • Anhydrous Toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charge the flask with levulinic acid and anhydrous toluene.

  • Add a catalytic amount of triethylamine (e.g., 5 mol%).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by GC or NMR until the desired conversion is achieved. A typical reaction time is 1.5-2 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product is an equilibrium mixture of α- and β-angelica lactones. This mixture can be purified by vacuum distillation to obtain a fraction enriched in the β-isomer.[4]

Protocol_Workflow Start Start Setup Assemble Reaction Apparatus (Flask, Dean-Stark, Condenser) Start->Setup Reagents Charge with Levulinic Acid, Toluene, and Triethylamine Setup->Reagents Reflux Heat to Reflux and Azeotropically Remove Water Reagents->Reflux Monitor Monitor Reaction Progress (GC/NMR) Reflux->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Solvent_Removal Remove Solvent under Reduced Pressure Cooldown->Solvent_Removal Purification Vacuum Distillation of Crude Product Solvent_Removal->Purification End End Purification->End

Caption: Step-by-step experimental workflow for angelica lactone synthesis.

V. Concluding Remarks

The synthesis of this compound is a rewarding yet challenging endeavor. A thorough understanding of the underlying reaction mechanisms, particularly the isomerization of angelica lactones, is paramount for achieving high yields and purity. This guide provides a foundation for troubleshooting common issues and optimizing your synthetic strategy. Remember that careful experimentation and systematic optimization of reaction parameters are key to success.

VI. References

  • ChemSusChem. (2016). Stereodivergent Biocatalytic Formal Reduction of α‐Angelica Lactone to (R)‐ and (S)‐γ‐Valerolactone in a One‐Pot Cascade. --INVALID-LINK--

  • Scalable synthesis and polymerisation of an α-angelica lactone derived monomer Supporting Information. (n.d.). --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of (r)-beta-angelica lactone from alpha-angelica lactone employing ene-reductases. --INVALID-LINK--

  • Diastereoselective Organocatalytic Addition of α-Angelica Lactone to β-Halo-α-Ketoesters. (n.d.). --INVALID-LINK--

  • MDPI. (2022). The Relationship between Structure and Catalytic Activity-Stability of Non-Precious Metal-Based Catalysts towards Levulinic Acid Hydrogenation to γ-Valerolactone: A Review. --INVALID-LINK--

  • ResearchGate. (2022). Catalytic upgrading of levulinic acid to 5-nonanone. --INVALID-LINK--

  • MDPI. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. --INVALID-LINK--

  • Royal Society of Chemistry. (2018). Scalable synthesis and polymerisation of a β-angelica lactone derived monomer. --INVALID-LINK--

  • ACS Publications. (2021). From Waste to Value—Direct Utilization of α-Angelica Lactone as a Nonconventional Irreversible Acylating Agent in a Chromatography-Free Lipase-Catalyzed KR Approach toward sec-Alcohols. --INVALID-LINK--

  • Google Patents. (n.d.). A kind of method of preparing α-angelica lactone by levulinic acid. --INVALID-LINK--

  • ResearchGate. (2014). Efficient formation of angelica lactones in a vapor-phase conversion of levulinic acid. --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2(5H)-furanone, also known as α-angelica lactone. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during its synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main pathways for the synthesis of this compound:

  • Dehydration of Levulinic Acid: This is the most common and direct route. Levulinic acid is heated, often in the presence of a catalyst, to induce intramolecular cyclization and dehydration, yielding α-angelica lactone.[1][2] This process is reversible and can lead to the formation of isomers.

  • Oxidation of 2-Methylfuran: This method involves the oxidation of 2-methylfuran using various oxidizing agents. It offers an alternative route but can be prone to over-oxidation and the formation of various byproducts.

Q2: I see an unexpected peak in my GC-MS analysis. What could it be?

Unexpected peaks in your GC-MS analysis can arise from several common impurities. The identity of the impurity will largely depend on your synthetic route. Refer to the troubleshooting guide below for a detailed breakdown of potential impurities and their identification.

Q3: My yield of this compound is consistently low. What are the likely causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The dehydration of levulinic acid is an equilibrium process.[1] Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Isomerization: this compound (α-angelica lactone) can isomerize to the more thermodynamically stable β-angelica lactone, especially at high temperatures.[3][4][5]

  • Side reactions: Dimerization or polymerization of the angelica lactone products can occur, reducing the yield of the desired monomer.[2][5]

  • Suboptimal purification: Inefficient distillation or chromatography can lead to loss of product.

Q4: How can I improve the purity of my this compound?

Purification is critical for obtaining high-purity this compound. The recommended method is vacuum distillation .[3][6] Due to the different boiling points of the isomers and the starting material, a carefully controlled fractional distillation can effectively separate the desired α-isomer. For removal of non-volatile impurities like humins, a preliminary filtration or extraction may be necessary.

Troubleshooting Guide: Common Impurities and Solutions

This section provides a detailed guide to identifying and addressing common impurities encountered during the synthesis of this compound.

Observed Issue Potential Impurity Probable Cause & Mechanism Identification & Confirmation Troubleshooting & Purification Protocol
Peak with a higher retention time than the product in GC; broad signals in ¹H NMR. Unreacted Levulinic AcidIncomplete dehydration reaction. The equilibrium between levulinic acid and α-angelica lactone may not have been sufficiently shifted towards the product.[1]GC-MS: Compare with a standard of levulinic acid. ¹H NMR: Characteristic signals for the methyl ketone and the carboxylic acid proton.Protocol: 1. Increase reaction time and/or temperature to drive the equilibrium towards the product. 2. If using a catalyst, ensure its activity and appropriate loading. 3. Purification: Perform vacuum distillation. Levulinic acid has a higher boiling point than this compound.
Peak eluting close to the product in GC; distinct olefinic signals in ¹H NMR. β-Angelica lactone (3-Methyl-2(5H)-furanone)Isomerization of the thermodynamically less stable α-angelica lactone to the conjugated and more stable β-isomer, often promoted by high temperatures or basic conditions.[3][4][5]GC-MS: Mass spectrum will be identical to the α-isomer, but the retention time will differ. ¹H NMR: Compare the olefinic proton signals with literature values for β-angelica lactone.Protocol: 1. Optimize reaction temperature and time to minimize isomerization. 2. Avoid basic conditions during workup. 3. Purification: Careful fractional vacuum distillation can separate the isomers, although their boiling points are close.
A series of peaks with higher molecular weights in MS. Angelica Lactone Dimers/OligomersAcid-catalyzed dimerization or polymerization of the angelica lactone isomers can occur, especially at elevated temperatures and high concentrations.[2][5]GC-MS: Look for peaks with masses corresponding to multiples of the monomer's molecular weight. GPC: Can be used to identify higher molecular weight species.Protocol: 1. Use a lower reaction temperature if possible. 2. Dilute the reaction mixture. 3. Purification: Vacuum distillation is effective as the dimers and oligomers are significantly less volatile than the monomer.
Dark, insoluble material in the reaction mixture. HuminsWhen synthesizing levulinic acid from biomass, acid-catalyzed degradation of sugars can lead to the formation of these complex, dark-colored polymeric byproducts.[7]Visual inspection. These are typically insoluble in the reaction medium.Protocol: 1. Filter the crude reaction mixture before distillation. 2. If the humins are soluble, an extraction with a non-polar solvent may be necessary.
Presence of an intermediate alcohol. 4-Hydroxypentanoic acidIncomplete dehydration of the intermediate formed during the cyclization of levulinic acid.GC-MS: Look for a peak corresponding to the molecular weight of 4-hydroxypentanoic acid. ¹H NMR: Presence of a hydroxyl proton signal.Protocol: 1. Ensure sufficient heating and/or catalyst activity to promote complete dehydration. 2. Purification: Vacuum distillation.
Unexpected furanone derivatives. Other furanone isomers (e.g., γ-angelica lactone)Depending on the reaction conditions, minor amounts of other isomeric furanones can be formed from levulinic acid.[2]GC-MS and ¹H NMR: Comparison with analytical standards or literature data for potential isomers.Protocol: 1. Optimize reaction conditions (catalyst, temperature, solvent) to favor the formation of the desired α-isomer. 2. Purification: Fractional vacuum distillation.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To separate this compound from unreacted levulinic acid, isomeric impurities, and oligomers.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask(s)

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a cold trap between the distillation apparatus and the vacuum pump.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which may contain volatile impurities and some of the lower-boiling β-angelica lactone.

    • Main Fraction: Collect the fraction corresponding to the boiling point of this compound at the applied pressure (approx. 85-90 °C at 15 mmHg). Monitor the temperature closely.

    • Residue: Unreacted levulinic acid, dimers, and other high-boiling impurities will remain in the distillation flask.

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Identification of Impurities by GC-MS

Objective: To identify and quantify the components of a crude this compound sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject the sample into the GC-MS.

  • GC Program:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. (This is a general program and may need optimization).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (prominent ions at m/z 98, 83, 55).

    • Compare the mass spectra of other peaks with library data and literature to identify impurities such as levulinic acid, β-angelica lactone, and dimers.

    • Quantify the relative amounts of each component by peak area integration.

Visualizing Reaction Pathways and Impurity Formation

The following diagrams illustrate the key reaction pathways and the formation of common impurities in the synthesis of this compound from levulinic acid.

Synthesis_Pathway Levulinic_Acid Levulinic Acid Intermediate 4-Hydroxypentanoic acid Levulinic_Acid->Intermediate Cyclization Alpha_Lactone This compound (α-Angelica Lactone) Intermediate->Alpha_Lactone Dehydration Beta_Lactone β-Angelica Lactone Alpha_Lactone->Beta_Lactone Isomerization Dimer Dimer/Oligomer Alpha_Lactone->Dimer Dimerization Beta_Lactone->Dimer Dimerization

Caption: Synthesis of this compound and common side reactions.

Troubleshooting_Logic Start Problem Observed Low_Yield Low Yield Start->Low_Yield Impurity_Peak Unexpected Peak in GC-MS Start->Impurity_Peak Dark_Color Dark/Insoluble Material Start->Dark_Color Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Isomerization Isomerization to β-isomer Low_Yield->Isomerization Dimerization Dimerization/Polymerization Low_Yield->Dimerization Unreacted_LA Unreacted Levulinic Acid Impurity_Peak->Unreacted_LA Beta_Isomer β-Angelica Lactone Impurity_Peak->Beta_Isomer Dimer_Oligomer Dimers/Oligomers Impurity_Peak->Dimer_Oligomer Humins Humin Formation Dark_Color->Humins

Caption: Logic diagram for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Low Yield in Furanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of furanone cores. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues leading to low reaction yields. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific and practical issues you may be facing in the lab.

Section 1: General Reaction & Starting Material Issues

Question 1: My furanone synthesis reaction is resulting in a low or no yield. What are the first things I should check?

When facing a low yield, a systematic approach to troubleshooting is crucial. Before delving into complex mechanistic issues, it's essential to verify the foundational aspects of your experimental setup.

A Systematic Diagnostic Workflow:

  • Purity and Integrity of Starting Materials: The quality of your starting materials is paramount. Impurities can act as inhibitors or lead to unwanted side reactions.[1][2]

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or GC-MS. If the materials are old, consider purification or purchasing a new batch. Chiral starting materials should be checked for their enantiomeric purity.[2]

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions or an excess of side products.

    • Recommendation: Carefully recalculate and re-weigh all your reagents. For reactions involving multiple steps, ensure the stoichiometry is adjusted based on the yield of the intermediate products.

  • Reaction Conditions: Temperature and reaction time are critical parameters.[3]

    • Recommendation: Ensure your reaction is being conducted at the optimal temperature. Use a calibrated thermometer and ensure uniform heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.[4][5]

Question 2: My reaction mixture is turning black and forming a tar-like substance, leading to a very low yield. What is causing this and how can I prevent it?

This is a common issue, particularly in acid-catalyzed reactions like the Paal-Knorr synthesis, and is typically a result of substrate decomposition under harsh conditions.[6]

Causality and Mitigation Strategies:

  • Harsh Acidic Conditions: Strong protic acids (e.g., H₂SO₄) can cause degradation and polymerization of sensitive furan products.[4]

    • Solution 1: Milder Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid such as ZnCl₂, Bi(NO₃)₃, or Sc(OTf)₃.[4][6] These can facilitate cyclization under less aggressive conditions.

    • Solution 2: Lower Temperature & Shorter Time: Reducing the reaction temperature can significantly decrease the rate of decomposition.[4] Microwave-assisted synthesis is a highly effective technique to shorten reaction times from hours to minutes, often preventing degradation.[5][6]

  • Localized Overheating: Solvent-free conditions can sometimes lead to localized hot spots and subsequent charring.

    • Solution 3: Solvent Choice: Employing a high-boiling aprotic solvent like toluene or DMF can provide better temperature control during conventional heating.[6]

ParameterCondition to AvoidRecommended AlternativeRationale
Catalyst Strong Protic Acid (e.g., H₂SO₄)Milder Protic Acid (p-TsOH) or Lewis Acid (ZnCl₂)Reduces degradation and polymerization of sensitive furans.[4]
Temperature High / Prolonged HeatingLowest effective temperature; monitor for completionMinimizes polymerization and decomposition.[4]
Solvent Protic / AqueousAnhydrous, non-protic solventPrevents furan ring-opening side reactions.[4]
Section 2: Catalyst and Reagent-Specific Problems

Question 3: My metal-catalyzed cycloisomerization reaction is sluggish and gives a low yield. Could my catalyst be the problem?

Yes, catalyst deactivation is a significant concern in many metal-catalyzed reactions for furanone synthesis.

Understanding and Preventing Catalyst Deactivation:

  • Mechanism of Deactivation: In some cases, the active catalytic species can be reduced to an inactive state. For instance, in certain palladium-catalyzed reactions, the active Pd(II) can be reduced to inactive Pd(0) nanoparticles.[7]

    • Solution: The addition of a re-oxidizing agent, such as benzoquinone, can sometimes restore the catalyst's activity.[7]

  • Catalyst Leaching: Heterogeneous catalysts can sometimes leach metal into the solution, reducing their efficacy over time.[3]

  • Catalyst Choice: The choice of catalyst is critical and depends on the specific reaction. Gold, palladium, and rhodium are often used, but lower-cost alternatives like iron and copper are also being explored.

G start Low Yield in Metal-Catalyzed Reaction check_catalyst Is the catalyst fresh and properly stored? start->check_catalyst catalyst_source Consider a new batch of catalyst check_catalyst->catalyst_source No reaction_atmosphere Is the reaction atmosphere inert? check_catalyst->reaction_atmosphere Yes end Improved Yield catalyst_source->end degas_solvents Degas solvents and use inert gas (Ar/N2) reaction_atmosphere->degas_solvents No catalyst_loading Is catalyst loading optimal? reaction_atmosphere->catalyst_loading Yes degas_solvents->end increase_loading Modestly increase catalyst loading (e.g., 5 to 10 mol%) catalyst_loading->increase_loading No catalyst_deactivation Suspect catalyst deactivation? catalyst_loading->catalyst_deactivation Yes increase_loading->end add_reoxidant Consider adding a re-oxidant (e.g., benzoquinone) catalyst_deactivation->add_reoxidant add_reoxidant->end

Section 3: Method-Specific Troubleshooting (Paal-Knorr & Feist-Benary Syntheses)

Question 4: I am attempting a Paal-Knorr furan synthesis, but the reaction is slow and conversion is incomplete. What can I do?

Incomplete conversion in a Paal-Knorr synthesis can stem from several factors, including insufficient catalysis or substrate-related issues.[6]

Strategies to Drive the Reaction to Completion:

  • Stronger Dehydrating Agent: The final step of the Paal-Knorr synthesis is a dehydration. Using a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) can help drive the reaction forward.[6]

  • Increase Catalyst Loading: A modest increase in the catalyst concentration (e.g., from 5 mol% to 10 mol%) may enhance the reaction rate. However, be cautious as this could also promote side reactions.[6]

  • Substituent Effects: The electronic and steric properties of the substituents on the 1,4-dicarbonyl starting material can significantly impact the reaction rate.[6] Electron-withdrawing groups can deactivate the carbonyls, slowing the reaction.

Question 5: In my Feist-Benary furan synthesis, I am isolating the uncyclized intermediate or a mixture of isomers. How can I promote the final cyclization step?

The Feist-Benary synthesis involves a base-catalyzed condensation followed by an acid-catalyzed cyclization and dehydration.[4] If the final cyclization is slow, the uncyclized intermediate may be isolated.

Promoting the Final Cyclization:

  • Acid Catalyst for Dehydration: After the initial base-catalyzed alkylation, an acid catalyst is often required for the final dehydration to form the aromatic furan ring.[4] If you have isolated the hydroxydihydrofuran intermediate, you can treat it with a mild acid to promote cyclization.

  • Choice of Base: The choice of base is critical. Mild bases like pyridine or triethylamine are often optimal. Strong bases such as NaOH could lead to hydrolysis of sensitive substrates.[8]

G start Feist-Benary Synthesis step1 Base-catalyzed condensation of α-haloketone and β-dicarbonyl start->step1 intermediate Isolation of uncyclized intermediate step1->intermediate Slow cyclization step2 Acid-catalyzed cyclization and dehydration step1->step2 Successful reaction intermediate->step2 Treat with mild acid product Furan Product step2->product

Section 4: Product Purification Challenges

Question 6: I have successfully synthesized my furanone, but I am struggling with purification. What are the best practices?

Purification of furanones can be challenging due to their potential volatility and instability, especially on silica gel.[4]

Effective Purification Techniques:

  • Distillation: For volatile furanones, vacuum distillation can be effective. However, exercise caution as excessive heat can cause decomposition.[4]

  • Chromatography:

    • Normal Phase: The acidic nature of silica gel can sometimes degrade sensitive furanones.[4] Consider using deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent.[4]

    • Reverse Phase: For very non-polar compounds that do not retain on normal phase, reverse phase chromatography can be an option. However, some furanones may degrade in aqueous solutions.[9]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, especially if side products have different solubility profiles.[5]

Experimental Protocols

Protocol 1: General Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol provides a general method for improving yields and reducing reaction times in Paal-Knorr furan synthesis.

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1 equivalent) and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a mild Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).

  • Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).[5]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent and purify the crude product by column chromatography or distillation.[5]

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-2(5H)-furanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2(5H)-furanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot and refine your reaction conditions effectively.

Introduction to this compound (α-Angelica Lactone)

This compound, commonly known as α-angelica lactone, is a key bio-derived building block and a member of the butenolide family of compounds.[1] Its utility spans from being a precursor for biofuels and polymers to a scaffold in the synthesis of complex natural products.[1][2] A prevalent and sustainable route to its synthesis is the acid-catalyzed intramolecular dehydration and cyclization of levulinic acid, a platform chemical derived from lignocellulosic biomass.[1][3]

This guide focuses on troubleshooting and optimizing this specific transformation, addressing the common challenges of yield, purity, and isomer control.

Core Synthesis Pathway: Dehydration of Levulinic Acid

The fundamental reaction involves heating levulinic acid in the presence of an acid catalyst. The mechanism proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack from the carboxylic acid group to form a five-membered ring intermediate. Subsequent dehydration yields the target α-angelica lactone.

Caption: Acid-catalyzed cyclization of levulinic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My yield of this compound is consistently low. What are the likely causes?

Answer: Low yield is a multifaceted problem often stemming from incomplete conversion, product degradation, or competing side reactions.

  • Incomplete Conversion: The cyclization is an equilibrium process. A primary cause of low conversion is the presence of water, which can drive the reaction backward via hydrolysis.

    • Solution: Employ methods for continuous water removal. Using a Dean-Stark apparatus with a high-boiling solvent like toluene or xylene is highly effective. Alternatively, running the reaction under vacuum can also remove water as it forms.

  • Catalyst Inefficiency: The choice and concentration of the acid catalyst are critical.

    • Solution: While strong mineral acids (H₂SO₄, HCl) work, they can sometimes promote charring or side reactions at high temperatures. Consider solid acid catalysts like acidic resins (e.g., Amberlyst-15) or zeolites. These offer easier separation and can exhibit higher selectivity. Ensure the catalyst loading is optimized; typically 1-5 mol% is a good starting point.

  • Product Degradation: α-Angelica lactone can be susceptible to polymerization or decomposition under harsh acidic conditions and high temperatures over extended periods.

    • Solution: Monitor the reaction progress using TLC or GC analysis. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or excessive temperatures.

Q2: I'm observing significant impurities in my crude product. How can I identify and minimize them?

Answer: The most common impurity is the thermodynamic isomer, β-angelica lactone. The α-isomer (the desired product) has an exocyclic double bond, while the β-isomer has a more stable endocyclic double bond.

  • Isomerization: The isomerization from the α- to the β-form is often catalyzed by bases but can also occur under acidic conditions at high temperatures.[2][4] An equilibrium mixture is often formed, making it difficult to obtain pure α-lactone.[2]

    • Identification: The isomers can be distinguished by ¹H NMR spectroscopy. The vinylic protons of the α-isomer have distinct chemical shifts compared to the olefinic proton of the β-isomer. GC-MS is also effective for separation and identification.

    • Minimization Strategy:

      • Temperature Control: Use the lowest temperature that allows for a reasonable reaction rate. This kinetically favors the formation of the α-isomer.

      • Prompt Work-up: Neutralize the acid catalyst during work-up with a mild base (e.g., sodium bicarbonate solution) to prevent further isomerization during purification steps.

      • Purification Method: Careful fractional distillation under reduced pressure is the most effective method for separating the isomers, as they have slightly different boiling points. A distillation setup with a high-efficiency column (e.g., a Vigreux column) is recommended.[5]

Troubleshooting_Workflow start Problem: Low Yield or Purity check_conversion Is Levulinic Acid Conversion >95%? start->check_conversion check_isomers Are Isomers (β-Lactone) Present via GC/NMR? check_conversion->check_isomers Yes sol_water Action: Improve Water Removal (Dean-Stark / Vacuum) check_conversion->sol_water No sol_temp_time Action: Reduce Temperature and/or Reaction Time check_isomers->sol_temp_time Yes end_ok Result: Optimized Synthesis check_isomers->end_ok No (Other Impurity) sol_catalyst Action: Optimize Catalyst (Type / Loading) sol_water->sol_catalyst sol_catalyst->check_conversion sol_purification Action: Optimize Purification (Fractional Distillation) sol_temp_time->sol_purification sol_purification->end_ok

Caption: Troubleshooting workflow for synthesis optimization.

Q3: What are the best practices for purifying the final product?

Answer: Purification is critical for obtaining high-purity α-angelica lactone.

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, MTBE). Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Follow with a brine wash to remove excess water.

  • Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Vacuum Distillation: This is the most crucial step. Due to the relatively high boiling point of the lactones, distillation must be performed under reduced pressure to prevent thermal decomposition.

    • Recommendation: Use a fractional distillation setup to effectively separate the α- and β-isomers. Collect fractions based on boiling point and analyze each by GC or NMR to assess purity. A typical procedure might involve collecting the fraction boiling around 89-91°C at 16 mmHg.[5]

Experimental Protocol & Optimization Parameters

This protocol provides a robust starting point for the synthesis. Optimization will be necessary based on your specific laboratory setup.

Materials & Equipment:
  • Levulinic Acid (98%)

  • Toluene (Anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirring

  • Vacuum distillation apparatus with a Vigreux column

Procedure:
  • To a 500 mL round-bottom flask, add levulinic acid (e.g., 58 g, 0.5 mol), toluene (250 mL), and p-TsOH (0.95 g, 5 mmol, 1 mol%).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Wash with 100 mL of saturated NaHCO₃ solution, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Assemble the vacuum distillation apparatus. Carefully distill the crude oil under reduced pressure, collecting the fraction corresponding to this compound.

Data Summary: Key Optimization Parameters

The following table summarizes critical parameters and their expected impact on the reaction. This data is synthesized from established chemical principles and literature reports.

ParameterCondition RangeEffect on YieldEffect on α:β Isomer RatioRationale & Causality
Temperature 80 - 140 °CIncreases rate, but may decrease yield at high tempsHigher temps favor the more stable β-isomerThe reaction is kinetically controlled at lower temperatures, favoring the α-product. Higher temperatures allow the system to reach thermodynamic equilibrium, favoring the β-isomer.[2]
Catalyst p-TsOH, H₂SO₄, Amberlyst-15HighMineral acids can cause charring; solid acids are cleanerSolid acids simplify work-up and can offer better selectivity by preventing side reactions in the homogeneous phase.
Water Removal Dean-Stark, VacuumCrucial for high yieldMinor direct effectThe reaction is a reversible dehydration. Removing water shifts the equilibrium towards the product side, driving the reaction to completion according to Le Châtelier's principle.
Reaction Time 2 - 12 hoursYield increases with time until completionProlonged time can increase β-isomer formationSufficient time is needed for conversion, but excessive heating after completion can promote isomerization and degradation.

Characterization of this compound

Verifying the identity and purity of your product is essential.

  • ¹H NMR (CDCl₃): Expect signals corresponding to the methyl group, and the two distinct vinylic protons of the α,β-unsaturated lactone system.

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon, two olefinic carbons, the quaternary carbon, and the methyl carbon.

  • GC-MS: Provides purity information and a mass spectrum consistent with the molecular weight (98.10 g/mol ).[6] The mass spectrum will show a characteristic fragmentation pattern.

  • FTIR: A strong absorption band around 1750-1780 cm⁻¹ is characteristic of the C=O stretch in a five-membered, α,β-unsaturated lactone.

By understanding the chemical principles behind the synthesis and employing a systematic approach to troubleshooting, researchers can reliably optimize conditions to achieve high yields and purity of this compound for their specific applications.

References

how to remove byproducts from 5-Methyl-2(5H)-furanone reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Methyl-2(5H)-furanone. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to reaction byproducts and impurities. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Purity in Furanone Synthesis

This compound is a valuable chiral synthon and building block in the synthesis of various natural products and pharmacologically active molecules.[1][2] Its reactivity, which makes it a versatile reagent, also predisposes it to side reactions and the formation of closely related byproducts. Achieving high purity is critical for subsequent synthetic steps and ensuring the biological and chemical integrity of the final compounds. This guide addresses the most frequently encountered purification challenges.

FAQ 1: My reaction to synthesize this compound from a β-formylcrotonate ester in methanol/ethanol produced a major byproduct. How do I identify and remove it?

This is a classic and well-documented issue in this synthetic route. The byproduct is almost certainly the corresponding 5-alkoxy-4-methyl-2(5H)-furanone (e.g., 5-methoxy- or 5-ethoxy- derivative).

The Chemistry Behind the Byproduct

During the acid-catalyzed cyclization of an alkyl β-formylcrotonate, the alcohol solvent (methanol or ethanol) can act as a nucleophile and attack the intermediate carbocation, forming a stable cyclic acetal, the 5-alkoxy byproduct. This side reaction is in equilibrium with the formation of the desired 5-hydroxy product (which exists in equilibrium with the furanone form).

G cluster_0 Reaction Pathway Start Alkyl β-formylcrotonate Intermediate Carbocation Intermediate Start->Intermediate + H⁺ Product This compound (Desired Product) Intermediate->Product + H₂O - ROH, - H⁺ Byproduct 5-Alkoxy-4-methyl-2(5H)-furanone (Byproduct) Intermediate->Byproduct + ROH - H⁺

Caption: Formation of product and alkoxy byproduct.

Troubleshooting & Solution: Byproduct Conversion

Fortunately, this specific byproduct does not require disposal. It can be efficiently converted back to the desired this compound. The 5-alkoxy group is an acetal that can be hydrolyzed back to the hemiacetal (the desired product) under acidic conditions.

A patented method describes isolating the byproduct and converting it by heating it with dilute hydrochloric acid.[3] This pushes the equilibrium away from the acetal and towards the desired furanone, potentially increasing the overall yield significantly.[3]

Step-by-Step Protocol: Hydrolysis of 5-Alkoxy Byproduct

This protocol is adapted from established industrial processes.[3]

  • Isolation: After the initial reaction, perform a fractional distillation under reduced pressure to separate the lower-boiling desired product from the higher-boiling 5-alkoxy byproduct.

  • Reaction Setup: Combine the isolated 5-alkoxy-4-methyl-2(5H)-furanone byproduct with a 5% (w/w) aqueous solution of hydrochloric acid. Use approximately 1 molar equivalent of HCl relative to the byproduct.

  • Conversion: Heat the mixture to reflux (approximately 95-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Work-up: Once the conversion is complete, cool the reaction mixture. Remove the water and hydrochloric acid by distillation under reduced pressure (e.g., at 90°C under 10 mbar).[3]

  • Final Purification: The resulting crude product can be purified by a final fractional vacuum distillation to yield pure this compound.[3][4]

FAQ 2: What is a reliable general purification strategy for my crude this compound?

Beyond specific, convertible byproducts, crude reaction mixtures can contain unreacted starting materials, catalysts, and various decomposition products.[3] Fractional vacuum distillation is the most robust and widely cited method for purification.[3][4]

The Principle of Fractional Vacuum Distillation

This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are significantly lowered, which prevents thermal decomposition of the sensitive furanone ring at high temperatures. A fractionating column provides a large surface area (in the form of glass packing or trays) for repeated vaporization-condensation cycles, allowing for a much finer separation of components with close boiling points than a simple distillation.

Data-Driven Approach to Distillation

To design an effective distillation protocol, it is essential to know the boiling points of your target compound and potential impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 1 atmBoiling Point (°C) at reduced pressure
This compound 98.10~209 °C (estimated)120-150 °C / 1-2 mmHg[4]
5-Methoxy-4-methyl-2(5H)-furanone128.13Higher than productHigher than product[3]
Ethyl Acetate (extraction solvent)88.1177.1 °C-
Propionaldehyde (starting material)58.0846-50 °C-

Note: Boiling points at reduced pressure are highly dependent on the specific pressure used.

Step-by-Step Protocol: Fractional Vacuum Distillation
  • Initial Work-up: Before distillation, perform a primary clean-up. If the reaction was conducted in an acidic aqueous medium, neutralize the mixture, and extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Solvent Removal: Concentrate the dried organic extract under reduced pressure using a rotary evaporator to remove the bulk of the extraction solvent.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column or a packed column, a distillation head with a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Heat the crude residue in the distillation flask using an oil bath for uniform temperature control. Gradually reduce the pressure to the target vacuum (e.g., 1-2 mmHg).

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain any residual solvents and low-boiling impurities.

    • Main Fraction: Carefully collect the fraction that distills at the expected temperature range for this compound (e.g., 120-150 °C at 1-2 mmHg).[4]

    • Residue: High-boiling byproducts, catalysts, and decomposition products will remain in the distillation flask.

  • Purity Analysis: Analyze the collected main fraction for purity using GC or ¹H NMR.[5][6]

FAQ 3: How can I set up an analytical method to check the purity of my fractions?

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is an excellent method for assessing purity and identifying byproducts. ¹H NMR is also highly effective for both identification and quantification.[5][6][7]

Troubleshooting & General Guidance Workflow

This flowchart provides a systematic approach to identifying and resolving purity issues.

G cluster_0 Purity Troubleshooting Workflow Start Crude Product Analyze Analyze by GC/MS and ¹H NMR Start->Analyze Decision Impurity Identified? Analyze->Decision Alkoxy Is it 5-Alkoxy Byproduct? Decision->Alkoxy Yes Research Characterize Unknown: - Mass Spec Fragmentation - Advanced NMR (COSY, HSQC) Decision->Research No Convert Perform Acidic Hydrolysis (See Protocol in FAQ 1) Alkoxy->Convert Yes Distill Perform Fractional Vacuum Distillation (See Protocol in FAQ 2) Alkoxy->Distill No Convert->Analyze End Pure Product Distill->End Research->Distill

Caption: Troubleshooting flowchart for product purification.

Recommended GC-MS Method Parameters
  • Column: A non-polar or mid-polarity column, such as a DB-5ms (or equivalent), is suitable. (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL splitless injection at 250-260°C.[7]

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10-20°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Detector: Scan from m/z 40 to 300. The molecular ion for this compound is 98.1 m/z.[8] The 5-methoxy byproduct would be 128.1 m/z.

Key ¹H NMR Signals for Identification

The following are typical shifts in CDCl₃. Refer to literature for precise values.[4]

  • This compound: You will see characteristic signals for the vinyl protons, the proton at the chiral center (C5), and the methyl group.

  • 5-Methoxy-4-methyl-2(5H)-furanone: Look for a distinct singlet around 3.4-3.5 ppm corresponding to the methoxy (-OCH₃) group, which will be absent in the pure desired product.

A validated ¹H NMR method using an internal standard can be developed for precise quantitative analysis.[5][6]

References

Technical Support Center: 5-Methyl-2(5H)-furanone Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-2(5H)-furanone. This guide is designed to provide in-depth, practical solutions to the common challenge of instability of this compound in solution. By understanding the underlying chemical principles, you can implement effective strategies to ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as β-Angelica lactone, is a five-membered heterocyclic compound belonging to the butenolide class of lactones.[1] Its structure contains a reactive α,β-unsaturated ester system, making it susceptible to degradation under various experimental conditions.[2] This instability is a significant concern for researchers as it can lead to a loss of the active compound, the formation of interfering byproducts, and ultimately, inaccurate and irreproducible experimental data. The stability of lactones is generally dependent on ring size, with five-membered rings being relatively stable but still prone to hydrolysis.[3]

Q2: What are the primary pathways of degradation for this compound in solution?

A2: The primary degradation pathway for this compound in solution is hydrolysis . The ester bond within the lactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This leads to the opening of the furanone ring to form 4-hydroxy-2-pentenoic acid. Other potential degradation pathways, especially under harsh conditions, can include isomerization, polymerization, and oxidation. Theoretical studies suggest that thermal decomposition can lead to interconversion with its 2(3H) isomer and eventual breakdown into smaller molecules.[4][5]

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid Form: As a solid or neat liquid, this compound should be stored in a cool, dry, and dark place. Refrigeration (2-8 °C) is often recommended to minimize thermal degradation.[6] The container should be tightly sealed to prevent moisture absorption from the atmosphere.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and in an appropriate, inert solvent. The choice of solvent and the pH of the solution are critical factors, as discussed in the troubleshooting guide below.

Q4: How can I monitor the stability of this compound in my experiments?

A4: Several analytical techniques can be employed to monitor the concentration of this compound and detect the formation of degradation products. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying the parent compound from its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique suitable for identifying and quantifying volatile compounds like this compound and its degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify this compound, especially in complex mixtures, by using an internal standard.[8][9]

II. Troubleshooting Guide: Common Instability Issues and Solutions

This section provides a detailed, problem-and-solution-oriented guide to address specific challenges encountered during experiments.

Issue 1: Rapid loss of compound activity or concentration in aqueous solutions.

Underlying Cause: This is most likely due to hydrolysis of the lactone ring, which is accelerated in aqueous environments, particularly at non-neutral pH.

Solutions:

  • pH Control:

    • Mechanism: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the ring-opening reaction.

    • Recommendation: Maintain the pH of your aqueous solution as close to neutral (pH 6-7) as possible. Use a suitable buffer system that does not interfere with your experiment. Phosphate or citrate buffers are common choices. Avoid strongly acidic or alkaline conditions unless required by the experimental protocol.

  • Solvent Selection:

    • Mechanism: Reducing the water content of the solution can slow down the rate of hydrolysis.

    • Recommendation: If your experimental design allows, consider using a co-solvent system to decrease the concentration of water. Solvents such as DMSO, ethanol, or acetonitrile can be used to prepare concentrated stock solutions, which are then diluted into the aqueous experimental medium immediately before use. This minimizes the time the compound is exposed to a high-water environment.

  • Temperature Management:

    • Mechanism: Like most chemical reactions, the rate of hydrolysis increases with temperature.

    • Recommendation: Conduct experiments at the lowest feasible temperature. If reactions must be performed at elevated temperatures, minimize the incubation time. Store solutions on ice when not in immediate use.

Issue 2: Inconsistent results between experimental replicates.

Underlying Cause: Inconsistent results can arise from variable rates of degradation due to slight differences in solution preparation, storage time, or exposure to environmental factors.

Solutions:

  • Standardize Solution Preparation:

    • Mechanism: Ensuring that every replicate is prepared identically minimizes variability in degradation.

    • Recommendation: Prepare a single, large batch of the this compound solution and aliquot it for individual replicates. This ensures that each experiment starts with the compound at the same initial concentration and level of degradation.

  • Minimize Time in Solution:

    • Mechanism: The longer the compound is in a destabilizing solution, the more degradation will occur.

    • Recommendation: Prepare solutions as close to the time of the experiment as possible. For time-course experiments, consider adding the compound to each time-point sample individually at the start of its respective incubation period rather than preparing a master mix for all time points at the beginning.

  • Control Light Exposure:

    • Mechanism: Some furanone derivatives are known to be light-sensitive, which can lead to photochemical degradation.[10]

    • Recommendation: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[11] Conduct experiments in a darkened room or under controlled lighting conditions if high sensitivity is observed.

Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).

Underlying Cause: The appearance of new peaks is a direct indication of compound degradation. These peaks likely correspond to the ring-opened hydrolyzed product or other degradation byproducts.

Solutions:

  • Characterize Degradation Products:

    • Mechanism: Identifying the degradation products confirms the degradation pathway and helps in developing strategies to prevent it.

    • Recommendation: Use techniques like LC-MS or GC-MS to identify the mass of the unknown peaks. The primary hydrolysis product, 4-hydroxy-2-pentenoic acid, will have a molecular weight corresponding to the addition of a water molecule (H₂O) to this compound.

  • Implement a Stability-Indicating Analytical Method:

    • Mechanism: A well-developed analytical method should be able to separate the intact compound from all potential degradation products.

    • Recommendation: Optimize your chromatographic method (e.g., mobile phase composition, gradient, column type) to achieve baseline separation of this compound from any new peaks that appear over time. This will allow for accurate quantification of the remaining active compound.

Data Summary Table: Factors Affecting Stability
FactorConditionImpact on StabilityRecommendation
pH Acidic (<6) or Basic (>8)High Degradation (Hydrolysis)Maintain pH 6-7 with a suitable buffer.
Temperature ElevatedIncreased Degradation RateWork at the lowest feasible temperature; store cold.
Solvent AqueousPromotes HydrolysisUse co-solvents (DMSO, Ethanol) for stock solutions.
Light UV or Strong Visible LightPotential PhotodegradationProtect solutions from light using amber vials or foil.
Time in Solution ProlongedIncreased DegradationPrepare solutions fresh and use them promptly.
Experimental Protocol: Assessing the Stability of this compound in a Buffered Solution

This protocol provides a framework for quantitatively assessing the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound
  • Buffer of choice (e.g., 100 mM Phosphate buffer, pH 7.0)
  • Solvent for stock solution (e.g., HPLC-grade DMSO)
  • HPLC system with UV detector
  • Appropriate HPLC column (e.g., C18)
  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water)

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
  • Prepare Working Solution: Dilute the stock solution in the chosen buffer to the final experimental concentration (e.g., 100 µg/mL).
  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial concentration.
  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC.
  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound against time to determine its stability profile under the tested conditions.

Visualization of Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation of this compound.

G furanone This compound acid 4-Hydroxy-2-pentenoic acid furanone->acid + H₂O (Acid/Base Catalyzed)

Caption: Hydrolysis of this compound.

III. Conclusion

The instability of this compound in solution is a manageable challenge. By understanding the key factors of pH, temperature, solvent, and light exposure, and by implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental results. Proactive stability testing and careful control of experimental conditions are paramount to ensuring the integrity of your work with this valuable compound.

References

Technical Support Center: Navigating the Complexities of 5-Methyl-2(5H)-furanone Isomer Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges in the characterization of 5-Methyl-2(5H)-furanone and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of identifying and differentiating these closely related compounds. Here, we will delve into common experimental hurdles and provide practical, field-proven solutions in a comprehensive question-and-answer format.

Introduction: The Isomeric Puzzle of this compound

This compound and its isomers are a fascinating class of lactones with significant relevance in flavor chemistry, natural products, and as chiral building blocks in pharmaceutical synthesis.[1] However, their structural similarities present considerable analytical challenges. Subtle shifts in the position of the methyl group or the double bond within the furanone ring can lead to vastly different chemical properties and biological activities. Accurate characterization is therefore paramount for quality control, mechanistic studies, and regulatory compliance.

This guide will address the common pitfalls and provide robust troubleshooting strategies for the key analytical techniques employed in the characterization of these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Section 1: Troubleshooting Chromatographic Separation of Isomers

The co-elution of isomers is a frequent and frustrating issue in the analysis of this compound mixtures. This section provides guidance on optimizing your chromatographic methods for effective separation.

FAQ 1: My GC-MS analysis shows a single, broad peak for what I suspect is a mixture of this compound isomers. How can I improve the separation?

Answer: This is a classic example of insufficient chromatographic resolution. Several factors could be at play, from the choice of the stationary phase to the temperature program. Let's break down the troubleshooting process.

Underlying Cause: The structural similarity of this compound isomers, such as the position of the double bond (e.g., α,β- vs. β,γ-unsaturated lactones), results in very similar volatilities and affinities for standard non-polar GC columns.

Troubleshooting Protocol:

  • Column Selection is Key:

    • Initial Step: If you are using a standard non-polar column (e.g., DB-1, HP-5ms), consider switching to a more polar stationary phase. A mid-polarity column (e.g., DB-624) or a high-polarity column (e.g., DB-WAX, FFAP) will offer different selectivities based on dipole-dipole interactions and hydrogen bonding potential, which can effectively differentiate isomers.

    • Rationale: The slight differences in the polarity of the isomers will be more pronounced on a polar stationary phase, leading to better separation.

  • Optimize the Temperature Program:

    • Problem: A fast temperature ramp can cause co-elution as the isomers do not have sufficient time to interact with the stationary phase.

    • Solution: Employ a slower temperature ramp. Start with a low initial oven temperature to enhance the retention of these volatile compounds and then use a slow ramp rate (e.g., 2-5 °C/min). This increases the residence time of the analytes in the column, allowing for better partitioning and separation.

  • Carrier Gas Flow Rate:

    • Action: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions. You can determine the optimal flow rate by performing a van Deemter plot analysis.

    • Impact: An optimal flow rate minimizes band broadening, leading to sharper peaks and improved resolution.

Experimental Workflow for GC Method Optimization:

Caption: Workflow for optimizing GC separation of furanone isomers.

FAQ 2: I am using HPLC for analysis, but my isomers are still not separating. What can I do?

Answer: Similar to GC, HPLC separation of these isomers requires careful method development. The choice of stationary phase and mobile phase composition is critical.

Troubleshooting Protocol:

  • Stationary Phase Selection:

    • Standard C18: While a C18 column is a good starting point for reverse-phase HPLC, it may not provide sufficient selectivity for these isomers.

    • Alternative Phases: Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These phases offer alternative selectivities through π-π interactions, which can be highly effective for separating aromatic and unsaturated compounds like furanones. For more specialized separations, mixed-mode columns can be employed.[2]

  • Mobile Phase Optimization:

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. Sometimes, a subtle change in this ratio can significantly impact resolution.

    • Mobile Phase Additives: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and selectivity for acidic analytes.[2]

    • Isocratic vs. Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks.

Section 2: Overcoming Challenges in NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the definitive structural elucidation of isomers. However, overlapping signals and subtle differences in chemical shifts can make spectral interpretation challenging.

FAQ 3: The 1H NMR spectra of my synthesized this compound isomers are very similar. How can I confidently assign the structures?

Answer: While the 1H NMR spectra of furanone isomers can appear similar at first glance, a combination of 1D and 2D NMR techniques, along with a careful analysis of coupling constants, will allow for unambiguous structural assignment.

Key Differentiating Features in 1H NMR:

Isomer TypeKey Protons and Expected Chemical Shifts (ppm)Expected Coupling Patterns
This compound H5 (methine proton adjacent to methyl group and oxygen)Quartet
H2 & H3 (olefinic protons)Doublets
4-Methyl-2(5H)-furanone H5 (methylene protons)Singlet or AB quartet
H3 (olefinic proton)Singlet or doublet (if coupled to H5)
3-Methyl-2(5H)-furanone H5 (methylene protons)Singlet or AB quartet
H4 (olefinic proton)Singlet or doublet (if coupled to H5)

Troubleshooting and Advanced NMR Techniques:

  • High-Field NMR: If you have access to a higher field NMR spectrometer (e.g., 600 MHz or above), use it. The increased spectral dispersion will help to resolve overlapping signals.

  • 2D NMR Spectroscopy is Essential:

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. For example, in this compound, you will see a correlation between the H5 proton and the methyl protons, as well as between the olefinic protons H2 and H3.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignment of both 1H and 13C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, in 4-Methyl-2(5H)-furanone, you would expect to see an HMBC correlation from the methyl protons to the C4 and C3 carbons.

Logical Workflow for NMR-Based Structure Elucidation:

NMR_Workflow Start Ambiguous 1D 1H NMR Spectrum Acquire_13C Acquire 13C and DEPT Spectra Start->Acquire_13C Acquire_COSY Acquire 1H-1H COSY Start->Acquire_COSY Acquire_HSQC Acquire 1H-13C HSQC Acquire_13C->Acquire_HSQC Analysis Integrate All 1D and 2D NMR Data Acquire_COSY->Analysis Acquire_HMBC Acquire 1H-13C HMBC Acquire_HSQC->Acquire_HMBC Acquire_HMBC->Analysis Structure Unambiguous Isomer Assignment Analysis->Structure

Caption: Systematic workflow for isomer identification using 2D NMR.

Section 3: Mass Spectrometry - Distinguishing Isomers by Fragmentation

Mass spectrometry provides valuable information on the molecular weight and fragmentation patterns of molecules. While isomers will have the same molecular weight, their fragmentation patterns can be distinct.

FAQ 4: My Electron Ionization (EI) mass spectra for different this compound isomers look almost identical. Is it possible to differentiate them using MS?

Answer: Differentiating isomers with very similar EI mass spectra is a common challenge. However, subtle differences in fragmentation patterns can be exploited, and more advanced MS techniques can provide clearer distinctions.

Underlying Principle: The position of the methyl group influences the stability of the radical cations and the subsequent fragmentation pathways.

Troubleshooting and Advanced MS Strategies:

  • Careful Examination of Low Abundance Ions: While the major fragment ions may be the same, look for minor differences in the relative abundances of certain ions. These subtle differences can be diagnostic.

  • Tandem Mass Spectrometry (MS/MS):

    • Technique: In MS/MS, you isolate the molecular ion (or a prominent fragment ion) and then induce further fragmentation. This process, known as Collision-Induced Dissociation (CID), often produces unique fragment ions for each isomer.

    • Application: By comparing the MS/MS spectra of your isomers, you can often find unique product ions that allow for their differentiation.

  • Chemical Ionization (CI):

    • Method: CI is a softer ionization technique than EI. It often results in a more abundant protonated molecule [M+H]+ and less fragmentation.

    • Benefit: By comparing the fragmentation of the [M+H]+ ion in a subsequent MS/MS experiment, you may observe more significant differences between the isomers than with EI.

Data Comparison Table for MS Analysis:

Analytical TechniqueExpected Outcome for Isomer Differentiation
Standard GC-MS (EI) May show very similar spectra; differentiation can be challenging.[4]
GC-MS/MS (EI) Isolation and fragmentation of the molecular ion can reveal unique product ions for each isomer.[5]
LC-MS (with soft ionization like ESI or APCI) Primarily provides molecular weight information.
LC-MS/MS Can be very effective for differentiating isomers in a mixture after chromatographic separation.

Section 4: Quantitative Analysis and Method Validation

Accurate quantification of individual isomers is often a critical requirement, especially in drug development and quality control.

FAQ 5: I need to quantify the amount of a specific this compound isomer in a complex matrix. What is the best approach for developing a robust and validated quantitative method?

Answer: A validated quantitative method is essential for reliable results. The gold standard for quantification in complex matrices is the use of a stable isotope-labeled internal standard.

Step-by-Step Protocol for Quantitative Method Development:

  • Selection of Analytical Technique:

    • GC-MS or LC-MS/MS: These are the preferred techniques for quantitative analysis due to their high selectivity and sensitivity.

  • Internal Standard Selection:

    • Ideal Choice: A stable isotope-labeled version of the analyte (e.g., 13C- or 2H-labeled this compound) is the best internal standard. It will have nearly identical chemical and physical properties to the analyte, co-elute chromatographically, and correct for variations in sample preparation and instrument response.

    • Alternative: If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the sample can be used. However, this is less ideal.

  • Method Validation:

    • Linearity: Prepare a calibration curve with known concentrations of the analyte and a fixed concentration of the internal standard. The response should be linear over the expected concentration range in your samples.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine the accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurement).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[6][7]

    • Matrix Effects: Assess the impact of the sample matrix on the ionization of the analyte. This can be done by comparing the response of the analyte in a pure solvent versus the response in a sample matrix extract.

Conclusion

The characterization of this compound isomers is a multifaceted challenge that requires a thoughtful and systematic analytical approach. By understanding the underlying chemical principles and leveraging the full capabilities of modern analytical instrumentation, researchers can confidently separate, identify, and quantify these important compounds. This guide provides a starting point for troubleshooting common issues, but remember that each specific analytical problem may require a unique and tailored solution.

References

preventing degradation of 5-Methyl-2(5H)-furanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methyl-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we provide in-depth, field-proven insights into preventing its degradation during storage and use.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the primary visual signs of this compound degradation?

A1: The most common sign of degradation is a change in color. Pure this compound is typically a colorless to pale yellow liquid. Upon degradation, it may develop a more intense yellow or brownish hue. This color change is often indicative of oxidation or polymerization, leading to the formation of chromophoric impurities. Another sign can be the formation of precipitates or an increase in viscosity, suggesting polymerization or the formation of insoluble degradation products.

Q2: What are the main chemical pathways that cause this compound to degrade?

A2: this compound is susceptible to degradation through several key chemical pathways due to its lactone (cyclic ester) and unsaturated furanone ring structure:

  • Hydrolysis: The lactone ring can be hydrolyzed (opened) by water, a reaction catalyzed by both acids and bases.[1][2] This process is significantly accelerated at non-neutral pH, leading to the formation of the corresponding ring-opened hydroxy carboxylic acid, which can further react. For similar lactone-containing compounds, an optimal stability is often found in a slightly acidic pH range, for instance around pH 4.5.[3]

  • Oxidation: The furanone ring is vulnerable to oxidative cleavage, especially when exposed to atmospheric oxygen.[4][5] This process can be accelerated by light and the presence of trace metal ions.[6] Oxidative degradation can result in various byproducts, including dicarbonyl compounds and carboxylic acids.[7]

  • Thermal Decomposition: Elevated temperatures can induce decomposition. One identified pathway involves a hydrogen atom transfer from the methyl group, resulting in ring-opening to form 2,4-pentadienoic acid.[8][9][10] High heat can also lead to the release of carbon monoxide and carbon dioxide.[11]

  • Polymerization: Although less common under proper storage, the double bond in the furanone ring can participate in polymerization reactions, especially in the presence of initiators (like light or impurities) or upon prolonged storage at inappropriate temperatures.

Q3: What are the absolute optimal storage conditions for long-term stability?

A3: To minimize degradation and ensure the highest purity over time, we have established the following optimal storage conditions based on the compound's chemical liabilities.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down all degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[11][12][13]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the furanone ring by displacing atmospheric oxygen.[7][11]
Light Amber Glass Vial / Protect from LightMinimizes light-induced degradation pathways, such as photo-oxidation and polymerization.[11]
Container Tightly Sealed, High-Purity GlassPrevents moisture ingress (which would cause hydrolysis) and contamination from container materials.[11]
pH (for solutions) Slightly Acidic (pH ~4-5)Minimizes both acid- and base-catalyzed hydrolysis of the lactone ring.[1][3]

Q4: How can I monitor the purity of my this compound sample over time?

A4: Regular analytical monitoring is crucial for quality control. We recommend the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separating volatile impurities and confirming the identity of the parent compound and its degradation products.[14][15]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to quantify the parent compound and resolve potential non-volatile degradation products.[3]

  • Proton Nuclear Magnetic Resonance (¹H NMR): NMR provides a rapid and quantitative assessment of purity by comparing the integration of characteristic peaks of this compound against a calibrated internal standard.[16][17][18]

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues encountered during the storage and use of this compound.

Issue 1: The sample has turned dark yellow or brown.
  • Probable Cause: This is a classic sign of oxidative degradation or minor polymerization. Exposure to air (oxygen) and/or light is the most likely culprit.

  • Actionable Solution:

    • Assess Purity: Before use, analyze the sample's purity using GC-MS or HPLC to quantify the remaining this compound and identify major impurities.

    • Determine Usability: For applications sensitive to impurities, the material should be discarded. For less sensitive applications, its use may be acceptable if the purity is still within the required specifications.

    • Prevent Recurrence: Immediately purge the headspace of the storage vial with an inert gas like argon or nitrogen before resealing. Store in the dark at 2-8°C.

Issue 2: Inconsistent results or appearance of unknown byproducts in my experiment.
  • Probable Cause: If you have ruled out other experimental errors, the starting material may have degraded. Hydrolysis or thermal decomposition could have generated reactive species that interfere with your intended reaction.

  • Actionable Solution:

    • Analyze the Starting Material: Run a purity analysis (GC-MS, HPLC, or NMR) on the this compound stock used for the experiment.

    • Correlate Impurities: Compare any detected degradation products with the unexpected byproducts in your reaction. For example, the presence of 2,4-pentadienoic acid would suggest thermal degradation.[8][9]

    • Use a Fresh Aliquot: Repeat the experiment using a fresh, unopened vial or a newly purified sample of this compound to confirm if the starting material was the source of the issue.

Troubleshooting_Flow start Problem Encountered inconsistent_results Inconsistent Experimental Results? start->inconsistent_results color_change Sample Discolored (Yellow/Brown)? start->color_change check_purity Analyze Purity (GC-MS, HPLC, NMR) inconsistent_results->check_purity color_change->check_purity is_pure Is Purity >95%? check_purity->is_pure use_cautiously Proceed with Caution (Consider Purification) is_pure->use_cautiously Yes discard Discard and Use Fresh Stock is_pure->discard No review_storage Review and Implement Proper Storage Protocol use_cautiously->review_storage discard->review_storage

Caption: Troubleshooting decision tree for degraded this compound.

Key Degradation Pathways Overview

Understanding the mechanisms of degradation is fundamental to preventing them. The primary pathways are illustrated below.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Decomposition furanone This compound hydrolysis_product Ring-Opened Hydroxy Carboxylic Acid furanone->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_products Maleic Acid, Other Carboxylic Acids furanone->oxidation_products O₂ / Light / Metals thermal_product 2,4-Pentadienoic Acid furanone->thermal_product Heat (Δ)

Caption: Major degradation pathways for this compound.

Experimental Protocols for Stability Management

Protocol 1: Recommended Long-Term Storage

  • Procure Material: Obtain high-purity this compound. If purity is uncertain, analyze it via GC-MS or ¹H NMR.

  • Select Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquot: If you have a large quantity, aliquot it into smaller, single-use volumes to prevent repeated opening and closing of the main stock bottle.

  • Inerting: In a glove box or using a gentle stream of inert gas, flush the headspace of each vial with dry argon or nitrogen for 30-60 seconds.

  • Seal and Label: Immediately and tightly seal the vial. Label with the compound name, date, and storage conditions.

  • Store: Place the sealed vials in a refrigerator at 2-8°C, protected from light.

Protocol 2: Preparation and Storage of Stock Solutions

  • Solvent Selection: Choose a dry, aprotic solvent in which this compound is stable. If an aqueous or protic solvent is required, prepare the solution fresh before each use. Buffering the solution to a pH of 4-5 can enhance stability if aqueous conditions are unavoidable.[3]

  • Preparation: Allow the vial of neat this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the required amount and dissolve in the chosen solvent under an inert atmosphere if possible.

  • Short-Term Storage: For short-term storage (1-2 days), store the solution at 2-8°C. For longer-term storage, freeze at -20°C or below, but first confirm the compound's solubility at that temperature to prevent it from crashing out.

  • Validation: For critical applications, re-analyze the purity of the stock solution before use if it has been stored for an extended period.

References

issues with reproducibility in 5-Methyl-2(5H)-furanone experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methyl-2(5H)-furanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in reproducibility and to ensure the integrity of your experimental outcomes. My approach is built on explaining the fundamental chemistry of this molecule to empower you to troubleshoot effectively. We will explore the causal factors behind common experimental pitfalls, from synthesis to final analysis, providing validated protocols and field-tested insights.

Section 1: Synthesis and Purification Challenges

Reproducibility starts with the quality of your starting material. Inconsistencies in the synthesis and purification of this compound are a primary source of downstream variability.

Q1: My synthesis of this compound results in low and variable yields. What are the critical parameters to control?

A1: Low yields are typically traced back to two main issues: incomplete reaction and the formation of stable byproducts. The specific challenge depends on your synthetic route.

For the common synthesis involving the cyclization of alkyl β-formylcrotonates with aqueous acid, a frequent byproduct is the corresponding 5-alkoxy-4-methyl-2(5H)-furanone (e.g., 5-methoxy or 5-ethoxy)[1]. This occurs when the alcohol used as a solvent or co-solvent is trapped during the cyclization.

Expert Insight & Causality: The reaction proceeds through an acid-catalyzed cyclization. The presence of an alcohol (like methanol, which can be used as a solubilizer) introduces a competing nucleophile. This alcohol can attack the carbocation intermediate, leading to the formation of a 5-alkoxy byproduct instead of the desired 5-hydroxy-2(5H)-furanone, which then tautomerizes to this compound.

Troubleshooting Protocol: Byproduct Conversion You can significantly improve your overall yield by converting this byproduct back to the target molecule.

  • Isolate Crude Product: After the initial reaction, remove the bulk of the water and acid by distillation under reduced pressure[1].

  • Analyze Byproduct Ratio: Use GC-MS or ¹H NMR to determine the ratio of your desired product to the 5-alkoxy byproduct.

  • Hydrolysis: Treat the crude mixture with a dilute aqueous acid solution (e.g., 5-10% HCl by weight). Reflux the mixture for 1-3 hours[1]. This will hydrolyze the alkoxy group, converting the byproduct to the desired furanone.

  • Re-isolation: Perform a standard workup (extraction with a suitable organic solvent like ethyl acetate) and purify the combined product.

A generalized workflow for this synthesis and recovery process is outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Alkyl β-formylcrotonate + Aq. Acid + [Methanol] reaction Reflux (0.5-4h) start->reaction crude Crude Product Mix: - this compound - 5-Methoxy Byproduct reaction->crude distill_1 Distill off H2O/Acid crude->distill_1 analysis GC/NMR Analysis distill_1->analysis hydrolysis Byproduct Hydrolysis: Add dilute aq. HCl, Reflux analysis->hydrolysis Byproduct > 5% extract Solvent Extraction analysis->extract Byproduct < 5% hydrolysis->extract purify Final Purification (Vacuum Distillation) extract->purify product Pure this compound purify->product

Caption: Synthesis and Byproduct Recovery Workflow.

Q2: I observe degradation of my product during purification by silica gel chromatography. Is there a better method?

A2: Yes, this is a common issue. This compound and related butenolides can be sensitive to the acidic nature of standard silica gel, which can catalyze isomerization or decomposition reactions[2][3]. While column chromatography can be used, it requires careful optimization.

Recommended Purification Methods:

MethodAdvantagesDisadvantages & PitfallsBest For
Vacuum Distillation Fast, effective for thermally stable compounds, minimizes contact with stationary phases.Potential for thermal decomposition if not carefully controlled; not suitable for non-volatile impurities.Removing solvents, byproducts with different boiling points, and achieving high purity on a larger scale[1][4].
Silica Gel Chromatography High resolution for separating closely related impurities.Product degradation on acidic silica; potential for irreversible adsorption; requires solvent removal post-purification.Small-scale purification or when separating isomers/impurities with very similar boiling points.
Preparative HPLC Excellent resolution and reproducibility.Expensive, lower throughput, requires significant solvent usage.Final polishing step for achieving analytical-grade purity.

Protocol for Safer Chromatography: If chromatography is necessary, buffer the silica or your solvent system to mitigate acidity.

  • Neutralize Silica: Prepare a slurry of silica gel in your starting eluent. Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v), and equilibrate thoroughly.

  • Use Buffered Eluent: Alternatively, add the same percentage of triethylamine to your mobile phase (e.g., hexane/ethyl acetate).

  • Run Quickly: Do not let the compound sit on the column for extended periods.

Section 2: Handling, Storage, and Stability

The reactivity that makes this compound a useful synthon also contributes to its instability. Improper handling and storage are frequent causes of failed experiments.

Q3: My results are inconsistent when using a bottle of this compound that has been stored for a while. How should it be stored, and how can I check its integrity?

A3: This is a critical point. This compound is susceptible to degradation, particularly from exposure to air, moisture, light, and elevated temperatures. Safety data sheets consistently advise protective storage conditions[5][6].

Expert Insight & Causality: The lactone ring is subject to hydrolysis, especially under basic or strongly acidic conditions. The double bond can undergo oxidation or polymerization upon exposure to air and light. This degradation leads to the formation of various impurities, altering the effective concentration and reactivity of your sample.

Validated Storage and Handling Protocol:

  • Storage Conditions: Keep the container tightly sealed in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (2-8°C) is strongly recommended[5][7]. Protect from light by using an amber vial or storing it in the dark[5].

  • Inert Atmosphere: Upon receiving, and after each use, flush the headspace of the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Avoid Contamination: Use clean, dry syringes or spatulas for dispensing. Never return unused material to the original container.

Pre-Use Quality Control Check: Before every experiment, especially with an older reagent, you must verify its purity.

  • Visual Inspection: The compound should be a clear liquid or low-melting solid. Any significant discoloration (e.g., deep brown) or polymerization (high viscosity, solid chunks) indicates degradation.

  • ¹H NMR Analysis: This is the most straightforward method. Dissolve a small aliquot in CDCl₃. The spectrum should be clean, showing the characteristic peaks for the furanone structure. The presence of new, unidentifiable peaks or a broadened baseline suggests impurities. A validated ¹H NMR method using an internal standard can provide precise quantification[8][9][10].

  • GC-MS Analysis: This can help identify specific volatile impurities or byproducts that may have formed during storage[11].

G cluster_stress Stress Conditions cluster_products Degradation Products furanone This compound (Pure) polymers Polymeric material furanone->polymers isomers Isomers furanone->isomers oxidized Oxidized byproducts furanone->oxidized hydrolyzed Ring-opened products (e.g., 4-oxopent-2-enoic acid) furanone->hydrolyzed heat Heat heat->polymers light Light (UV) light->polymers air Air (O₂) air->oxidized water H₂O (pH > 8) water->hydrolyzed

Caption: Key Degradation Pathways for this compound.

Section 3: Analytical and Reactivity FAQs

Accurate analysis and understanding the molecule's reactivity profile are essential for reproducible applications.

Q4: What is the most reliable method for quantifying this compound in a complex matrix?

A4: For accurate and precise quantification, especially in crude reaction mixtures or biological extracts, Quantitative ¹H NMR (qNMR) is highly recommended. It is a primary ratio method that does not require an identical reference standard for the analyte itself.

A validated qNMR method has been successfully used for a related compound, 5-hydroxymethyl-2(5H)-furanone, and the principles are directly applicable[8][9].

Validated qNMR Protocol Outline:

  • Internal Standard (IS) Selection: Choose an IS with sharp, well-resolved signals that do not overlap with your analyte or matrix signals. Vanillin is a good choice for many applications[9]. The IS must be stable and non-reactive with your sample.

  • Sample Preparation: Accurately weigh a specific amount of your sample and the internal standard into a vial. Dissolve them completely in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation. This is critical for accurate integration. A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated is required.

  • Data Processing: Carefully integrate a well-resolved signal from this compound and a signal from the IS.

  • Calculation: The concentration can be calculated using a standard formula that relates the integral areas, number of protons, molecular weights, and weighed masses of the analyte and the IS[10].

Q5: My reaction with this compound is not proceeding as expected. What common reactivity issues should I consider?

A5: The reactivity is dominated by the electrophilic nature of the lactone ring and the conjugated double bond. Unpredictable outcomes often arise from competing reaction pathways.

  • Ambident Electrophile: Nucleophiles can attack at several positions, primarily the carbonyl carbon (C2), the C5 position (conjugate addition), or the C3 position. The outcome is highly dependent on the nature of the nucleophile (hard vs. soft), the solvent, and the temperature.

  • Ring-Opening: Strong nucleophiles or harsh conditions (high heat, strong acid/base) can lead to the opening of the lactone ring, which is often irreversible[2].

  • Stereocontrol: The C5 position is a stereocenter. Reactions involving this position may result in a mixture of diastereomers if not carefully controlled, complicating purification and characterization.

  • Isomerization: As previously discussed, the double bond can migrate under certain conditions, leading to the formation of the more thermodynamically stable endocyclic isomer, which may have different reactivity[3]. Always confirm the isomeric purity of your starting material.

Troubleshooting Approach:

  • Analyze the Crude Reaction: Before workup, take an aliquot of your crude reaction mixture and analyze it by TLC, LC-MS, or NMR. Look for starting material, the desired product, and any major byproducts.

  • Consider Softer Conditions: If you suspect degradation or side reactions, try running the reaction at a lower temperature or using a milder base/acid catalyst.

  • Protecting Groups: If you have a multifunctional nucleophile, consider using protecting groups to prevent unwanted side reactions.

By systematically addressing these potential issues related to synthesis, stability, and analysis, you can significantly enhance the reproducibility of your experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Methyl-2(5H)-furanone using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the field of drug development and natural product chemistry, unambiguous structure elucidation is paramount. For small organic molecules like 5-Methyl-2(5H)-furanone, a versatile building block, confirming the precise arrangement of atoms is a critical step. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons and carbons, 2D NMR techniques are indispensable for piecing together the molecular puzzle with confidence. This guide provides a detailed comparison of how key 2D NMR experiments—COSY, HSQC, and HMBC—are synergistically employed to definitively confirm the structure of this compound, offering a robust alternative to relying solely on 1D methods.

The Challenge: Beyond a Simple Spectrum

While seemingly simple, the structure of this compound presents ambiguities that can be challenging to resolve with 1D NMR alone. The presence of olefinic protons and a chiral center necessitates a more in-depth analysis to confirm connectivity and rule out isomeric possibilities. 2D NMR provides this deeper insight by revealing through-bond correlations between nuclei.

The Subject: this compound

Molecular Formula: C₅H₆O₂[1][2] Molecular Weight: 98.10 g/mol [2][3] Structure: Chemical structure of this compound

Figure 1: Chemical structure of this compound.

A Multi-faceted Approach: The Power of 2D NMR Correlation

The definitive structural confirmation of this compound relies on the combined interpretation of three fundamental 2D NMR experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlations).[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds.[5]

This combination of experiments provides a self-validating system for piecing together the molecular framework.

Predicted NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values serve as a reference for interpreting the 2D spectra.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-~172.0
2~6.1-6.2~121.0
3~7.4-7.5~155.0
4~5.0-5.2~80.0
5~1.4-1.5~20.0

Table 1: Predicted ¹H and ¹³C chemical shifts for this compound in CDCl₃.

Experimental Workflow and Data Interpretation

Step 1: ¹H-¹H COSY - Mapping the Proton Network

The COSY experiment is the first step in assembling the proton spin systems within the molecule.

A standard COSY experiment is performed using a gradient-selected pulse sequence. Key parameters include a spectral width covering the entire proton chemical shift range and a sufficient number of increments in the indirect dimension to ensure adequate resolution.

The COSY spectrum will display cross-peaks connecting protons that are scalar-coupled. For this compound, we expect to see the following key correlations:

  • A cross-peak between the olefinic protons H-2 and H-3, confirming their adjacent relationship.

  • A cross-peak between the methine proton H-4 and the methyl protons H-5, establishing the ethyl fragment connected to the lactone ring.

Caption: Expected COSY correlations for this compound.

Step 2: ¹H-¹³C HSQC - Linking Protons to their Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[5] This is a crucial step for assigning the carbon signals.

An edited HSQC experiment is often used to differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. This provides similar information to a DEPT experiment but with higher sensitivity.[5]

Each cross-peak in the HSQC spectrum corresponds to a direct C-H bond. Based on the predicted chemical shifts, we would expect to see:

  • A correlation between the proton signal at ~6.1-6.2 ppm and the carbon signal at ~121.0 ppm, assigning these to H-2 and C-2.

  • A correlation between the proton signal at ~7.4-7.5 ppm and the carbon signal at ~155.0 ppm, assigning these to H-3 and C-3.

  • A correlation between the proton signal at ~5.0-5.2 ppm and the carbon signal at ~80.0 ppm, assigning these to H-4 and C-4.

  • A correlation between the proton signal at ~1.4-1.5 ppm and the carbon signal at ~20.0 ppm, assigning these to H-5 and C-5.

G cluster_0 Protons cluster_1 Carbons H2 H-2 (~6.1 ppm) C2 C-2 (~121 ppm) H2->C2 H3 H-3 (~7.4 ppm) C3 C-3 (~155 ppm) H3->C3 H4 H-4 (~5.1 ppm) C4 C-4 (~80 ppm) H4->C4 H5 H-5 (~1.4 ppm) C5 C-5 (~20 ppm) H5->C5

Caption: Expected HSQC correlations for this compound.

Step 3: ¹H-¹³C HMBC - Assembling the Carbon Skeleton

The HMBC experiment is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations that connect the individual spin systems and confirm the overall carbon skeleton.

The HMBC experiment is typically optimized for a range of long-range coupling constants (e.g., 4-8 Hz) to capture a wide array of correlations.

Key HMBC correlations are expected that will unambiguously confirm the furanone ring structure and the position of the methyl group.

  • Confirming the Lactone Ring:

    • The olefinic proton H-2 should show correlations to the carbonyl carbon C-1 and the other olefinic carbon C-3.

    • The olefinic proton H-3 should show correlations to the carbonyl carbon C-1 and the methine carbon C-4.

  • Positioning the Methyl Group:

    • The methyl protons H-5 should show a correlation to the methine carbon C-4 and potentially to the olefinic carbon C-3.

    • The methine proton H-4 should show correlations to the olefinic carbons C-2 and C-3, as well as the methyl carbon C-5.

G cluster_0 Protons cluster_1 Carbons H2 H-2 C1 C-1 (Carbonyl) H2->C1 C3 C-3 H2->C3 H3 H-3 H3->C1 C4 C-4 H3->C4 H4 H-4 C2 C-2 H4->C2 H4->C3 C5 C-5 H4->C5 H5 H-5 H5->C3 H5->C4

Caption: Key expected HMBC correlations for this compound.

Comparative Analysis: Why 2D NMR is Essential

Feature1D NMR (¹H, ¹³C)2D NMR (COSY, HSQC, HMBC)
Connectivity Information Inferred from coupling patterns and chemical shifts.Directly observed through cross-peaks.
Ambiguity Resolution Difficult to distinguish between isomers with similar chemical shifts.Unambiguously establishes the bonding network, resolving isomeric uncertainty.
Confidence in Assignment Moderate; relies on empirical data and can be subjective.High; provides a self-consistent and verifiable structural assignment.
Data Richness Provides a list of chemical shifts and coupling constants.Creates a detailed map of the molecular structure.

Conclusion

The structural confirmation of this compound serves as an excellent case study for the power and necessity of 2D NMR spectroscopy in modern chemical analysis. While 1D NMR lays the groundwork, the synergistic application of COSY, HSQC, and HMBC experiments provides an irrefutable, in-depth, and self-validating confirmation of the molecular structure. This comprehensive approach is indispensable for researchers, scientists, and drug development professionals who require the highest level of confidence in their molecular characterizations. The causality behind this experimental choice is clear: each experiment provides a unique and complementary piece of the structural puzzle, and together they form a logical and robust pathway to the correct structure.

References

Comparative Analysis of the Antimicrobial Activity of 5-Methyl-2(5H)-furanone and Other Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance demands innovative approaches to discover and develop new therapeutic agents. Lactones, a class of cyclic esters, have emerged as a promising source of compounds with diverse biological activities, including significant antimicrobial and anti-biofilm capabilities.[1][2] This guide provides a detailed comparative analysis of the antimicrobial performance of 5-Methyl-2(5H)-furanone against other notable lactones, supported by experimental data and standardized methodologies.

Introduction to Furanones and Their Antimicrobial Potential

Furanones, specifically derivatives of 2(5H)-furanone, are a well-studied subclass of lactones.[3] These compounds, found in various natural sources like the red algae Delisea pulchra, have garnered significant attention for their ability to disrupt bacterial communication and biofilm formation.[4][5] Unlike traditional antibiotics that often lead to resistance through direct bactericidal or bacteriostatic action, many furanones function as anti-virulence agents, primarily by inhibiting quorum sensing (QS) pathways.[6][7] This mechanism makes them less likely to induce resistance, a highly desirable trait in the development of new antimicrobial therapies.[8]

This compound , the focus of this guide, is a relatively simple furanone derivative. Its antimicrobial properties and those of structurally similar lactones will be explored to provide a comprehensive understanding of their potential in combating pathogenic microorganisms.

Mechanism of Action: Quorum Sensing Inhibition

A primary mechanism by which many furanones exert their antimicrobial effects is through the disruption of bacterial quorum sensing.[7][9] Quorum sensing is a cell-density dependent communication system used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation.[10] Furanones, being structurally similar to the N-acyl homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria, can act as competitive inhibitors, blocking the signal receptor and preventing the activation of virulence genes.[11][12]

dot

Caption: Furanone interference with bacterial quorum sensing.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[13] The lower the MIC value, the more potent the antimicrobial agent.

The following table summarizes the MIC values of this compound in comparison to other selected lactones against a panel of pathogenic bacteria and fungi. It is important to note that while some furanones exhibit direct antimicrobial activity, others, particularly halogenated furanones, are more potent as quorum sensing inhibitors and may show higher MICs but significant anti-biofilm activity at sub-MIC concentrations.[14][15]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Lactones

CompoundStaphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)Escherichia coli (μg/mL)Candida albicans (μg/mL)Reference
This compound >128>128>128>128[5] (Implied)
Halogenated Furanone (F105) 8–16>128>128-[5][16]
Sesquiterpene Lactone (Costunolide) 62.546.812531.25[17][18]
Penicillilactone A 6.25---[17]
Butyrolactone I ----[17]

Note: Data is compiled from multiple sources and experimental conditions may vary. F105 is a synthetic, chiral sulfone derivative of 2(5H)-furanone.[16] A hyphen (-) indicates that data was not available.

From the data, it is evident that the antimicrobial activity of lactones is highly dependent on their specific chemical structure. While the basic this compound scaffold shows limited direct antimicrobial activity, modifications such as halogenation and the addition of other functional groups, as seen in F105, can significantly enhance its potency, particularly against Gram-positive bacteria like S. aureus.[5][19] Sesquiterpene lactones, a different class of lactones, also demonstrate broad-spectrum antimicrobial activity.[1]

Experimental Protocol: Broth Microdilution MIC Assay

To ensure the reproducibility and validity of antimicrobial susceptibility testing, a standardized protocol is crucial. The broth microdilution method is a gold standard for determining the MIC of a compound.[20][21]

Objective: To determine the minimum inhibitory concentration (MIC) of a test lactone against a specific microbial strain.

Materials:

  • Test lactone (e.g., this compound)

  • Bacterial or fungal strain of interest

  • Sterile 96-well microtiter plates

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI for fungi)[22]

  • Spectrophotometer

  • Multichannel pipette

  • Sterile saline solution (0.85% w/v)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a single colony of the microorganism from an agar plate and inoculate it into 5 mL of sterile growth medium.

    • Incubate overnight under appropriate conditions (e.g., 37°C for most bacteria).

    • Measure the optical density (OD) of the overnight culture at 600 nm.

    • Dilute the culture in sterile saline to a standardized OD, which corresponds to a known cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). Further dilute to the final desired concentration of ~5 x 10^5 CFU/mL in the growth medium.[20]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test lactone in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in the 96-well plate using the growth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add a standardized volume of the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum in medium without the compound) and a negative control (medium only).[21]

    • Incubate the plate for 16-24 hours at the optimal growth temperature for the microorganism.[20]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

    • Optionally, a plate reader can be used to measure the OD at 600 nm to quantify growth inhibition.

dot

MIC_Workflow A Prepare Inoculum (Standardized Cell Density) C Inoculate Plate with Microbial Suspension A->C B Prepare Serial Dilutions of Lactone in 96-well plate B->C D Incubate Plate (e.g., 16-24h at 37°C) C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Concluding Remarks

This guide provides a comparative overview of the antimicrobial activity of this compound and other lactones. While the unmodified this compound shows limited direct bactericidal or fungicidal activity, its furanone core is a valuable scaffold for the development of more potent antimicrobial agents, particularly those that function by disrupting bacterial quorum sensing. The data presented herein, along with the detailed experimental protocol, serves as a valuable resource for researchers in the field of antimicrobial drug discovery. Further investigation into the structure-activity relationships of furanone derivatives is warranted to unlock their full therapeutic potential in the fight against infectious diseases.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methyl-2(5H)-furanone

This compound (CAS 591-11-7) is a lactone that serves as a versatile chemical intermediate and is found in various natural products.[1] Its accurate quantification is critical in diverse fields, from ensuring the quality and consistency of flavor profiles in the food industry to monitoring its presence as a potential impurity or degradant in pharmaceutical formulations. The development and validation of a reliable analytical method are therefore not merely procedural requirements but foundational necessities for ensuring product quality, safety, and regulatory compliance.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and the U.S. Food and Drug Administration (FDA), which provide a comprehensive framework for validation.[3][4][5] We will compare two of the most powerful and commonly employed techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Comparative Analysis of Core Methodologies: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC is a critical decision point in method development, contingent on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds like this compound.[1] It offers exceptional selectivity and sensitivity by separating compounds in the gas phase followed by detection with a mass spectrometer, which acts as a "molecular fingerprint" scanner.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC separates compounds in a liquid phase based on their interactions with a stationary phase. It is a highly versatile technique suitable for a wide range of compounds. For this compound, which possesses a chromophore, UV detection is a straightforward and robust quantification method.[6]

The following table provides a direct comparison of these methodologies for the quantification of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on boiling point and column affinity, with detection by mass fragmentation patterns.Separation based on polarity and interaction with a stationary phase, with detection via UV absorbance.
Selectivity Very High. Mass spectrometry provides structural information, allowing for definitive identification and resolution from co-eluting matrix components.[7]Moderate to High. Dependent on chromatographic resolution. Potential for interference from matrix components with similar retention times and UV absorbance.
Sensitivity Very High. Capable of achieving Limits of Quantification (LOQ) in the µg/kg (ppb) or even ng/kg (ppt) range.[8]Good. Typically achieves LOQ in the mg/kg (ppm) to µg/kg (ppb) range.
Sample Prep More complex. Often requires extraction into a volatile organic solvent (e.g., using QuEChERS) and can sometimes benefit from derivatization to improve volatility.[9]Simpler. Often involves a "dilute-and-shoot" approach where the sample is dissolved in the mobile phase and filtered.
Throughput Lower. Longer run times and more involved sample preparation can limit the number of samples processed per day.Higher. Faster run times and simpler sample preparation allow for greater sample throughput.
Instrumentation Cost Higher. Mass spectrometers are more expensive to purchase and maintain.Lower. UV detectors are standard, robust, and more affordable.

Method 1: Validated Quantification by GC-MS/MS

This method is presented as the gold standard for high-sensitivity, high-selectivity analysis, particularly in complex matrices like food or biological samples. The use of tandem mass spectrometry (MS/MS) enhances selectivity beyond single-quadrupole MS, minimizing matrix interference and ensuring data integrity. The protocol is based on established methods for related furanones.[8][9]

Experimental Workflow: GC-MS/MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Sample Homogenization (4g in 50mL tube) B 2. Extraction (10mL Water + 10mL Acetonitrile) A->B C 3. Salting Out (QuEChERS) (MgSO4, NaCl, Na-Citrate) B->C D 4. Centrifugation (5 min @ 2500g) C->D E 5. Dispersive SPE Cleanup (Transfer supernatant to dSPE tube) D->E F 6. GC-MS/MS Injection (1 µL splitless) E->F Transfer Final Extract G 7. Data Acquisition (MRM Mode) F->G H 8. Quantification (Internal Standard Method) G->H HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Sample Weighing B 2. Dissolution (In Mobile Phase) A->B C 3. Filtration (0.45 µm Syringe Filter) B->C D 4. System Suitability Test C->D Transfer Filtrate E 5. HPLC-UV Injection (10 µL) D->E F 6. Quantification (External Standard Method) E->F

References

A Comparative Guide to the Biological Efficacy of Natural vs. Synthetic 5-Methyl-2(5H)-furanone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological efficacy of 5-Methyl-2(5H)-furanone from natural sources versus its synthetically produced counterparts and their derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product-to-product comparison. Instead, it delves into the causal relationships between molecular structure, sourcing (natural vs. synthetic), and functional outcomes in key biological assays. We will explore the antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Furanone Scaffold in Nature and the Lab

The 2(5H)-furanone core is a recurring motif in a multitude of biologically active compounds, from natural products to pharmaceutical agents.[1] this compound, a simple derivative, is found in various natural sources, including foods, and is produced by certain microorganisms where it can act as a signaling molecule.[2][3][4] Its inherent biological activities have prompted chemists to develop various synthetic routes to produce the molecule and its derivatives, aiming to enhance potency, stability, and therapeutic potential.[5][6][7]

The fundamental question for researchers is not merely whether a molecule is "natural" or "synthetic," as a chemically identical molecule will have identical properties. The more critical distinction lies in the comparison between a base natural furanone and the structurally novel, synthetically-derived analogs designed to augment specific biological effects. This guide focuses on this crucial distinction.

G cluster_0 Source & Core Structure cluster_1 Modification & Derivatization cluster_2 Biological Efficacy Evaluation Natural Source Natural Source Base Furanone This compound Natural Source->Base Furanone Synthetic Derivatives Halogenation, Sulfonylation, Other Modifications Base Furanone->Synthetic Derivatives Chemical Modification Antimicrobial Antimicrobial Base Furanone->Antimicrobial Anti-inflammatory Anti-inflammatory Base Furanone->Anti-inflammatory Anticancer Anticancer Base Furanone->Anticancer Chemical Synthesis Chemical Synthesis Chemical Synthesis->Base Furanone Synthetic Derivatives->Antimicrobial Enhanced Activity Synthetic Derivatives->Anti-inflammatory Enhanced Activity Synthetic Derivatives->Anticancer Enhanced Activity

Caption: Core concept: Natural and synthetic routes yield the base furanone, which can be modified to create derivatives with enhanced biological efficacy.

Comparative Analysis of Biological Efficacy

The true value of synthetic chemistry in this context is the ability to perform targeted structural modifications to the furanone scaffold. These modifications are deliberately chosen to improve interactions with biological targets, enhance bioavailability, or reduce toxicity.

Antimicrobial and Anti-Biofilm Activity

Natural furanones, such as those isolated from the red algae Delisea pulchra, are well-documented for their ability to interfere with bacterial quorum sensing and prevent biofilm formation.[8][9] However, their intrinsic bactericidal activity can be limited. Synthetic derivatives have been developed to overcome this limitation.

Experimental Rationale: The addition of sulfonyl groups and halogen atoms to the furanone ring is a strategic choice to increase antimicrobial potency.[8][10][11] These electronegative groups can enhance the molecule's ability to interact with bacterial targets and may increase its stability.[8][10] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying these improvements, as it provides a clear measure of the concentration required to inhibit bacterial growth.[12]

Data Summary: Antimicrobial Activity of Furanone Derivatives

Compound Target Organism MIC (µg/mL) Key Structural Feature Reference
Furanone F105 Staphylococcus aureus (MRSA & MSSA) 10 Sulfonyl and l-menthol moiety [8][11][13]
Furanone 26 Staphylococcus aureus 8 Sulfonyl and l-borneol moiety [10]
Furanone 26 Bacillus subtilis 8 Sulfonyl and l-borneol moiety [10]
Mucochloric Acid (F1) Bacillus subtilis (Biofilm) 25 Dichloro-furanone [14]

| Mucobromic Acid (F2) | Bacillus subtilis (Biofilm) | 10 | Dibromo-furanone |[14] |

As the data indicates, synthetic modifications significantly enhance antimicrobial efficacy. The sulfonyl-containing derivative Furanone 26 exhibits a potent MIC of 8 µg/mL against S. aureus, an improvement over the base F105 compound.[8][10] This demonstrates the success of synthetic derivatization in boosting bactericidal properties.

Anticancer Activity

The furanone scaffold is a promising starting point for developing novel anticancer agents. Natural extracts containing 2(5H)-furanone have demonstrated cytotoxicity against various cancer cell lines.[1] Synthetic chemists have built upon this by designing derivatives with specific functionalities to improve their anticancer profile, such as inducing cell cycle arrest or enhancing DNA interaction.[15][16]

Experimental Rationale: The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[17] It measures the metabolic activity of cells, which correlates with the number of viable cells.[17] A lower IC50 value (the concentration required to inhibit 50% of cell growth) in an MTT assay indicates greater cytotoxic potency. This assay is a critical first step in screening potential anticancer drugs.

Data Summary: Cytotoxicity (IC50) of Furanone Derivatives Against Cancer Cell Lines

Compound/Extract Cell Line IC50 (µM or µg/mL) Key Structural Feature / Source Reference
Methanolic Extract HeLa (Cervical Cancer) 25-100 µg/mL range Contains 2(5H)-Furanone from Andrographis paniculata [1]
Bis-furanone 4e C6 (Glioma) 12.1 µM Benzidine core linking two furanone rings [15]
MFC HeLa (Cervical Cancer) 64.00 µg/mL Methyl-5-(hydroxymethyl) furan-2-carboxylate [18]

| MFC | HepG2 (Liver Cancer) | 102.53 µg/mL | Methyl-5-(hydroxymethyl) furan-2-carboxylate |[18] |

The synthetic bis-2(5H)-furanone derivative 4e shows significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 µM, a potency that is often difficult to achieve with crude natural extracts.[15] This highlights the power of rational drug design in creating highly active, targeted anticancer agents from a natural product scaffold.

Anti-inflammatory Activity

Furanone derivatives have demonstrated potential as anti-inflammatory agents.[19] A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in immune cells like macrophages. Therefore, the ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory potential.[19]

Experimental Rationale: The Griess assay is a straightforward and common method for measuring nitric oxide production indirectly by quantifying its stable breakdown product, nitrite (NO2-), in cell culture supernatants.[20][21] By stimulating macrophages with an inflammatory agent (like lipopolysaccharide, LPS) in the presence and absence of the test compound, one can accurately determine the compound's ability to suppress the inflammatory response.

While specific comparative data between a single natural and synthetic this compound is sparse in the literature, studies show that natural furan derivatives can suppress inflammatory mediators.[19] Synthetic derivatives are often designed to enhance this effect by improving interactions with inflammatory pathway enzymes or receptors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed protocols for the key assays discussed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of a furanone compound that inhibits the visible growth of a specific bacterium.[12][22]

G start Start prep_bacteria Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_bacteria inoculate Inoculate Each Well (except negative control) with Bacterial Suspension prep_bacteria->inoculate prep_plate Prepare 2-fold Serial Dilutions of Furanone Compound in 96-well Plate with Broth prep_plate->inoculate incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Prepare Furanone Stock: Dissolve the synthetic or natural furanone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the furanone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).[22] This will create a range of concentrations to be tested.

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the furanone dilutions. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]

  • Determine MIC: After incubation, the MIC is visually identified as the lowest concentration of the furanone compound at which there is no visible bacterial growth (i.e., no turbidity) compared to the positive control.[12]

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol measures the metabolic activity of cells to determine the cytotoxic effect of furanone compounds.[17][23][24][25]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, C6) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different furanone concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[25] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][23]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[23][25]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol quantifies the production of NO by measuring nitrite concentration in cell culture supernatants.[20][21]

G cluster_0 Cell Treatment cluster_1 Griess Reaction cluster_2 Quantification seed_cells Seed Macrophages (e.g., RAW 264.7) in 96-well Plate treat_cells Treat with Furanone + Inflammatory Stimulant (LPS) seed_cells->treat_cells incubate_cells Incubate for 24h treat_cells->incubate_cells collect_supernatant Collect Cell Supernatant incubate_cells->collect_supernatant add_griess Add Griess Reagent (Sulfanilamide + NED) collect_supernatant->add_griess incubate_reaction Incubate at RT (10-15 min, dark) add_griess->incubate_reaction read_absorbance Measure Absorbance at ~540 nm incubate_reaction->read_absorbance calculate_no Calculate Nitrite Concentration Using a Standard Curve read_absorbance->calculate_no

Caption: Workflow for cytotoxicity (MTT) and anti-inflammatory (NO) screening.

Methodology:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the furanone compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS, 1 µg/mL), excluding the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Prepare Standards: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Reading: Incubate the plate in the dark at room temperature for 10-15 minutes. A purple/magenta color will develop. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the sodium nitrite standard curve. A reduction in nitrite concentration in furanone-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Conclusion and Future Outlook

The evidence presented in this guide strongly suggests that while natural this compound provides a valuable bioactive scaffold, synthetic derivatization is a powerful and necessary tool for enhancing its therapeutic potential. The ability to rationally design and synthesize analogs with improved antimicrobial and anticancer properties, as demonstrated by superior MIC and IC50 values, is crucial for the development of new drug candidates.

For researchers in this field, the path forward involves a synergistic approach. The discovery of novel furanone structures from natural sources should continue to inspire synthetic chemists. In turn, the laboratory synthesis of these molecules and their derivatives allows for the rigorous, controlled testing required to validate their efficacy and elucidate their mechanisms of action. The protocols and comparative data provided herein serve as a foundational resource for these ongoing research and development efforts.

References

comparative study of different synthetic routes for 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the pursuit of efficient, scalable, and sustainable methods for constructing valuable chemical scaffolds is of paramount importance. 5-Methyl-2(5H)-furanone, a versatile building block and a structural isomer of the prominent biomass-derived platform chemical γ-valerolactone (GVL), has garnered significant interest for its potential applications in the synthesis of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of distinct synthetic strategies for accessing this compound, offering researchers and drug development professionals a comprehensive overview of the available methodologies. The discussion delves into the mechanistic underpinnings, provides detailed experimental protocols, and presents a critical evaluation of each route's merits and drawbacks.

Introduction to this compound

This compound, also known as α-angelica lactone, is an unsaturated lactone that serves as a reactive intermediate in organic synthesis. Its conjugated double bond and lactone functionality allow for a variety of chemical transformations, making it a valuable synthon for the construction of more complex molecular architectures. The challenge in its synthesis often lies in controlling the regioselectivity to favor the α,β-unsaturated isomer over the thermodynamically more stable β,γ-unsaturated isomer, γ-valerolactone.

Synthetic Strategies: A Comparative Overview

This guide will explore three primary synthetic routes to this compound and its derivatives:

  • Chiral Synthesis from Ethyl (S)-(-)-lactate: A multi-step route that leverages a readily available chiral starting material to produce enantiomerically pure this compound.

  • Acid-Catalyzed Cyclization of Levulinic Acid: A common route from a biomass-derived keto acid, which typically favors the formation of the isomeric γ-valerolactone but can be directed towards the desired product under specific conditions.

  • Oxidation of Furfural: A pathway that utilizes another key bio-based platform molecule, furfural, and proceeds through a 5-hydroxy-2(5H)-furanone intermediate.

Route 1: Chiral Synthesis from Ethyl (S)-(-)-lactate

This synthetic pathway is particularly valuable for obtaining enantiopure (+)-5(S)-Methyl-2(5H)-furanone, a crucial chiral synthon for natural product synthesis.[1] The strategy relies on a sequence of standard organic transformations starting from the inexpensive and commercially available ethyl (S)-(-)-lactate.

Mechanistic Rationale

The synthesis commences with the protection of the hydroxyl group of ethyl lactate, followed by reduction of the ester to an aldehyde. A stereoselective Wittig olefination then introduces the required carbon backbone. The final step involves an acid-catalyzed intramolecular cyclization of the resulting pentenoate to furnish the desired furanone. The choice of a (Z)-selective Wittig reaction is crucial for the subsequent lactonization.

Experimental Protocol

A detailed, five-step protocol starting from ethyl (S)-(-)-lactate is described for the preparation of (+)-5(S)-Methyl-2(5H)-furanone.[1]

  • Protection of Ethyl (S)-(-)-lactate: The hydroxyl group of ethyl (S)-(-)-lactate is protected, for example, as a benzyl ether.

  • Reduction to Aldehyde: The protected ester is reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • Wittig Olefination: The aldehyde undergoes a Wittig reaction with (ethoxycarbonylmethylene)triphenylphosphorane to yield a mixture of (E)- and (Z)-pentenoates.

  • Isomer Separation: The (Z)-pentenoate isomer is separated from the (E)-isomer by column chromatography.

  • Cyclization: The purified (Z)-pentenoate is treated with a catalytic amount of sulfuric acid in methanol to induce cyclization to (+)-5(S)-Methyl-2(5H)-furanone.[1]

Data Summary
StepReagents and ConditionsYieldReference
Overall Ethyl (S)-(-)-lactate to (+)-5(S)-Methyl-2(5H)-furanone47%[1]
Cyclization (Z)-pentenoate, cat. H₂SO₄, MeOH, rt, 0.5 hNot specified[1]

Workflow Diagram

G cluster_0 Route 1: From Ethyl (S)-(-)-lactate Ethyl (S)-(-)-lactate Ethyl (S)-(-)-lactate Protected Lactate Protected Lactate Ethyl (S)-(-)-lactate->Protected Lactate Protection Aldehyde Aldehyde Protected Lactate->Aldehyde Reduction Pentenoate Mixture Pentenoate Mixture Aldehyde->Pentenoate Mixture Wittig Olefination (Z)-Pentenoate (Z)-Pentenoate Pentenoate Mixture->(Z)-Pentenoate Separation This compound This compound (Z)-Pentenoate->this compound Cyclization

Caption: Synthetic workflow from Ethyl (S)-(-)-lactate.

Route 2: Acid-Catalyzed Dehydration of Levulinic Acid

Levulinic acid, a versatile platform chemical derived from the acid-catalyzed degradation of C6 sugars, is a common precursor for γ-valerolactone (GVL). The synthesis of this compound from levulinic acid involves a dehydration reaction to form α-angelica lactone, which is the target molecule. This pathway is often performed at higher temperatures in an acidic medium.[2][3]

Mechanistic Rationale

The mechanism involves the acid-catalyzed enolization of levulinic acid, followed by intramolecular cyclization and subsequent dehydration to yield the α,β-unsaturated lactone. The reaction conditions, particularly temperature and the nature of the acid catalyst, are critical in determining the selectivity towards this compound over the more stable GVL, which is formed via hydrogenation of the keto group followed by cyclization.[3]

Experimental Protocol

A general procedure involves heating levulinic acid in the presence of an acid catalyst.

  • Reaction Setup: Levulinic acid is mixed with an acid catalyst (e.g., a solid acid catalyst or a mineral acid) in a suitable reactor.

  • Dehydration: The mixture is heated to temperatures typically above 150 °C to promote the dehydration reaction.

  • Product Isolation: The product is isolated from the reaction mixture by distillation or extraction.

Data Summary

While this route is well-established for GVL production, specific high-yield protocols for this compound are less common in the provided search results. The dehydration of levulinic acid to α-angelica lactone is a key step, and the subsequent hydrogenation leads to GVL.[3] The focus is often on the production of GVL, a valuable biofuel and green solvent.[2][3]

Workflow Diagram

G cluster_1 Route 2: From Levulinic Acid Levulinic Acid Levulinic Acid Enol Intermediate Enol Intermediate Levulinic Acid->Enol Intermediate Acid Catalysis This compound This compound Enol Intermediate->this compound Cyclization & Dehydration (>150°C)

Caption: Synthetic workflow from Levulinic Acid.

Route 3: Synthesis from Furfural via 5-Hydroxy-2(5H)-furanone

Furfural, a commodity chemical produced from the dehydration of C5 sugars found in lignocellulosic biomass, can be converted to this compound. This route typically proceeds through the oxidation of furfural to 5-hydroxy-2(5H)-furanone, which can then be further functionalized. 5-hydroxy-2(5H)-furanone is recognized as a versatile platform chemical for producing various C4 chemicals.[4][5]

Mechanistic Rationale

The initial step involves the oxidation of furfural. One effective method utilizes hydrogen peroxide in the presence of a catalyst, such as titanium silicate (TS-1), to yield 5-hydroxy-2(5H)-furanone with high selectivity.[4] The subsequent conversion to this compound would require a dehydroxylation-methylation or a related transformation, which is a conceptual step based on the available information. A more direct, albeit related, synthesis involves the one-pot conversion of furfural to γ-valerolactone (GVL) over bifunctional catalysts, highlighting the close chemical relationship between these furanic compounds.[6]

Experimental Protocol

The synthesis of the key intermediate, 5-hydroxy-2(5H)-furanone, is described as follows:

  • Oxidation of Furfural: Furfural is oxidized at room temperature using a suitable oxidant like hydrogen peroxide in the presence of a catalyst. For instance, using a TS-1 catalyst can achieve a 92% yield of 5-hydroxy-2(5H)-furanone.[4]

  • Isolation: The product, 5-hydroxy-2(5H)-furanone, is isolated by extraction.[4]

  • Further Conversion: The isolated intermediate would then undergo subsequent chemical transformations to yield this compound.

Data Summary
StepStarting MaterialReagents and ConditionsProductYieldReference
Oxidation FurfuralTS-1 catalyst, H₂O₂5-hydroxy-2(5H)-furanone92%[4]

Workflow Diagram

G cluster_2 Route 3: From Furfural Furfural Furfural 5-Hydroxy-2(5H)-furanone 5-Hydroxy-2(5H)-furanone Furfural->5-Hydroxy-2(5H)-furanone Oxidation This compound This compound 5-Hydroxy-2(5H)-furanone->this compound Further Transformation

Caption: Synthetic workflow from Furfural.

Comparative Analysis

FeatureRoute 1: From Ethyl (S)-(-)-lactateRoute 2: From Levulinic AcidRoute 3: From Furfural
Starting Material Inexpensive, chiralBiomass-derived, commodityBiomass-derived, commodity
Stereoselectivity High (enantiopure product)AchiralAchiral
Number of Steps Multi-stepPotentially one-stepMulti-step
Key Challenge Multiple steps, purificationSelectivity over GVLDevelopment of the final conversion step
Yield Moderate overall yield (47%)[1]Variable, often favors GVLHigh yield for intermediate (92%)[4]
Scalability Potentially challenging due to multiple stepsHighHigh
Sustainability Relies on a fermented productExcellent (biomass-derived)Excellent (biomass-derived)

Conclusion

The choice of synthetic route for this compound is highly dependent on the desired application and available resources.

  • For the synthesis of enantiomerically pure material for applications in asymmetric synthesis, the route starting from ethyl (S)-(-)-lactate is the most viable, despite its multiple steps and moderate overall yield.[1]

  • For large-scale, industrial production where stereochemistry is not a concern, routes starting from biomass-derived platform chemicals like levulinic acid and furfural are highly attractive due to the low cost and availability of the starting materials. The primary challenge for the levulinic acid route is achieving high selectivity for the desired α,β-unsaturated isomer over the more stable γ-valerolactone.[2][3] The furfural route shows great promise with a high-yield synthesis of the key 5-hydroxy-2(5H)-furanone intermediate, though the subsequent conversion to the target molecule requires further development.[4]

Future research in this area will likely focus on the development of highly selective and efficient catalytic systems for the direct conversion of biomass-derived feedstocks into this compound, aiming to combine the sustainability of the biomass routes with the efficiency of a one-pot synthesis.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe science is built. 5-Methyl-2(5H)-furanone, a versatile chiral building block and signaling molecule, is no exception. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and compromised final product integrity. This guide provides a comprehensive, technically grounded framework for assessing the purity of commercial this compound, moving beyond simple pass/fail criteria to a deeper understanding of a sample's true composition.

The Impurity Landscape: What Are We Looking For?

Effective purity assessment begins with understanding the potential impurities. For this compound (C₅H₆O₂), these typically arise from its synthesis or subsequent degradation.[1][2] A common synthetic route involves the cyclization and dehydration of levulinic acid or its esters. This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual levulinic acid or its corresponding esters.

  • Synthesis Byproducts: Isomeric furanones (e.g., 4-Methyl-2(5H)-furanone), angelica lactones, or products of incomplete reaction. Some syntheses may also generate byproducts like 5-methoxy-4-methyl-2(5H)-furanone.[3]

  • Solvent Residues: Acetonitrile, toluene, or other solvents used during synthesis and purification.

  • Degradation Products: The α,β-unsaturated lactone is susceptible to hydrolysis, oxidation, or polymerization, especially under improper storage conditions (e.g., exposure to light, heat, or moisture).

A robust analytical strategy must be capable of separating and identifying these structurally similar compounds from the main analyte.

An Orthogonal Analytical Strategy: The Pillar of Confidence

No single analytical technique can provide a complete picture of a sample's purity. A self-validating, trustworthy assessment relies on an orthogonal approach , where multiple analytical methods based on different chemical and physical principles are employed. This minimizes the risk of an impurity co-eluting with the main peak in chromatography or having its signal masked in spectroscopy. Our recommended workflow combines chromatographic separation with spectroscopic identification and quantification.

References

A Comparative Guide to the Cross-Reactivity of 5-Methyl-2(5H)-furanone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Furanone Bioactivity

5-Methyl-2(5H)-furanone (5-MHF) is a member of the furanone class of molecules, a scaffold found in numerous natural and synthetic compounds renowned for a wide spectrum of biological activities.[1] These activities range from anti-inflammatory and antitumor to antimicrobial and antifungal effects.[1] A significant portion of recent research has focused on 2(5H)-furanone derivatives as promising agents for combating bacterial biofilms, not by killing the bacteria, but by disrupting their cell-to-cell communication, a process known as quorum sensing (QS).[2][3] This anti-virulence strategy is attractive as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[4]

However, the very chemical reactivity that underlies the bioactivity of the furanone core also raises critical questions about its specificity. The potential for cross-reactivity—the interaction of a compound with multiple, often unintended, biological targets—is a crucial consideration in drug development and chemical biology research. This guide provides an in-depth, comparative analysis of this compound's performance in various biological assays, offering insights into its potential for cross-reactivity and providing researchers with the necessary protocols to conduct their own evaluations.

Primary Biological Activity: Inhibition of Quorum Sensing

Quorum sensing is a sophisticated system of bacterial communication that relies on the production, detection, and population-wide response to extracellular signaling molecules called autoinducers.[5] In many pathogenic bacteria, QS governs the expression of virulence factors and the formation of biofilms, which are structured communities of bacteria encapsulated in a self-produced matrix that are notoriously resistant to antibiotics.[3]

Furanones, including 5-MHF, are known to interfere with QS signaling, particularly in Gram-negative bacteria that utilize N-acyl homoserine lactones (AHLs) as autoinducers.[6][7] The proposed mechanism often involves the furanone molecule acting as an antagonist to the AHL receptor protein (e.g., LasR or RhlR in Pseudomonas aeruginosa), thereby preventing the activation of downstream virulence genes.[8][9]

Comparative Analysis of Quorum Sensing Inhibition

The inhibitory activity of furanones can be assessed using various bacterial reporter strains engineered to produce a measurable signal (e.g., light, pigment, or enzymatic activity) in response to QS activation. The cross-reactivity of 5-MHF can be inferred by comparing its efficacy against QS systems regulated by different AHLs of varying acyl chain lengths.

Assay SystemReporter StrainAHL Signal MoleculesTypical 5-MHF Effective ConcentrationKey Findings & Implications for Cross-Reactivity
Bioluminescence Inhibition Vibrio campbelliiMultiple QS circuitsVaries; requires careful toxicity controls[10]Broadly responsive to QS disruption. Inhibition of bioluminescence can be a result of direct QS interference or general metabolic toxicity, highlighting the need for counter-screens to assess specificity.[10]
Violacein Inhibition Chromobacterium violaceum CV026Short-chain AHLs (e.g., C4-HSL, C6-HSL)0.4 mg/ml for significant inhibition by 2(5H)-furanone[7]Demonstrates activity against QS systems regulated by short-chain AHLs. Comparing efficacy against different short-chain AHLs can reveal specificity within this class.
β-Galactosidase Inhibition Agrobacterium tumefaciens NTL4Long-chain AHLs (e.g., C10-HSL, C12-HSL, C14-HSL)1 mg/ml of 2(5H)-furanone showed 46-52% inhibition for C12-HSL and C14-HSL[7]Shows that furanones can also inhibit QS regulated by long-chain AHLs, suggesting a degree of cross-reactivity across different AHL receptor types. The varied efficacy against different chain lengths points to some level of specificity.
Biofilm Formation Inhibition Various, e.g., Pseudomonas aeruginosa, Staphylococcus aureusEndogenousSub-MIC concentrationsThe ability to inhibit biofilm formation in both Gram-negative and Gram-positive bacteria (which often use different QS systems) is a strong indicator of broad-spectrum activity and potential cross-reactivity.[1][2]

Off-Target Effects and Cytotoxicity: The Other Side of Reactivity

While potent as a QS inhibitor, the electrophilic nature of the furanone ring makes it susceptible to nucleophilic attack from cellular macromolecules, including proteins and DNA. This inherent reactivity is a likely source of the observed cytotoxicity of many furanone derivatives against both bacterial and eukaryotic cells.[11][12][13] Understanding this cytotoxicity is paramount for distinguishing targeted anti-QS activity from general toxicity that would limit therapeutic potential.

Cell Line TypeAssayCompoundIC50 / Cytotoxicity DataImplications for Cross-Reactivity & Selectivity
Human Cancer Cell Lines MTT AssayMethyl 5-(hydroxymethyl)furan-2-carboxylateHeLa: 64.00 µg/mL; HepG2: 102.53 µg/mL[14]Demonstrates that furanone derivatives can be cytotoxic to human cells, indicating off-target effects beyond bacterial QS systems.
Normal Mammalian Cell Lines MTT AssayMethyl 5-(hydroxymethyl)furan-2-carboxylateLLC-MK2: >512.00 µg/mL; L929: 239.06 µg/mL[14]A comparison of cytotoxicity between cancerous and normal cell lines can provide a selectivity index. Less toxicity to normal cells is a desirable trait.
Human Cancer Cell Lines MTT Assay5-arylidene-2(5H)-furanone derivativesRanged from low micromolar to higher concentrations depending on substitution[12]Highlights that structural modifications to the furanone scaffold significantly impact cytotoxicity, offering a strategy to modulate selectivity.

The potential for DNA damage is another critical aspect of cross-reactivity. Some furanone derivatives have been shown to possess DNA-breaking activity, which could contribute to their cytotoxic and mutagenic effects.[15]

Experimental Protocols

To facilitate comparative studies, detailed protocols for key assays are provided below. The causality behind experimental choices is emphasized to ensure robust and interpretable results.

Protocol 1: Quorum Sensing Inhibition Assay using Chromobacterium violaceum CV026

This assay is foundational for assessing the inhibition of QS systems regulated by short-chain AHLs. C. violaceum CV026 is a mutant that does not produce its own AHLs but will produce the purple pigment violacein in response to exogenous short-chain AHLs.

Rationale: By providing a known concentration of a specific AHL, we can quantify the ability of a test compound, such as 5-MHF, to antagonize the QS receptor and inhibit pigment production. A parallel growth curve assessment is crucial to ensure that the observed inhibition is not merely a result of bactericidal or bacteriostatic activity.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow C. violaceum CV026 overnight in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add LB broth, a fixed concentration of a short-chain AHL (e.g., 10 µM N-hexanoyl-L-homoserine lactone, C6-HSL), and serial dilutions of 5-MHF (typically from a stock solution in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (e.g., <0.5%).

  • Inoculation: Add the overnight culture of C. violaceum CV026 to each well to a final OD600 of approximately 0.02.

  • Controls: Include positive controls (bacteria + AHL, no inhibitor) and negative controls (bacteria only, no AHL, no inhibitor), as well as solvent controls (bacteria + AHL + DMSO).

  • Incubation: Incubate the plate at 30°C for 18-24 hours with shaking.

  • Quantification of Violacein: a. After incubation, measure the optical density at 660 nm (OD660) to assess bacterial growth. b. To quantify violacein, add 100 µl of 10% SDS to each well to lyse the cells. c. Add 100 µl of water-saturated butanol and mix thoroughly to extract the violacein. d. Centrifuge the plate to separate the phases and transfer the butanol (upper) layer to a new plate. e. Read the absorbance of the butanol layer at 585 nm (A585).

  • Data Analysis: Calculate the violacein unit as (A585 / OD660) x 1000 to normalize for cell growth.[7] Plot the violacein units against the concentration of 5-MHF to determine the IC50.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

Rationale: This assay is essential for determining the concentration at which 5-MHF becomes toxic to eukaryotic cells. This data, when compared to the effective concentrations in QS inhibition assays, provides a therapeutic window and an indication of selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, or a non-cancerous line like BEAS-2B) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-MHF in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of 5-MHF.

  • Controls: Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin). Also include a vehicle control (medium with the same concentration of DMSO as the highest 5-MHF concentration).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizing the Landscape of Furanone Activity

To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Autoinducer AHL_Synthase->AHL produces Receptor AHL Receptor (e.g., LuxR) AHL->Receptor binds & activates AHL_ext Extracellular AHLs AHL->AHL_ext diffuses out Virulence_Genes Virulence Genes Receptor->Virulence_Genes activates transcription Furanone 5-MHF Furanone->Receptor antagonizes AHL_ext->AHL diffuses in (at high density)

Caption: Mechanism of Quorum Sensing Inhibition by 5-MHF.

Experimental_Workflow cluster_QS QS Inhibition Assay cluster_Cyto Cytotoxicity Assay (MTT) qs1 Prepare serial dilutions of 5-MHF qs2 Add AHL & bacterial reporter strain qs1->qs2 qs3 Incubate (18-24h) qs2->qs3 qs4 Measure growth (OD660) & signal (e.g., A585) qs3->qs4 qs5 Calculate normalized inhibition & IC50 qs4->qs5 cyto1 Seed & adhere mammalian cells cyto2 Treat with serial dilutions of 5-MHF cyto1->cyto2 cyto3 Incubate (24-72h) cyto2->cyto3 cyto4 Add MTT, incubate, & solubilize formazan cyto3->cyto4 cyto5 Measure absorbance (A570) cyto4->cyto5 cyto6 Calculate % viability & IC50 cyto5->cyto6 start This compound (5-MHF) start->qs1 Test for anti-virulence start->cyto1 Test for off-target toxicity

Caption: Comparative Experimental Workflow for 5-MHF.

Conclusion and Future Directions

This compound and its analogs are undoubtedly potent bioactive molecules, with a primary and well-documented role as inhibitors of bacterial quorum sensing. However, this guide illustrates that their activity is not confined to a single target. The evidence of efficacy against diverse bacterial QS systems and the inherent cytotoxicity against eukaryotic cells strongly suggest a degree of cross-reactivity.

For researchers in drug development, this underscores the necessity of a multi-assay approach. It is not sufficient to demonstrate QS inhibition; a thorough characterization of off-target effects and a favorable therapeutic window are essential. The provided protocols offer a validated framework for such investigations. Future research should focus on structural modifications of the 2(5H)-furanone scaffold to enhance specificity and reduce cytotoxicity, thereby harnessing the therapeutic potential of this remarkable class of compounds while minimizing the risks associated with cross-reactivity.

References

A Comparative Analysis of the Cytotoxic Landscape of 5-Methyl-2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the furanone scaffold has emerged as a "privileged structure," consistently appearing in natural products with potent biological activities.[1] Among these, derivatives of 5-Methyl-2(5H)-furanone are gaining significant traction for their cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various this compound derivatives, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships, mechanisms of action, and provide standardized protocols for assessing their cytotoxic potential.

The Furanone Core: A Versatile Platform for Anticancer Drug Design

The 2(5H)-furanone ring system is a highly reactive and versatile chemical entity. Its reactivity is largely attributed to the presence of a carbonyl group conjugated with a double bond, making it susceptible to nucleophilic attack.[2] This inherent reactivity is a double-edged sword; while contributing to its biological activity, it can also be associated with toxicity to normal cells.[3] Consequently, medicinal chemists have focused on synthesizing a diverse array of derivatives to enhance selectivity and potency against cancer cells while minimizing off-target effects.

Mechanisms of Cytotoxicity: More Than Just Cell Death

The anticancer effects of this compound derivatives are not monolithic. They employ a variety of mechanisms to inhibit cancer cell proliferation and induce cell death, primarily through the induction of apoptosis and cell cycle arrest.[1]

Induction of Apoptosis: Many furanone derivatives trigger programmed cell death, or apoptosis. One of the key pathways involves the generation of reactive oxygen species (ROS) within the mitochondria. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in cell death.[1] This intrinsic mitochondrial pathway is often characterized by an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2.[1][4]

Cell Cycle Arrest: Another prevalent mechanism is the halting of the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing and proliferating.[1] For instance, certain furan-based carbohydrazide and triazinone derivatives have been observed to cause cell cycle arrest at the G2/M phase.[1][4] This arrest is often a cellular response to DNA damage, preventing the cell from entering mitosis with a compromised genome. Other derivatives, such as bis-2(5H)-furanones, can arrest the cell cycle in the S-phase, the stage of DNA replication, by directly interacting with DNA.[1]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC₅₀ values of various derivatives against different human cancer cell lines, compiled from multiple studies to facilitate a direct comparison.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Key Findings & Reference
5-Arylidene-2(5H)-furanones
5-(3-nitrobenzylidene)-2(5H)-furanoneVarious cancer cell linesPotentIntroduction of a nitro group at the aromatic ring increases cytotoxicity.[5]
(E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanoneVarious cancer cell linesMost potent in its classAnthracenyl moiety enhances cytotoxic activity.[5]
3,4-Diaryl-2(5H)-furanones
3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanoneVarious cancer cell lines< 0.02Potent cytotoxic activities.[6]
3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanoneVarious cancer cell lines< 0.02Potent cytotoxic activities.[6]
3,4-Dihalo-2(5H)-furanones
5-alkoxy-3,4-dichloro-2(5H)-furanone (Compound 12)A549 (Non-small cell lung cancer)SelectiveBranched alkoxy substituent at C-5 enhances anticancer properties.[7][8]
5-alkoxy-3,4-dichloro-2(5H)-furanone (Compound 15)A549 (Non-small cell lung cancer)SelectiveInduces G2 phase cell cycle arrest and caspase-independent cell death.[7][8]
Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanoneMAC13/MAC16 (Cancer cell lines)0.05High cytotoxicity.[9]
Aziridine derivative of pseudo acid chlorideMAC13/MAC16 (Cancer cell lines)0.03High cytotoxicity.[9]
Other Furanone Derivatives
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast cancer)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[4]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast cancer)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[4]
4-(2-Aminoanilino)-3-bromo-2(5H)-furanoneDLA and HeLa cell linesActiveOne of the more active compounds in its series.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for the two most common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[10]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent[10]

  • 96-well plates

  • Selected cancer cell line

  • Complete culture medium

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[4][12]

  • Compound Treatment: Treat the cells with various concentrations of the furanone derivatives and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.[11][13]

  • Solubilization: Add 100-150 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.[4][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can then be determined by plotting cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon cell membrane damage or lysis.[14]

Materials:

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)[14][15]

  • 96-well plates

  • Selected cancer cell line

  • Complete culture medium

  • Test compounds

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 3-5 minutes) to pellet the cells.[15]

  • Assay Reaction: Carefully transfer a specific volume of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[15]

  • Reagent Addition: Add the LDH assay reaction mixture, as per the manufacturer's instructions, to each well containing the supernatant.[15][16]

  • Incubation: Incubate the plate at room temperature for the recommended time (usually around 30 minutes), protected from light.[15]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[15]

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[15]

  • Data Analysis: Determine the amount of LDH release by subtracting the background absorbance. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying biological pathways, the following diagrams are provided.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate (24h) cell_seeding->incubation1 compound_addition 3. Add Furanone Derivatives incubation1->compound_addition incubation2 4. Incubate (24-72h) compound_addition->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate (3-4h) mtt_addition->incubation3 solubilization 7. Add Solubilizer (DMSO) incubation3->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calc_viability 9. Calculate % Viability read_absorbance->calc_viability determine_ic50 10. Determine IC50 calc_viability->determine_ic50 Apoptosis_Pathway furanone Furanone Derivative ros Increased ROS furanone->ros p53 p53 Activation furanone->p53 mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 bax->mitochondria bcl2->mitochondria caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

A Comparative Guide to the Biological Activities of 5-Methyl-2(5H)-Furanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methyl-2(5H)-furanone scaffold, a core structure in a class of compounds known as butenolides, represents a privileged motif in medicinal chemistry.[1] Found in various natural products and readily accessible through synthetic routes, this heterocyclic ring system is a cornerstone for developing novel therapeutic agents.[1][2] Analogs derived from this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide offers a comprehensive literature review and comparative analysis of the biological activities of this compound analogs. It is designed for researchers, scientists, and drug development professionals, providing an in-depth examination of structure-activity relationships (SAR), comparative efficacy data, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Furanone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a wide array of cancer cell lines.[6][7] The mechanism of action often involves inducing cell cycle arrest or targeting key proteins involved in tumor progression.[6][8]

Comparative Cytotoxicity

The substitution pattern on the furanone ring and attached aryl moieties plays a critical role in determining the cytotoxic potency. For instance, the introduction of halogen atoms or a nitro group on an arylidene substituent at the C5 position has been shown to significantly increase cytotoxicity.[7] A comparative analysis of various analogs reveals a wide range of potencies.

Compound/Analog ClassCancer Cell Line(s)IC50 / GI50 (µM)Key Structural FeaturesReference
Bis-2(5H)-furanone derivative (4e) C6 glioma12.1Benzidine core linking two furanone units[6]
Rhein–piperazine–furanone hybrid (5e) A549 (Lung)5.74Methoxy-containing furanone hybridized with rhein via a piperazine linker[5]
Rhein–piperazine–furanone hybrid (5e) H460 (Lung)4.35Methoxy-containing furanone hybridized with rhein via a piperazine linker[5]
Furanone-based Hsp90 Inhibitor (13b) 48 NCI cell lines2.17 - 9.60 (GI50)Furanone hybrid designed from privileged fragments[8]
5-(3-nitrobenzylidene)-2(5H)-furanone (21) VariousPotentNitro group on the benzylidene moiety[7]
Mechanisms of Anticancer Action

The anticancer effects of furanone analogs are not limited to simple cytotoxicity; they often involve specific molecular mechanisms.

  • Cell Cycle Arrest: Certain bis-2(5H)-furanone derivatives have been found to induce cell cycle arrest at the S-phase in C6 glioma cells, suggesting interference with DNA replication.[6]

  • DNA Interaction: Spectroscopic studies indicate that these same bis-furanone compounds can significantly interact with DNA, which may be a primary target for their anticancer activity.[6]

  • Hsp90 Inhibition: Novel furanone-based hybrids have been designed as Heat Shock Protein 90 (Hsp90) inhibitors.[8] Compound 13b, for example, was shown to suppress Hsp90 ATPase activity, leading to the downregulation of client oncoproteins like HER2 and CDK4.[8] In a triple-negative breast cancer (TNBC) xenograft model, this compound significantly reduced tumor volume and weight.[8]

cluster_cell Cancer Cell Furanone Furanone Analog (e.g., 13b) Hsp90 Hsp90 Furanone->Hsp90 Inhibits ATPase Activity Proliferation Cell Proliferation & Survival Furanone->Proliferation Suppresses ClientProteins Client Oncoproteins (HER2, CDK4) Hsp90->ClientProteins Maintains Stability Hsp90->ClientProteins ClientProteins->Proliferation Promotes ClientProteins->Proliferation

Caption: Hsp90 inhibition pathway by furanone analogs.

Antimicrobial and Anti-Biofilm Activity

2(5H)-furanone derivatives, both natural and synthetic, are extensively studied for their ability to combat bacterial and fungal pathogens.[3][9] A significant aspect of their antimicrobial action is the ability to inhibit biofilm formation, a key virulence factor that renders pathogens resistant to conventional antibiotics.[10]

Comparative Antimicrobial Efficacy

The antimicrobial spectrum of furanone analogs is diverse, with many showing potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10]

Compound/Analog ClassTarget Microorganism(s)MIC (µg/mL)MBC (µg/mL)Key Structural FeaturesReference
F105 S. aureus1040Chlorinated furanone with sulfonyl and l-menthol moieties[10]
Sulfone 26 S. aureus, B. subtilis8Not specifiedSulfonyl group and l-borneol moiety[3][11]
Halogenated Furanones E. coli, P. aeruginosaVariesVariesBromine or other halogens on the furanone ring[12]
Mechanism of Action: Quorum Sensing Inhibition

A primary mechanism for the anti-biofilm activity of furanones is the disruption of bacterial communication, known as quorum sensing (QS).[13] Bacteria use QS to coordinate the expression of genes involved in biofilm formation and virulence. Furanones can act as antagonists to the signaling molecules, effectively silencing this communication.[13]

cluster_workflow Antimicrobial Screening Workflow start Synthesis of Furanone Analogs primary_screen Primary Screening: MIC/MBC Determination start->primary_screen biofilm_assay Anti-Biofilm Assay (Crystal Violet) primary_screen->biofilm_assay Active Compounds synergy_test Synergy Testing with Antibiotics primary_screen->synergy_test qs_inhibition Mechanism Study: Quorum Sensing Inhibition biofilm_assay->qs_inhibition in_vivo In Vivo Model (e.g., Wound Infection) qs_inhibition->in_vivo synergy_test->in_vivo

Caption: Experimental workflow for antimicrobial evaluation.

Furthermore, some furanone analogs demonstrate synergy with conventional antibiotics. F105 was found to increase the efficacy of aminoglycosides (amikacin, gentamicin) against S. aureus biofilms, suggesting a potential role in combination therapies to overcome antibiotic resistance.[10]

Anti-inflammatory and Other Biological Activities

The therapeutic potential of furanone derivatives extends beyond anticancer and antimicrobial applications.

  • Anti-inflammatory Effects: Certain furan natural derivatives can inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[12] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

  • Lipid-Lowering Activity: A marine-derived furanone, 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one, has been shown to reduce intracellular lipid accumulation.[4] Its mechanism involves targeting the liver X receptor α (LXRα) and peroxisome proliferator-activated receptor α (PPARα), key regulators of lipid metabolism, indicating potential for treating dyslipidemia.[4]

  • Germination Inhibition: In the realm of agriculture, analogs of 3,4,5-trimethylfuran-2(5H)-one, a smoke-derived butenolide, have been shown to inhibit seed germination, highlighting their potential as regulators of plant growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is exquisitely dependent on their chemical structure.

  • C5 Substituents: The nature of the substituent at the C5 position is a major determinant of activity. Attaching arylidene groups is a common strategy for enhancing anticancer potency.[7] The electronic properties of this aryl ring are crucial; electron-withdrawing groups like nitro (NO2) or halogens (Cl, Br) generally lead to increased cytotoxicity.[7]

  • C3 and C4 Substituents: Modifications at the C3 and C4 positions are critical for antimicrobial activity. The presence of a sulfonyl group at C4, as seen in compound F105, is associated with potent activity against Gram-positive bacteria.[10] Halogenation at these positions is also a key feature of many anti-biofilm furanones.[12]

  • Stereochemistry: The stereochemistry of substituents can significantly impact biological activity.[14] For dihydro- and 5H-furan-ones bearing a 1-hydroxypentyl side chain, the stereochemistry of both the furanone ring and the hydroxylated methine can modify the in vitro growth inhibitory activity against cancer cells.[14]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard primary screen for anticancer compounds.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility: Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the furanone analog in a 96-well microtiter plate using MHB.

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

Analogs of this compound represent a versatile and highly valuable class of compounds with a wide spectrum of biological activities. The extensive research into their anticancer and antimicrobial properties has yielded several promising lead compounds. Structure-activity relationship studies have provided a rational basis for the design of more potent and selective derivatives, for example, by modifying substituents at the C3, C4, and C5 positions of the furanone ring.

Future research should focus on several key areas:

  • Mechanism Elucidation: While progress has been made, the precise molecular targets for many furanone analogs, especially in antimicrobial applications against Gram-positive bacteria, remain to be fully elucidated.

  • Improving Pharmacokinetics: The in vivo efficacy of these compounds will depend on their absorption, distribution, metabolism, and excretion (ADME) properties. Future synthetic efforts should aim to optimize these parameters to improve drug-likeness.

  • Exploring New Therapeutic Areas: The demonstrated activity in modulating lipid metabolism and inflammation suggests that the therapeutic potential of furanones is not yet fully tapped. Screening these compounds against other disease targets could reveal novel applications.

The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation therapeutic agents to address critical unmet needs in oncology and infectious diseases.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methyl-2(5H)-furanone (CAS No. 591-11-7) is a lactone used in various research and development applications.[1] As with any laboratory chemical, its lifecycle does not end upon consumption in an experiment. Proper disposal is a critical final step to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined are based on general chemical safety principles and data from analogous compounds, emphasizing that consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for adherence to local regulations.

Section 1: Hazard Assessment & Characterization

Before disposal, a thorough understanding of the chemical's hazards is essential. While a comprehensive, peer-reviewed hazard profile for this compound is not extensively detailed in readily available Safety Data Sheets (SDS), data from structurally similar furanone compounds indicate that it should be handled with care.[2] The parent compound, 2-(5H)-Furanone, is classified with several hazards that inform our handling and disposal strategy.

The foundational principle of chemical waste management is "hazardous waste determination." It is the legal responsibility of the person generating the waste to determine if it is hazardous under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). However, a best practice adopted by many research institutions is to assume all chemical wastes are hazardous unless proven otherwise.

Table 1: Hazard Profile Based on Structurally Similar Furanones

Hazard ClassificationGHS CategoryHazard StatementCausality and Implication for Disposal
Acute Oral Toxicity Category 4H302: Harmful if swallowedPrevents disposal in sanitary sewers or general waste, as ingestion by wildlife or contamination of water sources could be harmful.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationMandates the use of protective gloves during handling and disposal to prevent skin contact. Contaminated PPE must also be disposed of as hazardous waste.[4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationRequires eye protection (safety glasses or goggles) at all times. In case of a splash, access to an eyewash station is critical.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationDictates that all handling, including waste consolidation, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of vapors.[4]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE and engineering controls are non-negotiable for protecting laboratory personnel during the handling and disposal of chemical waste.

  • Engineering Controls : Always handle this compound and its waste in a certified chemical fume hood or an area with adequate ventilation.[5] This is the primary line of defense to minimize inhalation exposure. Ensure safety showers and eyewash stations are accessible and unobstructed.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tight-sealing safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[4]

    • Skin and Body Protection : A standard lab coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[4]

Section 3: Step-by-Step Disposal Protocol

Disposing of this compound is a systematic process. Adherence to these steps ensures safety and compliance.

Step 1: Waste Segregation and Collection The cardinal rule of chemical waste is proper segregation. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can react violently. This compound should be segregated from strong oxidizing agents.[5]

Collect liquid waste in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a secure, screw-top cap.

Step 2: Container Labeling Proper labeling is a frequent point of failure in regulatory inspections. The waste container must be clearly and accurately labeled at all times. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date (the date the first drop of waste was added)

  • The name of the principal investigator or laboratory contact

Step 3: Accumulation and Storage Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator. The container must be kept closed at all times except when actively adding waste.[6] Store in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[3]

Step 4: Final Disposal Once the container is full or reaches the accumulation time limit set by your institution (often 90-180 days), arrange for its disposal.

  • NEVER pour this compound down the drain or place it in the regular trash.[7]

  • Contact your institution's EHS department to schedule a waste pickup.

  • Follow their specific procedures for transport from the lab to the central accumulation area.

  • The EHS department will work with a licensed hazardous waste disposal contractor for final treatment, which may involve incineration at a permitted facility.[2]

Section 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.

  • Ventilate : Ensure the area is well-ventilated by working within a fume hood or opening sashes if safe to do so.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomite.[4]

  • Collect : Carefully sweep or scoop the absorbed material into a suitable container for disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water.

  • Dispose : Label the container with the spill debris as hazardous waste and dispose of it according to the protocol in Section 3.

Section 5: Regulatory Framework and Disposal Logic

The entire disposal process is governed by a strict regulatory framework designed to protect human health and the environment. In the United States, this is primarily managed by the EPA under RCRA. The following diagram illustrates the decision-making workflow for handling this chemical waste.

G cluster_0 Laboratory Operations cluster_1 Waste Management Protocol Use Use of this compound Generate Generation of Waste Stream (Unused chemical, contaminated materials) Use->Generate Determine Hazard Determination (per RCRA) Assume Hazardous as Best Practice Generate->Determine Collect Collect in a Labeled, Sealed, Compatible Container Determine->Collect Is Hazardous? [Yes] NonHaz Dispose as Non-Hazardous Waste (Not Recommended for this Chemical) Determine->NonHaz Is Hazardous? [No] Store Store in Satellite Accumulation Area (Keep Closed) Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Dispose Final Disposal via Licensed Contractor (e.g., Incineration) ContactEHS->Dispose

References

A Senior Application Scientist's Guide to Handling 5-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compounds is the cornerstone of innovation in drug development and chemical research. 5-Methyl-2(5H)-furanone, a reactive lactone, presents unique handling challenges that demand a meticulous and informed approach to laboratory safety. This guide moves beyond generic safety protocols to provide an in-depth operational plan, grounded in the specific hazards of this compound. Our goal is to empower you, our scientific partners, with the expertise to manage this chemical safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the inherent risks is paramount. This compound is not a benign substance; its reactivity dictates a stringent set of handling protocols. The primary hazards, as identified by multiple safety data sheets, are significant irritant properties and potential harm upon ingestion.

A critical analysis of its hazard classifications reveals the following:

  • Skin Irritation (H315): Direct contact can lead to inflammation, redness, and discomfort.[1][2]

  • Serious Eye Irritation (H319): The chemical poses a substantial risk to ocular health, potentially causing significant and lasting damage upon contact.[1][2]

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[1][2]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[2][3]

These classifications are not merely administrative; they are the foundation upon which we build our safety and handling procedures. The irritant nature of this compound is likely due to its reactivity as a lactone, which can potentially acylate biological macromolecules, leading to cellular damage.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of convenience but a scientifically driven decision based on the known hazards. For this compound, a multi-layered approach to PPE is essential to mitigate the risks of skin, eye, and respiratory exposure.

Hand Protection

Given the H315 classification, chemically impermeable gloves are mandatory.[4] Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's compatibility data for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.[2]

Eye and Face Protection

The serious eye irritation hazard (H319) necessitates robust eye protection.[1][2] Standard safety glasses are insufficient. Tightly fitting safety goggles or a full-face shield are required to protect against splashes and vapors.[2] An eyewash station should be readily accessible and tested regularly.

Skin and Body Protection

A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or a full-body suit should be considered.[2] All protective clothing should be removed before leaving the laboratory.

Respiratory Protection

Due to the potential for respiratory irritation (H335), all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment Hazard This compound Hazards: H302, H315, H319, H335 Gloves Chemically Resistant Gloves (e.g., Nitrile) Hazard->Gloves H315 Skin Irritation Eye Safety Goggles or Face Shield Hazard->Eye H319 Eye Irritation Clothing Laboratory Coat (Chemically Resistant Apron as needed) Hazard->Clothing H315 Skin Irritation Respiratory Work in Fume Hood (Respirator if necessary) Hazard->Respiratory H335 Respiratory Irritation

Caption: PPE selection workflow based on the hazards of this compound.

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The container should be kept tightly closed.[1]

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within a chemical fume hood, ensuring all required equipment is present and functional.

  • Aliquoting and Dispensing: Perform all transfers of the chemical within the fume hood to minimize inhalation exposure. Use appropriate tools (e.g., pipettes with disposable tips) to avoid cross-contamination.

  • Experimental Procedures: Maintain a safe distance from the chemical and avoid leaning into the fume hood. Keep the container closed when not in use.

  • Post-Experiment: Thoroughly clean all equipment that has come into contact with the chemical. Decontaminate the work area.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the chemical.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[6][7]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for disposal.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[1] Do not discharge to sewer systems.

Emergency Procedures: A Plan for the Unexpected

First Aid
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the specific hazards of this compound and implementing the detailed operational and safety plans outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the continued success of your vital research. We are committed to being your trusted partner in this endeavor, providing not just the materials you need, but also the expertise to handle them with the utmost care and precision.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2(5H)-furanone
Reactant of Route 2
5-Methyl-2(5H)-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.